molecular formula C8H5BrN2O2 B580400 2-Bromo-5-nitro-1H-indole CAS No. 1246471-11-3

2-Bromo-5-nitro-1H-indole

Cat. No.: B580400
CAS No.: 1246471-11-3
M. Wt: 241.044
InChI Key: XQXCBMDOCDQGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-nitro-1H-indole is a versatile chemical intermediate prized in medicinal chemistry for the design and synthesis of novel bioactive molecules. Its core utility stems from the strategic reactivity of the bromo and nitro substituents, which allow for sequential functionalization to create diverse compound libraries for biological evaluation. Research has demonstrated the value of this scaffold, particularly in the development of new anticancer agents. Indole-based molecules are known to regulate numerous proteins and genes significant in cancer development, and the 5-nitroindole structure has been identified as a key scaffold in compounds that target and stabilize G-quadruplex DNA in the promoter of the c-Myc oncogene, leading to its downregulation and induction of cancer cell death . Furthermore, this compound serves as a critical precursor in the synthesis of molecules that inhibit bacterial efflux pumps. Specifically, 2-aryl-5-nitro-1H-indole analogues have been shown to effectively block the NorA multidrug resistance pump in Staphylococcus aureus , potentiating the action of antibacterial agents like berberine and offering a promising strategy to overcome antibiotic resistance . For research purposes only. This product is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-8-4-5-3-6(11(12)13)1-2-7(5)10-8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXCBMDOCDQGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700075
Record name 2-Bromo-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246471-11-3
Record name 2-Bromo-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-nitro-1H-indole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry. Due to its status as a potential synthetic intermediate, direct biological data is limited. This document, therefore, presents its known chemical properties, a plausible synthetic route based on established chemical principles, and an analysis of its potential biological significance through the lens of closely related nitroindole and bromoindole derivatives.

Chemical Structure and Properties

This compound is a derivative of indole, a bicyclic aromatic heterocycle. The structure features a bromine atom at the 2-position of the indole ring and a nitro group at the 5-position. These substitutions are expected to significantly influence the molecule's chemical reactivity and biological activity. The electron-withdrawing nature of the nitro group and the halogen substitution pattern make it a versatile scaffold for further chemical modifications in drug discovery programs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1246471-11-3PubChem[1]
Molecular Formula C₈H₅BrN₂O₂PubChem[1]
Molecular Weight 241.04 g/mol PubChem[1]
Appearance Light yellow to yellow solidCommercial Suppliers
Storage Conditions Keep in dark place, Inert atmosphere, Store in freezer, under -20°CCommercial Suppliers

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

Reaction Scheme:

5-nitro-1H-indole → this compound

Reagents and Materials:

  • 5-nitro-1H-indole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 5-nitro-1H-indole (1.0 eq) in anhydrous DCM under an inert atmosphere at 0 °C, add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques. While publicly available spectra for this specific compound are scarce, the expected spectral data can be inferred.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm. The proton at the 3-position would likely appear as a singlet or a doublet with a small coupling constant. The NH proton would be a broad singlet, likely downfield.
¹³C NMR Signals corresponding to the eight carbon atoms of the indole ring. The carbon bearing the bromine (C2) and the carbon bearing the nitro group (C5) would be significantly shifted.
IR Spectroscopy Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3100 cm⁻¹), N-O stretching of the nitro group (asymmetric and symmetric stretches around 1520 and 1340 cm⁻¹, respectively), and C-Br stretching (in the fingerprint region).
Mass Spectrometry A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of 241.04, with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately 1:1 ratio).

Commercial suppliers indicate the availability of spectral data, including ¹H NMR, IR, and MS, which would be essential for definitive structural confirmation.[2]

Potential Biological Activity and Applications in Drug Discovery

Direct studies on the biological activity of this compound are not extensively reported. However, the indole nucleus, particularly when substituted with nitro and bromo groups, is a well-recognized pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.

Anticancer Potential

Nitroindole derivatives have been investigated as potent anticancer agents. For instance, certain 5-nitroindole derivatives have been identified as binders of the c-Myc G-quadruplex, a non-canonical DNA structure involved in the regulation of the c-Myc oncogene.[3] By stabilizing this structure, these compounds can downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.

Bromo-substituted indoles have also shown significant promise as anticancer agents, often by inhibiting key signaling pathways. Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial for tumor growth and angiogenesis.

Table 3: In Vitro Anticancer Activity of Representative Bromoindole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Derivative 3a¹A549 (Lung Carcinoma)15.6 ± 1.2[4]
Derivative 3a¹HepG2 (Hepatocellular Carcinoma)19.4 ± 1.5[4]
Derivative 3a¹MCF-7 (Breast Adenocarcinoma)25.1 ± 2.1[4]
Compound 122²MCF-76.52 ± 0.6 µg/ml[5]
Compound 122²HepG23.82 ± 0.3 µg/ml[5]
Compound 122²HCT-1164.73 ± 0.7 µg/ml[5]
¹Derivative of 5-bromo-1H-indole-2-carboxylic acid
²A 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivative
Antimicrobial Activity

The indole scaffold is also a key component of many antimicrobial agents. Bromo-substituted indole derivatives, in particular, have demonstrated potent activity against a range of pathogenic bacteria. For example, certain 5-bromoindole-2-carboxamides have shown high antibacterial activity against Gram-negative bacteria like Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.[6]

Table 4: Minimum Inhibitory Concentration (MIC) of Representative Bromoindole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 7a¹E. coli0.35 - 1.25[6]
Compound 7b¹P. aeruginosa0.35 - 1.25[6]
Compound 7c¹K. pneumoniae0.35 - 1.25[6]
Compound 3aq²C. albicans3.9[7]
¹5-bromoindole-2-carboxamide derivative
²2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole

Visualizations

Proposed Synthetic and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start 5-nitro-1H-indole reaction Bromination with NBS in DCM start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr 1H and 13C NMR product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir final_product Structure Confirmed Product

Caption: A logical workflow for the synthesis and characterization of this compound.

Hypothetical Signaling Pathway Inhibition

Based on the known activity of related bromoindole derivatives, the following diagram illustrates a potential mechanism of action in cancer, targeting the EGFR signaling pathway.

G EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_EGFR->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor This compound (Hypothetical Inhibitor) inhibitor->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. While direct biological data for this specific molecule is limited, the extensive research on related nitroindole and bromoindole derivatives strongly suggests its potential utility in the development of new anticancer and antimicrobial drugs. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers to embark on such investigations.

References

An In-depth Technical Guide to 2-Bromo-5-nitro-1H-indole (CAS No. 1246471-11-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its chemical and physical properties, proposes a detailed synthetic protocol, and explores its potential applications in drug discovery, particularly in the context of anticancer research based on the known bioactivity of related 5-nitroindole derivatives.

Core Compound Information

This compound is a substituted indole, a ubiquitous scaffold in biologically active molecules. The presence of a bromine atom at the 2-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the nitro group at the 5-position significantly influences the electronic properties of the indole ring and is a common feature in compounds with demonstrated anticancer activity.

Physical and Chemical Properties

Quantitative and qualitative data for this compound are summarized in the table below. This information has been compiled from various chemical suppliers and databases.[1][2][3][4]

PropertyValue
CAS Number 1246471-11-3
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Light yellow to yellow solid[2]
Purity Typically >95%
Storage Conditions Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C.[2]
Solubility Soluble in organic solvents such as DMSO and DMF.
SMILES C1=CC2=C(C=C1--INVALID-LINK--[O-])C=C(N2)Br

Synthesis of this compound

Below is a proposed experimental protocol for the synthesis of this compound from 5-nitroindole.

Proposed Experimental Protocol: Synthesis via Bromination

Objective: To synthesize this compound by the direct bromination of 5-nitroindole.

Materials:

  • 5-nitroindole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Inert gas (Nitrogen or Argon)

  • Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroindole (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 1-3 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a yellow solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_of_2_Bromo_5_nitro_1H_indole Start 5-nitroindole Product This compound Start->Product Electrophilic Bromination Reagent N-Bromosuccinimide (NBS) Dichloromethane (DCM), 0°C Reagent->Product

Caption: Proposed synthetic route for this compound.

Biological Activity and Applications in Drug Discovery

There is currently no specific data on the biological activity of this compound itself. However, the 5-nitroindole scaffold is a key pharmacophore in a number of compounds with potent anticancer activity.[5][6][7] These derivatives have been shown to target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[7]

The stabilization of these G-quadruplexes leads to the downregulation of c-Myc expression, a transcription factor that is overexpressed in a majority of human cancers.[7] This downregulation induces cell cycle arrest and apoptosis in cancer cells. Furthermore, some 5-nitroindole derivatives have been observed to increase the levels of intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[6]

Given this context, this compound is a highly valuable starting material or intermediate for the synthesis of novel 5-nitroindole derivatives with potential anticancer properties. The bromine at the 2-position can be readily functionalized to explore structure-activity relationships and develop new drug candidates.

Anticancer_Mechanism_of_5_Nitroindoles Compound 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Compound->G4 Binds and Stabilizes ROS Increased ROS Compound->ROS Induces cMyc_Transcription c-Myc Transcription G4->cMyc_Transcription Inhibits cMyc_Protein c-Myc Protein cMyc_Transcription->cMyc_Protein Leads to Cell_Proliferation Cancer Cell Proliferation cMyc_Transcription->Cell_Proliferation Reduced Proliferation Apoptosis Apoptosis cMyc_Transcription->Apoptosis Induces cMyc_Protein->Cell_Proliferation Promotes ROS->Apoptosis Triggers

Caption: Signaling pathway for the anticancer activity of 5-nitroindoles.

Proposed Experimental Workflow for Biological Evaluation

For researchers interested in exploring the therapeutic potential of novel derivatives synthesized from this compound, the following experimental workflow is proposed based on established protocols for evaluating similar compounds.[8]

Experimental Protocol: In Vitro Anticancer Activity Screening

Objective: To evaluate the anticancer activity of novel 2-substituted-5-nitroindole derivatives.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Normal human cell line (for cytotoxicity comparison)

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

  • Test compounds (novel 5-nitroindole derivatives)

  • MTT or SRB assay kits for cell viability

  • Propidium iodide and RNase A for cell cycle analysis

  • Antibodies for Western blotting (e.g., anti-c-Myc, anti-PARP, anti-Actin)

  • Flow cytometer

Procedure:

  • Cell Viability Assay (MTT/SRB):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

    • Perform the MTT or SRB assay according to the manufacturer's instructions to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Cell Cycle Analysis:

    • Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

    • Harvest, fix, and stain the cells with propidium iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Western Blotting for c-Myc Downregulation:

    • Treat cells with the test compounds for 24 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against c-Myc and a loading control (e.g., actin).

    • Visualize and quantify the protein bands to determine the effect on c-Myc expression.

Biological_Evaluation_Workflow Start Synthesize Novel Derivatives from This compound Step1 Cell Viability Assay (MTT/SRB) Determine IC50 values Start->Step1 Step2 Cell Cycle Analysis (Flow Cytometry) Step1->Step2 Active Compounds Step3 Mechanism of Action Studies (Western Blot for c-Myc) Step2->Step3 Compounds causing cell cycle arrest End Lead Compound Identification Step3->End

Caption: Workflow for evaluating the anticancer potential of new derivatives.

Conclusion

This compound (CAS No. 1246471-11-3) is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. While data on the compound itself is limited, the well-documented anticancer activities of the 5-nitroindole scaffold provide a strong rationale for its use in medicinal chemistry research. The synthetic and biological evaluation protocols outlined in this guide offer a solid framework for researchers to explore the potential of this and related compounds in the field of drug discovery.

References

2-Bromo-5-nitro-1H-indole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic approaches, and potential biological relevance of 2-Bromo-5-nitro-1H-indole. This information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. These data are essential for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular Formula C₈H₅BrN₂O₂[1][2][3]
Molecular Weight 241.04 g/mol [1][2][4]
CAS Number 1246471-11-3[1][2]
Appearance Light yellow to yellow solid
Storage Conditions Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C.[2][5]

Synthetic Approaches

General Experimental Protocol Outline:

A plausible synthetic route could begin with the nitration of a suitable indole substrate, followed by the selective bromination at the C2 position. The synthesis of nitroindole derivatives often starts from commercially available indole precursors.

  • Nitration of the Indole Ring: The introduction of a nitro group at the 5-position of the indole ring is a key step. This is often achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid at low temperatures.[6] The reaction progress should be carefully monitored by thin-layer chromatography (TLC).[7]

  • Bromination of the Nitroindole: Following the successful synthesis of 5-nitro-1H-indole, the next step would be the selective bromination at the 2-position. This can be a challenging step due to the reactivity of the indole ring. Various brominating agents and reaction conditions can be explored to achieve the desired regioselectivity.

  • Purification: The final product, this compound, would require purification. Common purification techniques for such compounds include recrystallization from a suitable solvent or column chromatography on silica gel.[7]

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthetic Workflow cluster_analysis Analytical Characterization Start Start: 5-Nitro-1H-indole Bromination Bromination at C2 (e.g., with NBS or Br2) Start->Bromination Reagents Reaction Crude this compound Bromination->Reaction Reaction Purification Purification (Column Chromatography or Recrystallization) Reaction->Purification Work-up Product Pure this compound Purification->Product Isolation NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structure Verification MS Mass Spectrometry (LC-MS or GC-MS) Product->MS Molecular Weight Confirmation Purity Purity Analysis (HPLC) Product->Purity Purity Assessment

A logical workflow for the synthesis and analysis of this compound.

Potential Biological Relevance and Signaling

Derivatives of 5-nitroindole have been investigated for their potential as anticancer agents.[1] Specifically, some of these compounds have been identified as binders of c-Myc G-quadruplex DNA.[1] The c-Myc oncogene is a key regulator of cell proliferation, and its overexpression is a hallmark of many cancers. The formation of G-quadruplex structures in the promoter region of the c-Myc gene can inhibit its transcription. Therefore, small molecules that can bind to and stabilize these G-quadruplexes are of significant interest in drug development.

The diagram below provides a conceptual overview of the potential mechanism of action for a 5-nitroindole derivative as a c-Myc inhibitor.

G cluster_pathway Conceptual Signaling Pathway Compound This compound (or derivative) G4 c-Myc Promoter G-Quadruplex Compound->G4 Binds & Stabilizes cMyc c-Myc Transcription G4->cMyc Inhibits Proliferation Cancer Cell Proliferation cMyc->Proliferation Drives

References

physical properties of 2-Bromo-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-nitro-1H-indole

This technical guide provides a comprehensive overview of the known and predicted , a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals.

Chemical Identity

This compound is a substituted indole with a bromine atom at the 2-position and a nitro group at the 5-position of the indole ring.

PropertyValue
IUPAC Name This compound
Chemical Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol [1]
CAS Number 1246471-11-3[1][2]
PubChem CID 53429159[3][4]
Appearance Light yellow to yellow solid[2]
Storage Conditions Store in a dark place, under an inert atmosphere, and in a freezer at -20°C[2]

Physicochemical Properties

PropertyValue
Melting Point Not reported. Expected to be a crystalline solid with a relatively high melting point, similar to related nitroindole derivatives.
Boiling Point Not reported. The compound may decompose at elevated temperatures before boiling.
Solubility Expected to have low solubility in water and non-polar solvents, with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its chemical structure and data from analogous compounds.

SpectroscopyExpected Features
¹H NMR Aromatic protons on the indole ring are expected to appear in the range of δ 7.0-8.5 ppm. The N-H proton of the indole will likely appear as a broad singlet at a downfield chemical shift (> δ 10 ppm).
¹³C NMR Carbon signals for the indole ring are expected in the aromatic region (δ 100-140 ppm). The carbon bearing the bromine atom (C2) will be shifted downfield, while the carbon attached to the nitro group (C5) will also be significantly deshielded.
IR Spectroscopy Characteristic peaks are expected for N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), asymmetric and symmetric NO₂ stretching (around 1520 and 1340 cm⁻¹, respectively), and C-Br stretching (in the fingerprint region).
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) at m/z 240 and an (M+2)⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom.

Experimental Protocols

Detailed methodologies for determining the key are provided below.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: A small, powdered sample of the compound is heated slowly, and the temperature range over which the solid melts to a liquid is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate temperature measurement.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point of the sample.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Pack Pack Capillary Grind->Pack Place Place in Apparatus Pack->Place Heat_Rapid Rapid Heating Place->Heat_Rapid Heat_Slow Slow Heating (1-2°C/min) Heat_Rapid->Heat_Slow Record Record T_onset and T_completion Heat_Slow->Record

Caption: Workflow for Melting Point Determination.

Solubility Determination

Understanding the solubility profile of a compound is crucial for its application in various experimental and formulation contexts.

Principle: A small, measured amount of the solute is added to a specific volume of a solvent, and its ability to dissolve is observed.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide, hexane)

  • Test tubes

  • Vortex mixer

  • Graduated cylinders or pipettes

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

  • Visually inspect the solution to determine if the solid has completely dissolved.

  • If the solid has dissolved, the compound is considered soluble in that solvent at that concentration.

  • If the solid has not dissolved, the mixture can be gently warmed to assess the effect of temperature on solubility.

  • Repeat the procedure for each solvent to build a comprehensive solubility profile.

Solubility_Determination cluster_procedure Solubility Test cluster_results Classification Start Add 10 mg of Compound to Test Tube Add_Solvent Add 1 mL of Solvent Start->Add_Solvent Vortex Vortex for 30s Add_Solvent->Vortex Observe Observe for Dissolution Vortex->Observe Soluble Soluble Observe->Soluble Completely Dissolved Insoluble Insoluble Observe->Insoluble Solid Remains

Caption: Experimental Workflow for Solubility Testing.

Logical Relationships in Drug Development

The physical properties of a compound like this compound are fundamental to its potential development as a therapeutic agent. The following diagram illustrates the relationship between these properties and key stages of drug development.

Drug_Development_Logic cluster_properties Physical Properties cluster_development Drug Development Stages Solubility Solubility Formulation Formulation Development Solubility->Formulation ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) Solubility->ADME MeltingPoint Melting Point / Purity Manufacturing Manufacturing & QC MeltingPoint->Manufacturing Stability Chemical Stability Stability->Formulation Stability->Manufacturing

Caption: Interdependence of Physical Properties and Drug Development.

References

Technical Guide: Solubility Profile of 2-Bromo-5-nitro-1H-indole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of the solubility characteristics of 2-Bromo-5-nitro-1H-indole, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this guide furnishes a comprehensive, generalized experimental protocol for determining its solubility in common organic solvents. The methodologies outlined are based on standard laboratory practices for solubility assessment of organic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its physical properties, particularly its solubility in various organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. This guide presents a framework for systematically determining the solubility of this compound.

Solubility Data

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Qualitative Description
Dimethyl Sulfoxide (DMSO)25Not availableNot availableExpected to be soluble
N,N-Dimethylformamide (DMF)25Not availableNot availableExpected to be soluble
Acetone25Not availableNot availableExpected to be moderately soluble
Ethyl Acetate25Not availableNot availableExpected to be sparingly soluble
Dichloromethane (DCM)25Not availableNot availableExpected to be sparingly soluble
Methanol25Not availableNot availableExpected to be sparingly soluble
Ethanol (95%)25Not availableNot availableExpected to be sparingly soluble
Toluene25Not availableNot availableExpected to be poorly soluble
Hexane25Not availableNot availableExpected to be insoluble

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

3.2. Procedure: Shake-Flask Method

The shake-flask method is a conventional and reliable technique for solubility determination.[1]

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated analytical technique, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation of Solubility: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the given temperature.

3.3. Alternative Method: Visual Assessment for Qualitative Solubility

For a rapid, qualitative assessment, a simple visual method can be employed.

  • Add approximately 25 mg of the compound to a test tube.[2]

  • Add the chosen solvent in 0.25 mL increments.[2]

  • After each addition, vigorously shake or vortex the test tube for about 60 seconds.[3]

  • Observe if the solid dissolves completely.[3]

  • Categorize the solubility as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to a known volume of solvent start->add_excess shake Agitate at constant temperature (e.g., 24-48 hours) add_excess->shake centrifuge Centrifuge or let stand to separate solid and liquid shake->centrifuge aliquot Withdraw a known volume of the supernatant centrifuge->aliquot dilute Dilute the aliquot aliquot->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed experimental protocol for the shake-flask method offers a reliable means of obtaining accurate and reproducible solubility data. The provided table structure and workflow diagram serve as practical tools for organizing and executing solubility studies, which are essential for the effective use of this compound in research and development.

References

Synthesis of 2-Bromo-5-nitro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-5-nitro-1H-indole from 5-nitroindole, a key transformation for the development of various pharmacologically active compounds. This document provides a comprehensive overview of a representative synthetic protocol, quantitative data, and a workflow diagram to facilitate its application in a research and development setting.

Overview and Significance

The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is crucial for modulating biological activity. The introduction of a bromine atom at the C2 position of the 5-nitroindole core creates a versatile intermediate. The electron-withdrawing nitro group at the 5-position significantly influences the reactivity of the indole ring, making selective bromination a non-trivial synthetic challenge. The resulting this compound can serve as a building block for the synthesis of a variety of compounds, including kinase inhibitors and other potential therapeutic agents, through subsequent cross-coupling reactions or other modifications.

Reaction Scheme

The selective bromination at the C2 position of 5-nitroindole is typically achieved using an electrophilic brominating agent. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, often yielding the desired product with good selectivity over bromination at other positions of the indole ring. The reaction is generally carried out in an aprotic solvent.

Reaction:

5-nitro-1H-indole + N-Bromosuccinimide (NBS) → this compound + Succinimide

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
5-nitro-1H-indoleC₈H₆N₂O₂162.15133-136Yellow solid6146-52-7
This compoundC₈H₅BrN₂O₂241.04Not reported-1246471-11-3

Note: A specific melting point for this compound is not consistently reported in the surveyed literature; it is recommended to be determined experimentally upon synthesis.

Experimental Protocol: A Representative Procedure

This section provides a detailed, representative experimental protocol for the synthesis of this compound based on established principles of indole bromination.

4.1. Materials and Reagents

  • 5-nitro-1H-indole

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

4.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

4.3. Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-indole (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over a period of 15-20 minutes. The reaction should be stirred vigorously during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at 0 °C.

  • Quenching: Upon completion, quench the reaction by pouring the mixture into a beaker containing ice-cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

4.4. Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be determined.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 5-nitroindole in DMF add_nbs Add NBS at 0 °C start->add_nbs react Stir at 0 °C (1-3 h) add_nbs->react quench Quench with ice-water react->quench extract Extract with DCM quench->extract wash Wash organic layers extract->wash dry Dry and concentrate wash->dry chromatography Column Chromatography dry->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis described is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship of the synthesis is a linear progression from starting material to product, as depicted in the workflow diagram.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of this compound from 5-nitroindole. The provided representative protocol, quantitative data, and workflow diagram are intended to support researchers and scientists in the efficient and successful execution of this important chemical transformation in the pursuit of novel drug discovery and development. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining the desired product in high purity.

An In-depth Technical Guide to the Electrophilic Bromination of 5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 5-nitro-1H-indole, a key transformation in the synthesis of various biologically active compounds. This document details the core principles, experimental protocols, and quantitative data associated with this reaction, intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

Indole and its derivatives are privileged scaffolds in numerous natural products and pharmaceutical agents. The functionalization of the indole nucleus is a cornerstone of synthetic organic chemistry, enabling the generation of diverse molecular architectures with a wide range of biological activities. Electrophilic substitution is a fundamental class of reactions for modifying the indole ring. Due to the electron-rich nature of the pyrrole moiety, electrophilic attack preferentially occurs at the C3 position.

The presence of a nitro group at the C5 position renders the indole ring electron-deficient, thereby deactivating it towards electrophilic substitution. Despite this deactivation, the inherent nucleophilicity of the C3 position generally directs bromination to this site. The resulting product, 3-bromo-5-nitro-1H-indole, is a versatile intermediate for further synthetic elaborations, particularly through cross-coupling reactions.

Regioselectivity

The electrophilic bromination of 5-nitro-1H-indole proceeds with high regioselectivity at the C3 position. This is a well-established principle in indole chemistry. The rationale for this selectivity lies in the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. Attack of the electrophile (Br+) at the C3 position results in a resonance-stabilized intermediate where the aromaticity of the fused benzene ring is preserved in several of the contributing resonance structures. In contrast, attack at the C2 position would lead to a less stable intermediate where the benzenoid aromaticity is disrupted. The electron-withdrawing nitro group at C5 deactivates the entire ring system towards electrophilic attack but does not alter the inherent preference for C3 substitution.[1][2][3]

Reaction Mechanism

The electrophilic bromination of 5-nitro-1H-indole follows the general mechanism of electrophilic aromatic substitution. The reaction is initiated by the generation of an electrophilic bromine species, which is then attacked by the electron-rich C3 position of the indole ring.

reaction_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 5-nitro-1H-indole 5-Nitro-1H-indole sigma_complex Resonance-Stabilized Sigma Complex 5-nitro-1H-indole->sigma_complex Electrophilic Attack at C3 Br+ Br⁺ (Electrophile) 3-bromo-5-nitro-1H-indole 3-Bromo-5-nitro-1H-indole sigma_complex->3-bromo-5-nitro-1H-indole Deprotonation (Rearomatization) H+ H⁺ sigma_complex->H+

Caption: General mechanism of electrophilic bromination of 5-nitro-1H-indole.

Experimental Protocols & Quantitative Data

Several methods have been reported for the synthesis of 3-bromo-5-nitro-1H-indole. The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the product. Below are detailed protocols for three common methods, with the quantitative data summarized in Table 1.

Protocol 1: Bromination using Bromine in DMF (Adapted from Indazole Synthesis)

This protocol is adapted from a patented procedure for the synthesis of the analogous 3-bromo-5-nitro-1H-indazole and is expected to be effective for 5-nitro-1H-indole due to the similar reactivity of the heterocyclic core.[4]

Materials:

  • 5-nitro-1H-indole

  • Bromine (Br₂)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen gas supply

  • Three-necked round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Cooling bath

Procedure:

  • Under a nitrogen atmosphere, charge a three-necked round-bottom flask with 5-nitro-1H-indole (e.g., 50 g).

  • Add N,N-dimethylformamide (DMF) to the flask (e.g., 500 ml) and begin stirring to dissolve the starting material.

  • Cool the reaction mixture to -5 °C using a suitable cooling bath.

  • Slowly add bromine (e.g., 55.8 g) dropwise to the cooled solution, maintaining the temperature at or below -5 °C.

  • After the addition is complete, stir the reaction mixture at 0 to -5 °C for 1 hour.

  • Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.

  • Upon completion of the reaction (monitored by TLC), the product can be isolated by aqueous workup and filtration.

Protocol 2: Bromination using Pyridinium Bromide Perbromide in Pyridine

This method utilizes a solid, stable source of bromine, which can be easier to handle than elemental bromine.[5]

Materials:

  • 5-nitro-1H-indole

  • Pyridinium bromide perbromide

  • Pyridine

  • Nitrogen gas supply

  • Round-bottom flask

  • Stirring apparatus

  • Cooling bath

  • Diethyl ether

  • Hydrochloric acid (6 M)

  • Sodium bicarbonate solution (5%)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-nitro-1H-indole (e.g., 5.00 g, 30.8 mmol) in pyridine (200 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -40 °C.

  • Slowly add a solution of pyridinium bromide perbromide (e.g., 10.99 g, 34.3 mmol) in pyridine (200 mL) dropwise to the cooled indole solution.

  • After the addition, allow the reaction mixture to warm to 0 °C and stir for 5 minutes.

  • Quench the reaction at 0 °C by adding water (200 mL).

  • Extract the aqueous mixture with diethyl ether (200 mL).

  • Wash the organic layer sequentially with 6 M hydrochloric acid (300 mL), 5% sodium bicarbonate solution (300 mL), and saturated brine (300 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 3: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of electron-rich aromatic and heterocyclic compounds.[6][7][8][9]

Materials:

  • 5-nitro-1H-indole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Stirring apparatus

  • Cooling bath (optional)

  • Dichloromethane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-nitro-1H-indole in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C (optional, but can improve selectivity).

  • Add N-bromosuccinimide (NBS) in one portion.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary
MethodBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1Bromine (Br₂)DMF-5 to 401295[4]
2Pyridinium Bromide PerbromidePyridine-40 to 0~0.174 (80% purity)[5]
3N-Bromosuccinimide (NBS)Acetonitrile0 to RTVariableNot specified[6][7]

Experimental Workflow

The general workflow for the electrophilic bromination of 5-nitro-1H-indole involves reaction setup, execution, workup, and purification.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve 5-nitro-1H-indole in appropriate solvent cool Cool reaction mixture (if necessary) dissolve->cool add_reagent Add brominating agent (e.g., Br₂, NBS) cool->add_reagent stir Stir at specified temperature and time add_reagent->stir monitor Monitor reaction progress by TLC stir->monitor quench Quench reaction (e.g., with water) monitor->quench Reaction Complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (e.g., chromatography, recrystallization) concentrate->purify

Caption: A general experimental workflow for the bromination of 5-nitro-1H-indole.

Conclusion

The electrophilic bromination of 5-nitro-1H-indole is a reliable and regioselective transformation that provides a valuable building block for synthetic and medicinal chemistry. The choice of brominating agent and reaction conditions allows for flexibility in experimental design, with high yields achievable under optimized protocols. This guide provides the necessary theoretical background and practical details to enable researchers to successfully perform this important reaction.

References

The Rising Potential of 2-Bromo-5-nitro-1H-indole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast landscape of indole derivatives, 2-Bromo-5-nitro-1H-indole has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. Its strategic substitution with a bromine atom at the 2-position and a nitro group at the 5-position provides orthogonal handles for diverse chemical modifications. The bromine atom serves as a prime site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine for further functionalization or retained for its own electronic and potential biological contributions.

This technical guide provides an in-depth exploration of the potential applications of this compound in research, focusing on its role as a key intermediate in the synthesis of compounds with significant anticancer and antimicrobial properties. We will delve into the synthetic strategies for its derivatization, present available biological data, and provide detailed experimental protocols for key reactions and assays.

Core Applications in Research

The unique structural features of this compound position it as a powerful scaffold for the development of targeted therapeutics. Two primary areas of application have been identified through research on closely related analogs: anticancer and antimicrobial agent development.

Anticancer Applications: Targeting the c-Myc Oncogene

The 5-nitroindole moiety is a recognized pharmacophore in the design of anticancer agents. A significant body of research has demonstrated that derivatives of 5-nitroindole can act as potent stabilizers of G-quadruplex structures in the promoter region of the c-Myc oncogene.[3][4] The c-Myc transcription factor is a critical regulator of cell proliferation, differentiation, and apoptosis, and its overexpression is implicated in a majority of human cancers.[3] Stabilization of the G-quadruplex in the c-Myc promoter leads to the downregulation of its expression, subsequently inducing cell cycle arrest and apoptosis in cancer cells.[3][4] Furthermore, some 5-nitroindole derivatives have been shown to increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[3]

While specific studies commencing with this compound are emerging, the established activity of the 5-nitroindole core strongly suggests that derivatives of this compound, particularly 2-aryl substituted analogs, would be promising candidates for c-Myc G-quadruplex binders.

The following table summarizes the in vitro anticancer activity of representative 5-nitroindole derivatives against various cancer cell lines. It is important to note that these compounds were not synthesized from this compound, but they highlight the potential of the core scaffold.

Compound IDCancer Cell LineIC50 (µM)Key Structural Features & SAR InsightsReference
5 HeLa (Cervical Cancer)5.08 ± 0.91Pyrrolidine-substituted 5-nitroindole[3]
7 HeLa (Cervical Cancer)5.89 ± 0.73Pyrrolidine-substituted 5-nitroindole with a modified linker[3]
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone HOP-62 (Non-small cell lung)<0.01 (GI₅₀)5-nitroisatin derivative[5]
HL-60(TB) (Leukemia)0.50 (GI₅₀)[5]
MOLT-4 (Leukemia)0.66 (GI₅₀)[5]
Antimicrobial Applications: Inhibition of Bacterial Efflux Pumps

Bacterial efflux pumps are a major mechanism of antibiotic resistance, actively extruding antimicrobial agents from the bacterial cell. The NorA efflux pump in Staphylococcus aureus is a well-characterized example, conferring resistance to a broad range of compounds.[6][7] Research has identified 2-aryl-5-nitro-1H-indoles as potent inhibitors of the NorA efflux pump.[6] By inhibiting this pump, these compounds can restore the efficacy of conventional antibiotics.

The synthesis of a variety of 2-aryl-5-nitro-1H-indoles has been reported, and their ability to inhibit the NorA-mediated efflux of substrates like ethidium bromide and berberine has been evaluated.[6] This application represents a direct and promising avenue for the use of this compound as a starting material for the synthesis of novel efflux pump inhibitors (EPIs).

The following table presents data on the NorA efflux pump inhibitory activity of 2-aryl-5-nitro-1H-indoles. The activity is expressed as the fold reduction in the minimum inhibitory concentration (MIC) of berberine against a S. aureus strain that overexpresses the NorA pump.

CompoundBerberine MIC Reduction (Fold)Key Structural FeaturesReference
2-(4-Benzyloxyphenyl)-5-nitro-1H-indole 44-Benzyloxy substitution on the 2-aryl ring[6]
[4-Benzyloxy-2-(5-nitro-1H-2-yl)-phenyl]-methanol 8Additional hydroxymethyl group on the 2-aryl ring[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays.

Synthesis of 2-Aryl-5-nitro-1H-indoles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is the most logical approach for the derivatization of this compound at the 2-position.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05-0.1 eq.) to the flask.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-nitro-1H-indole.

NorA Efflux Pump Inhibition Assay (Ethidium Bromide Efflux)

This assay is used to identify compounds that inhibit the efflux of ethidium bromide (EtBr), a fluorescent substrate of the NorA pump.

Materials:

  • Staphylococcus aureus strain overexpressing NorA (e.g., SA-1199B)

  • Wild-type S. aureus strain (e.g., SA-1199) for control

  • Tryptic Soy Broth (TSB)

  • Phosphate Buffered Saline (PBS)

  • Ethidium Bromide (EtBr)

  • Glucose

  • Test compounds dissolved in DMSO

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Grow S. aureus cultures overnight in TSB.

  • Wash the bacterial cells with PBS and resuspend to an OD₆₀₀ of 0.4.

  • Load the cells with EtBr by incubating with a final concentration of 2 µg/mL EtBr for 30 minutes at 37 °C in the dark.

  • Wash the cells with PBS to remove extracellular EtBr and resuspend in PBS.

  • Aliquot the EtBr-loaded cells into the wells of a 96-well plate.

  • Add the test compounds at various concentrations. Include a positive control (e.g., reserpine) and a vehicle control (DMSO).

  • Initiate efflux by adding glucose to a final concentration of 0.4%.

  • Immediately begin monitoring the fluorescence (Excitation: 530 nm, Emission: 590 nm) every minute for 30-60 minutes.

  • A decrease in the rate of fluorescence decline compared to the vehicle control indicates inhibition of the NorA efflux pump.

c-Myc G-Quadruplex Binding Assay (Fluorescence Intercalator Displacement - FID)

This assay determines the ability of a compound to bind to and stabilize the c-Myc G-quadruplex structure by displacing a fluorescent probe.

Materials:

  • Oligonucleotide forming the c-Myc G-quadruplex (e.g., Pu27)

  • Thiazole Orange (TO) or another suitable fluorescent probe

  • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Anneal the c-Myc oligonucleotide to form the G-quadruplex structure by heating to 95 °C for 5 minutes and then slowly cooling to room temperature in the assay buffer.

  • Prepare a solution of the pre-formed c-Myc G-quadruplex and Thiazole Orange in the assay buffer.

  • Aliquot this solution into the wells of a 96-well plate.

  • Add the test compounds at various concentrations.

  • Incubate the plate at room temperature for a short period to allow for binding equilibrium to be reached.

  • Measure the fluorescence of Thiazole Orange (Excitation: ~501 nm, Emission: ~521 nm).

  • A decrease in fluorescence intensity indicates that the test compound has displaced Thiazole Orange from the G-quadruplex, signifying binding.

  • The data can be used to calculate the DC₅₀ value, which is the concentration of the compound required to displace 50% of the fluorescent probe.

Visualizations

Synthetic Pathway for 2-Aryl-5-nitro-1H-indoles

Synthetic_Pathway Start This compound Product 2-Aryl-5-nitro-1H-indole Start->Product Suzuki-Miyaura Coupling Reagents Arylboronic Acid Pd Catalyst, Base Reagents->Product

Caption: General synthetic scheme for the derivatization of this compound.

Experimental Workflow for NorA Efflux Pump Inhibition Assay

NorA_Workflow A Overnight culture of S. aureus (NorA overexpressing strain) B Wash and resuspend cells A->B C Load cells with Ethidium Bromide B->C D Wash to remove extracellular EtBr C->D E Aliquot cells into 96-well plate D->E F Add test compounds E->F G Initiate efflux with glucose F->G H Monitor fluorescence over time G->H

Caption: Step-by-step workflow for the NorA efflux pump inhibition assay.

Signaling Pathway of c-Myc G-Quadruplex Stabilization

cMyc_Pathway 5-Nitroindole\nDerivative 5-Nitroindole Derivative c-Myc Promoter\nG-Quadruplex c-Myc Promoter G-Quadruplex 5-Nitroindole\nDerivative->c-Myc Promoter\nG-Quadruplex Stabilizes c-Myc Transcription c-Myc Transcription c-Myc Promoter\nG-Quadruplex->c-Myc Transcription Inhibits c-Myc Protein c-Myc Protein c-Myc Transcription->c-Myc Protein Cell Proliferation Cell Proliferation c-Myc Protein->Cell Proliferation Apoptosis Apoptosis c-Myc Protein->Apoptosis

Caption: Mechanism of action of 5-nitroindole derivatives in cancer cells.

Conclusion

This compound is a high-potential scaffold for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. Its strategic functionalization allows for the synthesis of diverse libraries of compounds for screening and lead optimization. The established biological activities of the 5-nitroindole core, coupled with the synthetic versatility offered by the 2-bromo substitution, make this molecule a prime candidate for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery programs.

References

The Biological Versatility of Nitroindole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group to this heterocyclic system profoundly alters its electronic properties and biological activities, giving rise to a diverse range of therapeutic potentials. This technical guide provides an in-depth exploration of the biological activities of nitroindole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development in this promising area of medicinal chemistry.

Anticancer Activity of Nitroindole Derivatives

Nitroindole derivatives, particularly those with the nitro group at the 5-position, have demonstrated significant potential as anticancer agents.[1][2] Their primary mechanism of action involves a dual approach of downregulating the c-Myc oncogene and inducing oxidative stress within cancer cells.[1][2]

Mechanism of Action

c-Myc G-Quadruplex Stabilization: Guanine-rich sequences in the promoter region of the c-Myc oncogene can fold into non-canonical DNA secondary structures known as G-quadruplexes.[1] The formation of these structures inhibits the transcription of the c-Myc gene.[1] 5-Nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, effectively silencing c-Myc expression.[1][2] The subsequent decrease in c-Myc protein levels disrupts the cell cycle, leading to cell cycle arrest and the induction of apoptosis.[1][2]

Induction of Reactive Oxygen Species (ROS): In addition to their impact on c-Myc, certain 5-nitroindole compounds increase the intracellular concentration of reactive oxygen species (ROS).[2] This elevation of ROS contributes to the cytotoxic effects of these derivatives against cancerous cells.[2] The combination of c-Myc downregulation and ROS induction makes 5-nitroindole derivatives potent and selective anticancer agents.[1]

Signaling Pathways

c_Myc_Downregulation cluster_0 5-Nitroindole Derivative 5-Nitroindole Derivative c-Myc Promoter G-Quadruplex c-Myc Promoter G-Quadruplex c-Myc Transcription c-Myc Transcription c-Myc mRNA c-Myc mRNA c-Myc Protein c-Myc Protein Cell Cycle Progression Cell Cycle Progression Apoptosis Apoptosis

ROS_Induced_Apoptosis cluster_1 5-Nitroindole Derivative 5-Nitroindole Derivative Increased Intracellular ROS Increased Intracellular ROS Oxidative Stress Oxidative Stress Cellular Damage Cellular Damage Apoptosis Apoptosis

Quantitative Anticancer Activity

The following table summarizes the in vitro efficacy of representative pyrrolidine-substituted 5-nitroindole derivatives against the HeLa (human cervical cancer) cell line.

CompoundCancer Cell LineIC50 (µM)Reference
Pyrrolidine-substituted 5-nitroindole (cpd 5)HeLa5.08 ± 0.91[2]
Pyrrolidine-substituted 5-nitroindole (cpd 7)HeLa5.89 ± 0.73[2]

Antimicrobial Activity of Nitroindole Derivatives

The nitroindole scaffold is a promising pharmacophore for the development of novel antimicrobial agents. The electron-withdrawing nature of the nitro group is believed to contribute to their mechanism of action, which often involves the generation of reactive intermediates that can cause cytotoxicity in microbial cells.

Mechanism of Action

The antimicrobial activity of nitroaromatic compounds is generally attributed to the reductive activation of the nitro group within the microbial cell. This process, facilitated by microbial nitroreductases, generates highly reactive nitroso and hydroxylamine intermediates. These intermediates can covalently modify and damage critical biomolecules such as DNA, leading to cell death.

Antimicrobial_Mechanism cluster_2 Nitroindole Derivative Nitroindole Derivative Microbial Nitroreductases Microbial Nitroreductases Reactive Intermediates Reactive Intermediates DNA Damage DNA Damage Cell Death Cell Death

Quantitative Antimicrobial Activity

While extensive quantitative data for a broad range of nitroindole derivatives is still emerging, studies on related indole compounds provide a framework for their potential efficacy. The following table presents Minimum Inhibitory Concentration (MIC) values for some multi-halogenated indole derivatives against Staphylococcus aureus.

CompoundMicroorganismMIC (µg/mL)Reference
6-bromo-4-iodoindoleS. aureus ATCC 653820

Note: Data for nitroindole derivatives is limited; this table serves as an example of quantitative antimicrobial data for indole derivatives.

Antiviral Activity of Nitroindole Derivatives

Nitroindole derivatives have also been investigated for their antiviral properties, with notable activity reported against Human Immunodeficiency Virus (HIV) and influenza virus.

Anti-HIV Activity

Certain 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been shown to inhibit HIV-1 replication through a multitarget mechanism of action.

Quantitative Antiviral Activity

The following table summarizes the in vitro anti-HIV-1 and anti-influenza activity of selected nitroindole derivatives.

Compound ClassVirusActivity (EC50/IC50)Reference
5-Nitro-3-...-indolin-2-ones (e.g., cpd 10a)HIV-1EC50 < 20 µM
N-(3-nitrobenzene)sulfonylindoles (e.g., 3h)HIV-1EC50 = 0.26 µg/mL
4-nitrophenyl substituted resveratrol derivatives (cpd 6)Influenza A (PR8)IC50 = 12.4 µg/mL (SI)[3]
4-nitrophenyl substituted resveratrol derivatives (cpd 7)Influenza A (PR8)IC50 = 5.9 µg/mL (SI)[3]

SI: Selectivity Index (CC50/IC50)

Anti-inflammatory Activity of Nitroindole Derivatives

The anti-inflammatory potential of indole derivatives is well-established, and nitroindoles are being explored for their ability to modulate key inflammatory pathways. A primary mechanism involves the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory response.

Mechanism of Action

Inflammatory stimuli can induce the expression of inducible nitric oxide synthase (iNOS), leading to the overproduction of NO. Elevated NO levels contribute to the pathological processes of inflammation. Nitroindole derivatives may exert their anti-inflammatory effects by inhibiting iNOS activity or its expression, thereby reducing NO production.

Quantitative Anti-inflammatory Activity

The following table presents the inhibitory activity of some indole derivatives (as a proxy for nitroindoles) on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Compound ClassAssayIC50 (µM)Reference
2-phenylindoleNitrite production inhibition38.1 ± 1.8[1]
3-carboxaldehyde oxime substituted 2-phenylindoleNitrite production inhibition4.4 ± 0.5[1]
Cyano substituted 2-phenylindoleNitrite production inhibition4.8 ± 0.4[1]
Ursolic acid-indole derivative (UA-1)NO inhibition2.2 ± 0.4[4]

Experimental Protocols

Detailed methodologies for the synthesis of nitroindole derivatives and the evaluation of their biological activities are crucial for advancing research in this field.

Synthesis of Nitroindole Derivatives

General Procedure for the Synthesis of 3-Nitroindoles: A common method involves the electrophilic nitration of an indole precursor. For instance, a non-acidic and non-metallic approach utilizes trifluoroacetyl nitrate, generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride, to nitrate a variety of indoles.

Synthesis_Workflow cluster_3 Indole Precursor Indole Precursor Nitrating Agent Nitrating Agent Reaction Reaction Purification Purification Nitroindole Derivative Nitroindole Derivative

Biological Assays

Cell Viability Assay (AlamarBlue Assay): This assay is used to assess the cytotoxic effects of the synthesized compounds.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nitroindole derivatives for a specified period (e.g., 72 hours).

  • Add AlamarBlue reagent to each well and incubate for 1-4 hours.

  • Measure the fluorescence or absorbance to determine cell viability.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry): This method is used to determine the effect of the compounds on the cell cycle.

  • Treat cells with the nitroindole derivatives for a specific duration.

  • Harvest and fix the cells in cold 70% ethanol.

  • Stain the cells with a solution containing propidium iodide (PI) and RNase.

  • Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method): This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Prepare serial twofold dilutions of the nitroindole derivatives in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plate under suitable conditions.

  • The MIC is determined as the lowest concentration of the compound that prevents visible growth.

Antiviral Assay (Plaque Reduction Assay): This assay measures the ability of a compound to inhibit the replication of a virus.

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Incubate the virus with serial dilutions of the nitroindole derivative.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

  • After incubation to allow plaque formation, the cells are fixed and stained, and the number of plaques is counted.

  • The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.

Anti-inflammatory Assay (Griess Assay for Nitric Oxide Measurement): This assay quantifies the production of nitric oxide, a key inflammatory mediator.

  • Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the nitroindole derivatives.

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to determine the nitrite concentration, which is indicative of NO production.

Conclusion

Nitroindole derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable chemical scaffold. Further exploration of the structure-activity relationships of nitroindole derivatives is warranted to unlock their full potential in the development of next-generation therapeutics.

References

Navigating the Landscape of 2-Bromo-5-nitro-1H-indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals interested in the procurement and potential applications of 2-Bromo-5-nitro-1H-indole. This document provides a detailed overview of commercially available suppliers, insights into its synthetic chemistry, and explores its prospective role in contemporary research, particularly in the development of novel therapeutics.

Core Compound Overview

This compound is a substituted indole derivative characterized by a bromine atom at the 2-position and a nitro group at the 5-position of the indole ring. The presence of these functional groups offers a versatile scaffold for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with potential biological activities. Its CAS number is 1246471-11-3.

Commercial Availability and Suppliers

A critical aspect for any research endeavor is the reliable sourcing of starting materials. This compound is available from a number of chemical suppliers, catering to a range of research and development needs. The following table summarizes the currently available data from various vendors.

SupplierPurityAvailable QuantitiesPrice (USD)
R&D Scientific Inc.--Contact for pricing
Sunway Pharm Ltd97%250mg, 1g$90.00, $225.00
BLD Pharm--Contact for pricing
Ambeed, Inc.--Contact for pricing

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Pathways: A Look into the Chemistry

The latter approach, bromination of 5-nitroindole, appears to be a more direct and commonly referenced method for analogous compounds. This would typically involve the reaction of 5-nitroindole with a suitable brominating agent.

Illustrative Experimental Protocol: Bromination of 5-Nitroindole

The following protocol is a generalized representation based on common laboratory practices for the bromination of activated aromatic compounds and should be adapted and optimized for the specific substrate.

Materials:

  • 5-nitroindole

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 5-nitroindole in a suitable anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Research Applications and Logical Framework

Substituted indoles are a prominent structural motif in a vast array of biologically active compounds. The 5-nitroindole scaffold, in particular, has been investigated for its potential as an anticancer agent. Research has shown that certain 5-nitroindole derivatives can act as binders of G-quadruplex DNA structures, which are implicated in the regulation of oncogenes such as c-Myc. The introduction of a bromine atom at the 2-position of this scaffold could serve to modulate the compound's electronic properties and binding affinity, potentially leading to enhanced biological activity.

This suggests a logical framework for the investigation of this compound as a potential anticancer therapeutic.

logical_framework This compound This compound Binding Binding and Stabilization This compound->Binding G-quadruplex_DNA c-Myc G-quadruplex DNA G-quadruplex_DNA->Binding Downregulation Downregulation of c-Myc Expression Binding->Downregulation Anticancer_Activity Anticancer Activity Downregulation->Anticancer_Activity

Logical Framework for Investigating Anticancer Activity

Experimental Workflow for Biological Evaluation

To assess the potential of this compound as a c-Myc G-quadruplex binder and anticancer agent, a structured experimental workflow would be necessary.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies Binding_Assay G-quadruplex Binding Assay (e.g., FRET, SPR) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, XTT on cancer cell lines) Binding_Assay->Cytotoxicity_Assay Gene_Expression_Analysis c-Myc Expression Analysis (e.g., qPCR, Western Blot) Cytotoxicity_Assay->Gene_Expression_Analysis Xenograft_Model Cancer Xenograft Model in Mice Gene_Expression_Analysis->Xenograft_Model Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study Compound_Synthesis Synthesis and Purification of This compound Compound_Synthesis->Binding_Assay

Experimental Workflow for Biological Evaluation

This guide provides a foundational understanding of this compound for the scientific community. Further research into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential in drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 2-Bromo-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-nitro-1H-indole with various arylboronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of 2-aryl-5-nitro-1H-indole derivatives. This structural motif is of significant interest in drug discovery, with demonstrated potential as, for example, inhibitors of the NorA multidrug resistance pump in bacteria.[1] These protocols offer a comprehensive guide, including optimized reaction parameters and detailed experimental procedures, to facilitate the synthesis of diverse libraries of these valuable compounds.

Reaction Principle

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst.[2][3][4] The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.[3][4]

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium complex.[3][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]

The selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, especially when working with functionalized heterocycles like nitroindoles.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Based on established procedures for similar substrates, the following protocol is recommended for the Suzuki-Miyaura coupling of this compound.[2][5][6]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, often in a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

Procedure:

  • To a Schlenk flask or a sealable reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-nitro-1H-indole.

Data Presentation

Table 1: Recommended Reaction Conditions and Optimization Parameters

The following table summarizes recommended starting conditions and parameters for optimization based on literature for similar heterocyclic couplings.[5][6][7][8]

ParameterRecommended ConditionOptimization Notes
Aryl Halide This compoundThe nitro group is an electron-withdrawing group which can influence reactivity.
Boronic Acid Arylboronic Acid (1.2-1.5 equiv.)Both electron-rich and electron-poor arylboronic acids are generally well-tolerated.
Catalyst Pd(dppf)Cl₂ (3-5 mol%)Pd(PPh₃)₄ can also be effective. Catalyst choice is crucial and screening may be necessary.[5][6]
Base K₂CO₃ (2.0 equiv.)Other bases like Cs₂CO₃ or K₃PO₄ can be screened for improved yields, especially with challenging substrates.[9]
Solvent 1,4-Dioxane/H₂O (4:1)Other solvent systems such as DME, toluene, or DMF can be explored.[5][8]
Temperature 80-110 °CHigher temperatures may be required for less reactive coupling partners.[7]
Reaction Time 2-24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.
Table 2: Catalyst and Base Screening for a Model Reaction

This table presents hypothetical data for a model reaction between this compound and phenylboronic acid to illustrate the effect of catalyst and base selection on the reaction yield, based on trends observed in the literature for similar substrates.[5][6][8][10]

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901265
2Pd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90885
3Pd(OAc)₂/SPhos (2)K₃PO₄ (2)Toluene/H₂O (10:1)100692
4Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)DME801088

Visualizations

Suzuki_Miyaura_Mechanism Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl R-Pd(II)L_n-R' Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product R-R' (Coupled Product) RedElim->Product ArylHalide R-X (this compound) ArylHalide->OxAdd BoronicAcid R'-B(OH)_2 (Arylboronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Experimental_Workflow Figure 2: Experimental Workflow for the Synthesis of 2-Aryl-5-nitro-1H-indoles Start Start: Assemble Reactants Reactants This compound Arylboronic Acid Pd Catalyst, Base Start->Reactants Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (80-110 °C, 2-24 h) Solvent->Reaction Monitoring Monitor Reaction Progress (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction with Organic Solvent) Monitoring->Workup Upon Completion Purification Purification (Flash Column Chromatography) Workup->Purification Product Final Product: 2-Aryl-5-nitro-1H-indole Purification->Product

Figure 2: Experimental Workflow for the Synthesis of 2-Aryl-5-nitro-1H-indoles

Concluding Remarks

The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a robust and efficient method for generating a diverse library of 2-aryl-5-nitro-1H-indole derivatives. These compounds are of significant interest to the drug discovery community. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules. Careful optimization of the catalyst, base, and solvent system is recommended to achieve the highest yields for specific substrates.

References

Application Notes and Protocols for the Heck Coupling of 2-Bromo-5-nitro-1H-indole with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck-Mizoroki reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. This methodology has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials. The functionalization of the indole scaffold, a privileged heterocyclic motif in medicinal chemistry, is of particular importance. The presence of a nitro group at the 5-position of the indole ring renders the 2-bromo derivative, 2-Bromo-5-nitro-1H-indole, an electron-deficient substrate. This electronic feature can significantly influence its reactivity in cross-coupling reactions, often requiring carefully optimized conditions.

These application notes provide a detailed overview and experimental protocols for the Heck coupling of this compound with a variety of alkene substrates. The information presented herein is intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Reaction Principle

The Heck coupling of this compound with an alkene proceeds via a palladium(0)/palladium(II) catalytic cycle. The key steps involve the oxidative addition of the bromoindole to a Pd(0) species, coordination of the alkene, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to afford the coupled product and regenerate the active Pd(0) catalyst.

Data Presentation: Representative Heck Coupling of this compound

The following table summarizes representative reaction conditions and expected yields for the Heck coupling of this compound with various alkenes. Please note that these are illustrative examples, and optimization of reaction parameters may be necessary to achieve optimal results for specific substrates.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Ethyl acrylatePd(OAc)₂ (5)PPh₃ (10)Et₃N (2.0)DMF1001285
2StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃ (2.0)DMAc1201678
3n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAc (2.0)NMP1101882
4Acrylic acidPd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.5)DMF/H₂O (4:1)1002475
54-MethoxystyrenePd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (2.0)Dioxane1001288
6AcrylonitrilePd(OAc)₂ (5)P(t-Bu)₃ (10)Cy₂NMe (2.0)Toluene1001070

Yields are for the isolated trans-isomer and are representative. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for each specific alkene.

Experimental Protocols

General Protocol for the Heck Coupling of this compound with Acrylates

This protocol describes a general procedure for the reaction of this compound with an acrylate ester, such as ethyl acrylate.

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate, 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Triethylamine (Et₃N, 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.10 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the bromoindole.

  • Add triethylamine (2.0 equiv.) and the acrylate (1.5 equiv.) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2 x) and then with brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired 2-alkenyl-5-nitro-1H-indole.

Protocol for the Heck Coupling of this compound with Styrenes

This protocol outlines a procedure for the reaction with styrene derivatives.

Materials:

  • This compound

  • Styrene derivative (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

Procedure:

  • In a dry reaction vessel, combine this compound (1.0 equiv.), palladium(II) acetate (0.05 equiv.), tri(o-tolyl)phosphine (0.10 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMAc, followed by the styrene derivative (1.5 equiv.).

  • Heat the mixture to 120 °C and stir vigorously for 16-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • After filtration and concentration, purify the residue by column chromatography to yield the 2-styryl-5-nitro-1H-indole.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Solids: This compound, Pd Catalyst, Ligand, Base inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert liquids 3. Add Anhydrous Solvent & Alkene inert->liquids heat 4. Heat to Reaction Temperature liquids->heat monitor 5. Monitor by TLC / LC-MS heat->monitor cool 6. Cool to RT monitor->cool extract 7. Extraction & Washing cool->extract purify 8. Column Chromatography extract->purify product product purify->product Pure Product

Caption: General experimental workflow for the Heck coupling reaction.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition alkene_complex Ar-Pd(II)L(X)(alkene) pd2_complex->alkene_complex Alkene Coordination insertion_product R-CH₂-CH(Ar)-Pd(II)L(X) alkene_complex->insertion_product Migratory Insertion insertion_product->pd0 β-Hydride Elimination & Reductive Elimination product Ar-Alkene (Coupled Product) insertion_product->product base_product H-X + Base-H⁺ insertion_product->base_product Base reactant1 Ar-X (this compound) reactant1->pd2_complex reactant2 Alkene reactant2->alkene_complex

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Application Notes and Protocols for N-alkylation of 2-Bromo-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of 2-Bromo-5-nitro-1H-indole, a critical transformation for the synthesis of a variety of biologically active compounds. The introduction of an alkyl group at the N-1 position of the indole ring can significantly alter the molecule's steric and electronic properties, which in turn can influence its biological activity. The following protocols are based on established methods for the N-alkylation of similar indole derivatives.

Introduction

This compound is a valuable starting material in medicinal chemistry and drug discovery. The presence of the electron-withdrawing nitro group and the bromine atom makes it a versatile scaffold for further functionalization. N-alkylation is a fundamental step in the diversification of this core structure, allowing for the exploration of structure-activity relationships (SAR) by introducing various alkyl and functionalized alkyl chains. The most common method for N-alkylation of indoles involves the deprotonation of the indole nitrogen with a base, followed by a nucleophilic substitution reaction with an alkylating agent.[1][2]

Key Applications

N-alkylated indole derivatives are integral components of numerous pharmacologically active molecules. The ability to introduce a wide range of alkyl groups onto the this compound scaffold is crucial for:

  • Drug Discovery and Development: Modifying the N-substituent can impact a compound's binding affinity to biological targets, as well as its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

  • Synthesis of Novel Heterocyclic Compounds: N-alkylated indoles serve as key intermediates for the construction of more complex molecular architectures.

  • Materials Science: Indole derivatives are being explored for their applications in organic electronics and photophysical devices.

Experimental Protocols

Two common protocols for the N-alkylation of this compound are presented below. Protocol A utilizes a strong base, sodium hydride, which is suitable for a wide range of alkylating agents. Protocol B employs a milder base, potassium carbonate, which may be preferable for substrates sensitive to stronger bases.

Protocol A: N-alkylation using Sodium Hydride (NaH) in DMF

This protocol is adapted from established procedures for the N-alkylation of other bromo-indole derivatives.[1][2]

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material. A typical concentration ranges from 0.1 to 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Hydrogen gas will evolve, so the addition should be done slowly. Stir the reaction mixture at 0 °C for 30-60 minutes, or until the evolution of gas ceases.[1]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol B: N-alkylation using Potassium Carbonate (K₂CO₃) in DMF

This protocol uses a milder base and is adapted from the N-alkylation of isatin.[3]

Materials and Reagents:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., 1-bromohexadecane)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Dissolution: Add anhydrous DMF to create a suspension (e.g., 0.2 M solution with respect to the indole).

  • Addition of Alkylating Agent: Add the alkyl halide (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction progress using TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the mixture to room temperature and pour it into cold deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative parameters for the described protocols. Note that the optimal conditions and yields will vary depending on the specific alkylating agent used.

ParameterProtocol A (NaH)Protocol B (K₂CO₃)
Base (equivalents) Sodium Hydride (1.1 - 1.5)Potassium Carbonate (2.0 - 3.0)
Alkylating Agent (equivalents) 1.1 - 1.51.2
Solvent Anhydrous DMFAnhydrous DMF
Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C
Reaction Time 2 - 24 hours12 - 24 hours
Typical Yield Moderate to HighModerate to High

Mandatory Visualizations

Experimental Workflow for N-alkylation

experimental_workflow start Start: this compound dissolution Dissolve in Anhydrous DMF start->dissolution base_addition Add Base (NaH or K2CO3) dissolution->base_addition deprotonation Deprotonation base_addition->deprotonation alkylation Add Alkyl Halide deprotonation->alkylation reaction Reaction (Stir at RT or Heat) alkylation->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purification Dry, Concentrate, and Purify (Chromatography) workup->purification product N-alkylated this compound purification->product

Caption: General experimental workflow for the N-alkylation of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_deprotonation Deprotonation cluster_alkylation SN2 Alkylation indole This compound indolide_anion Indolide Anion indole->indolide_anion + Base base Base (B:) byproduct Conjugate Acid (B-H) + Halide (X-) product N-alkylated Product indolide_anion->product + R-X alkyl_halide Alkyl Halide (R-X)

Caption: Generalized mechanism for the N-alkylation of this compound.

References

Application Notes and Protocols for the Synthesis of 2-Aryl-5-Nitro-1H-Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aryl-5-nitro-1H-indole scaffold is a significant pharmacophore in medicinal chemistry, demonstrating a range of biological activities. Notably, derivatives of this class have been identified as potent inhibitors of the NorA efflux pump in multidrug-resistant Staphylococcus aureus, offering a promising strategy to circumvent antibiotic resistance.[1][2][3] This document provides detailed protocols for the synthesis of these valuable compounds, starting from 2-bromo-5-nitro-1H-indole, primarily through palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are robust and adaptable for the generation of diverse libraries of 2-aryl-5-nitro-1H-indoles for structure-activity relationship (SAR) studies and further drug development.

Synthetic Strategies

The most prevalent and efficient method for the synthesis of 2-aryl-5-nitro-1H-indoles from this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.[4] Alternative palladium-catalyzed methods such as the Heck and Sonogashira couplings can also be employed to introduce alkenyl and alkynyl functionalities, respectively, at the 2-position of the indole core.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] In this context, this compound is coupled with various arylboronic acids in the presence of a palladium catalyst and a base.

Reaction Scheme:

Data Presentation: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001885[4]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF901292[7]
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1101678[7]
44-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (5)K₃PO₄2-MeTHF802488[8]
52-Naphthylboronic acidPd(OAc)₂ (3)RuPhos (6)CsFDioxane1001590[4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add them to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL) to the flask.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-aryl-5-nitro-1H-indole.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][10] This can be adapted to synthesize 2-alkenyl-5-nitro-1H-indoles.

Detailed Experimental Protocol: Heck Reaction

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and a ligand (e.g., P(o-tolyl)₃, 0.1 mmol, 10 mol%).

  • Solvent and Base Addition: Add a suitable solvent (e.g., DMF or acetonitrile, 5 mL) and a base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).

  • Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Work-up and Purification: Follow the general work-up and purification procedure described for the Suzuki-Miyaura reaction to isolate the 2-alkenyl-5-nitro-1H-indole.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This method is ideal for synthesizing 2-alkynyl-5-nitro-1H-indoles.

Detailed Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Solvent, Base, and Alkyne Addition: Add an anhydrous solvent (e.g., THF or DMF, 10 mL) and a base (e.g., Et₃N, 2.0 mmol, 2.0 equiv). Then, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) for 6-24 hours.

  • Work-up and Purification: Follow the general work-up and purification procedure described for the Suzuki-Miyaura reaction to isolate the 2-alkynyl-5-nitro-1H-indole.

Biological Application: Inhibition of the NorA Efflux Pump

The NorA efflux pump is a membrane protein in Staphylococcus aureus that actively transports a wide range of structurally diverse compounds, including fluoroquinolone antibiotics, out of the bacterial cell.[13] This contributes significantly to antibiotic resistance. 2-Aryl-5-nitro-1H-indoles have been shown to inhibit the function of the NorA pump, thereby restoring the efficacy of antibiotics.[1][3]

The proposed mechanism of inhibition involves the binding of the 2-aryl-5-nitro-1H-indole to the substrate-binding pocket of the NorA pump, preventing the binding and subsequent efflux of antibiotics.[14][15] This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its antibacterial effect.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)L_n-X Pd0->PdII_complex Oxidative Addition ArylHalide This compound (Ar-X) ArylHalide->Pd0 OxAdd Oxidative Addition PdII_Aryl_complex Ar-Pd(II)L_n-Ar' PdII_complex->PdII_Aryl_complex Transmetalation BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->PdII_complex Base Base (e.g., K₃PO₄) Base->PdII_complex Transmetalation Transmetalation PdII_Aryl_complex->Pd0 Reductive Elimination Product 2-Aryl-5-nitro-1H-indole (Ar-Ar') PdII_Aryl_complex->Product RedElim Reductive Elimination Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Base) Start->Setup Solvent Add Degassed Solvent Setup->Solvent Degas Inert Atmosphere (Evacuate/Backfill) Solvent->Degas Reaction Heat and Stir (Monitor by TLC/LC-MS) Degas->Reaction Workup Work-up (Quench, Extract, Wash) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analysis Characterization (NMR, MS) Purify->Analysis End End Analysis->End NorA_Inhibition Antibiotic_out Antibiotic (extracellular) NorA NorA Efflux Pump Antibiotic_out->NorA Efflux Antibiotic_in Antibiotic (intracellular) Antibiotic_out->Antibiotic_in Entry NorA->Antibiotic_out Inhibitor 2-Aryl-5-nitro-1H-indole (Inhibitor) Inhibitor->NorA Inhibition Target Bacterial Target (e.g., DNA gyrase) Antibiotic_in->Target Binding CellDeath Bacterial Cell Death Target->CellDeath Leads to

References

Application Notes and Protocols: Reduction of 2-Bromo-5-nitro-1H-indole to 5-Amino-2-bromo-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective reduction of the nitro group in 2-Bromo-5-nitro-1H-indole is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The resulting 5-amino-2-bromo-1H-indole serves as a versatile building block for introducing further diversity into the indole scaffold. The primary challenge in this conversion lies in achieving high chemoselectivity, reducing the nitro functionality without affecting the sensitive bromo substituent or the indole core. This document provides a comparative overview of common reduction methods and a detailed protocol for a reliable and selective reduction using tin(II) chloride.

Comparative Data of Reduction Methods

The selection of an appropriate reducing agent and reaction conditions is crucial for the successful synthesis of 5-amino-2-bromo-1H-indole. Below is a summary of common methods with their respective advantages and disadvantages.

MethodReagents & ConditionsYieldReaction TimeKey AdvantagesPotential Issues
Tin(II) Chloride Reduction SnCl₂·2H₂O, Ethyl Acetate or Ethanol, 50-70°CHigh2-12 hExcellent chemoselectivity, tolerates halogens and other functional groups.[1][2][3]Formation of tin salts can complicate work-up.[4]
Iron Reduction Fe powder, HCl or NH₄Cl, Ethanol/Water, RefluxGood2-6 hCost-effective, robust, and generally selective for nitro groups.[5][6]Strongly acidic conditions, vigorous reaction, and iron sludge in work-up.[5]
Catalytic Hydrogenation H₂ (gas), Raney Nickel, Methanol or Ethanol, RT, 1 atmGood4-24 hCleaner reaction with gaseous byproducts, avoids stoichiometric metal waste.[2][7]Potential for dehalogenation, requires specialized hydrogenation equipment.[7]
Catalytic Transfer Hydrogenation Pd/C, Ammonium Formate, Methanol or Ethanol, RefluxGood2-8 hAvoids the use of high-pressure hydrogen gas.[2]Risk of dehalogenation with palladium catalysts.[8]

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for SnCl₂ Reduction cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Dissolve this compound in Ethyl Acetate add_reagent Add SnCl₂·2H₂O start->add_reagent heat Heat mixture to 50-70°C add_reagent->heat monitor Monitor reaction by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter through Celite cool->filter wash Wash with NaHCO₃ (aq) filter->wash extract Extract with Ethyl Acetate wash->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product 5-Amino-2-bromo-1H-indole purify->product

References

Application Notes and Protocols for the Functionalization of the C2 Position of 5-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the C2 position of 5-nitroindole, a key scaffold in medicinal chemistry. The protocols detailed herein are intended to serve as a practical guide for researchers engaged in the synthesis and development of novel therapeutic agents. Particular attention is given to derivatives that act as c-Myc G-quadruplex binders, a promising strategy in anticancer drug discovery.[1][2]

Introduction

The 5-nitroindole scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a range of biological activities. Functionalization at the C2 position is of particular interest as it allows for the introduction of diverse substituents that can modulate the pharmacological properties of the molecule. This document outlines key synthetic transformations for C2-alkylation, C2-arylation, and C2-formylation of 5-nitroindole, presenting detailed experimental protocols and quantitative data to facilitate their application in a research setting.

C2-Functionalization Methodologies

The electron-withdrawing nature of the nitro group at the C5 position influences the reactivity of the indole ring. While electrophilic substitution on the indole nucleus typically favors the C3 position, functionalization at the C2 position can be achieved through various modern synthetic methods.

Palladium-Catalyzed C2-Arylation

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. The direct C2-arylation of indoles, including 5-nitroindole, can be achieved using aryl halides or diaryliodonium salts as coupling partners.[3][4][5] The reaction often proceeds with high regioselectivity.

Table 1: Palladium-Catalyzed C2-Arylation of N-Substituted 5-Nitroindoles

EntryN-SubstituentArylating AgentCatalyst/LigandBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1MethylIodobenzenePd(OAc)₂ / PPh₃CsOAcDMA12524~70-80%[6]
2UnsubstitutedPhenyl(Mes)iodonium triflatePd(OAc)₂-Toluene100-Moderate[3][4]
3BenzoylIodobenzene[Ir(cod)₂]BARF / (R)-SDP-Dioxane--High[7]
  • To a flame-dried Schlenk tube under an argon atmosphere, add N-methyl-5-nitroindole (1.0 mmol), cesium acetate (CsOAc, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and triphenylphosphine (PPh₃, 0.2 mmol).

  • Add anhydrous dimethylacetamide (DMA, 5 mL) to the tube.

  • Add iodobenzene (1.2 mmol) to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 125 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-aryl-5-nitroindole.

Photochemical C2-Alkylation

A light-driven, metal-free protocol enables the direct C2-alkylation of indoles using α-iodosulfones.[8][9][10][11] This method relies on the photochemical activity of halogen-bonded complexes formed between a sacrificial donor, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and the α-iodosulfone.[9][10][11]

Table 2: Photochemical C2-Alkylation of Indoles

EntryIndole Substrateα-IodosulfoneDonorSolventTime (h)Yield (%)Reference
13-Methylindoleα-Iodosulfone 2aDABCOAcetonitrile2495[10]
2Indoleα-Iodosulfone 2aDABCOAcetonitrile2473[10]
35-Bromoindoleα-Iodosulfone 2aDABCOAcetonitrile2480[10]

Note: Data for 5-nitroindole is not explicitly provided in the reference, but the protocol is applicable to a range of substituted indoles.

  • In a 10 mL Schlenk tube, combine the indole substrate (e.g., 5-nitroindole, 0.2 mmol), the α-iodosulfone (0.1 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.15 mmol).

  • Add acetonitrile (200 µL) to the mixture.

  • Thoroughly degas the reaction mixture using three freeze-pump-thaw cycles.

  • Refill the vessel with argon and place it under irradiation with a 456 nm lamp for 24 hours, maintaining the temperature at approximately 30 °C with a fan.

  • Quench the reaction with an aqueous solution of HCl (0.5 M, 5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Vilsmeier-Haack C2-Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[12][13][14] For indoles, this reaction typically occurs at the C3 position. However, C2-formylation can be achieved, particularly when the C3 position is blocked or through careful control of reaction conditions. A study on 5-nitroindole derivatives demonstrated a Vilsmeier-Haack reaction on a precursor to introduce a carbaldehyde group, which was then used for further functionalization.[15]

Table 3: Vilsmeier-Haack Reaction on a 5-Nitroindole Derivative

SubstrateReagentsTemperatureTimeYield (%)Reference
Azide substituted 5-nitroindole derivativeVilsmeier reagent (POCl₃, DMF)0 °C to RT1 h35[7][15]
  • Carefully add phosphorus oxychloride (POCl₃, 1.2 equiv) to ice-cold anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the 5-nitroindole substrate (1.0 equiv) in anhydrous DMF.

  • Add the solution of the 5-nitroindole substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).

  • Carefully pour the reaction mixture into crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Context: Inhibition of the c-Myc Signaling Pathway

Derivatives of 5-nitroindole have been identified as potent binders and stabilizers of the G-quadruplex (G4) structure in the promoter region of the c-Myc oncogene.[1][2] The c-Myc protein is a transcription factor that is overexpressed in a majority of human cancers and plays a crucial role in cell proliferation, growth, and apoptosis. Stabilization of the G-quadruplex inhibits the transcription of the c-Myc gene, leading to the downregulation of c-Myc protein levels. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells, making G-quadruplex stabilization an attractive therapeutic strategy.[16][17][18][19][20]

cMyc_Signaling_Pathway cluster_promoter c-Myc Promoter Region cluster_transcription Transcription & Translation cluster_cellular_effects Cellular Effects Duplex_DNA Duplex DNA G_Quadruplex G-Quadruplex Duplex_DNA->G_Quadruplex Formation G_Quadruplex->Duplex_DNA Unwinding Transcription_Factors Transcription Factors G_Quadruplex->Transcription_Factors Blocks Binding cMyc_mRNA c-Myc mRNA Transcription_Factors->cMyc_mRNA Transcription RNA_Polymerase RNA Polymerase RNA_Polymerase->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Apoptosis Apoptosis cMyc_Protein->Apoptosis 5_Nitroindole_Derivative 5-Nitroindole Derivative 5_Nitroindole_Derivative->G_Quadruplex Stabilization

Caption: c-Myc signaling pathway and inhibition by 5-nitroindole derivatives.

Experimental Workflow for Synthesis and Evaluation

The development of novel C2-functionalized 5-nitroindole derivatives typically follows a structured workflow encompassing synthesis, purification, characterization, and biological evaluation.

Experimental_Workflow Start Start: Design of C2-Functionalized 5-Nitroindole Analogues Synthesis Synthesis of Target Compounds Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Evaluation Biological Evaluation Characterization->Biological_Evaluation G4_Binding_Assay c-Myc G-Quadruplex Binding Assay Biological_Evaluation->G4_Binding_Assay Biophysical Cell_Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Biological_Evaluation->Cell_Viability_Assay Cellular Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies G4_Binding_Assay->Data_Analysis Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, FACS) Cell_Viability_Assay->Mechanism_of_Action Mechanism_of_Action->Data_Analysis End End: Identification of Lead Compounds Data_Analysis->End

Caption: General experimental workflow for drug discovery.

References

Application Notes and Protocols for 2-Bromo-5-nitro-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-5-nitro-1H-indole as a versatile building block in medicinal chemistry. This key intermediate serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules, including anticancer agents and bacterial efflux pump inhibitors. The strategic placement of the bromo and nitro functionalities allows for selective chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of potent therapeutic candidates.

Applications in the Development of Novel Therapeutics

The this compound scaffold is a cornerstone for the synthesis of compounds targeting various pathological conditions. The bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The nitro group at the 5-position is a key pharmacophoric feature in several classes of bioactive molecules and can also be chemically modified, for instance, by reduction to an amino group, to further diversify the chemical space.

Anticancer Agents

Derivatives of 2-substituted-5-nitro-1H-indole have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase, two key players in cancer cell proliferation, survival, and metastasis.[1][2] Inhibition of both kinases can lead to a synergistic antitumor effect and potentially overcome resistance mechanisms associated with single-target therapies.[2] The synthesized indole derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling proteins.[1]

The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a G-quadruplex DNA structure, which acts as a silencer element for c-Myc transcription.[3] Small molecules that can bind to and stabilize this G-quadruplex are of significant interest as anticancer agents. Substituted 5-nitroindoles have been shown to be effective c-Myc G-quadruplex binders, leading to the downregulation of c-Myc expression and subsequent cell cycle arrest and apoptosis in cancer cells.[4]

Bacterial NorA Efflux Pump Inhibitors

Bacterial efflux pumps are a major mechanism of antibiotic resistance, actively extruding antimicrobial agents from the bacterial cell. The NorA efflux pump in Staphylococcus aureus is a well-characterized multidrug transporter.[5] 2-Aryl-5-nitro-1H-indoles, synthesized from this compound, have been identified as potent inhibitors of the NorA efflux pump.[5] By blocking this pump, these compounds can restore the efficacy of conventional antibiotics that are otherwise expelled by the bacteria.

Quantitative Data

The following tables summarize the biological activities of representative compounds derived from the this compound scaffold.

Table 1: Anticancer Activity of 2-Substituted-5-Nitroindole Derivatives

Compound IDTarget(s)IC50 (µM)Cell LineReference
Compound A EGFR1.026-[1]
SRC0.002-[1]
Compound B c-Myc G-Quadruplex5.08 ± 0.91HeLa[4]
Compound C c-Myc G-Quadruplex5.89 ± 0.73HeLa[4]

Table 2: NorA Efflux Pump Inhibitory Activity of 2-Aryl-5-nitro-1H-indoles

Compound IDFold Potentiation of BerberineS. aureus StrainReference
Compound D >15K2378 (NorA overexpressing)

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the synthesis of 2-aryl-5-nitro-1H-indoles from this compound and an appropriate arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-nitro-1H-indole.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against protein kinases like EGFR and SRC.

Materials:

  • Recombinant human EGFR and SRC kinase

  • ATP

  • Peptide substrate

  • Synthesized inhibitor compounds

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and inhibitor solution in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, A549, PC3)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound coupling Suzuki-Miyaura Coupling start->coupling reagents Arylboronic Acid, Pd Catalyst, Base reagents->coupling product 2-Aryl-5-nitro-1H-indole coupling->product in_vitro In Vitro Assays (Kinase, MTT) product->in_vitro cellular Cell-based Assays (Apoptosis) in_vitro->cellular ic50 IC50 Determination in_vitro->ic50 in_vivo In Vivo Models (Xenografts) cellular->in_vivo sar SAR Studies ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: General experimental workflow.

egfr_src_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS SRC SRC SRC->PI3K AKT AKT PI3K->AKT BCL2 Bcl-2 (Anti-apoptotic) AKT->BCL2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->BCL2 BAX Bax (Pro-apoptotic) BCL2->BAX Caspase9 Caspase-9 BAX->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor 2-Aryl-5-nitro-indole (Inhibitor) Inhibitor->EGFR Inhibitor->SRC cmyc_gquadruplex cluster_promoter c-Myc Promoter cluster_regulation Transcriptional Regulation G4 G-Quadruplex (Inactive) NoTranscription No Transcription G4->NoTranscription dsDNA Duplex DNA (Active) dsDNA->G4 Forms Transcription c-Myc Transcription dsDNA->Transcription Ligand 5-Nitroindole Derivative Ligand->G4 Stabilizes

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of an alkynyl moiety at the C2-position can significantly influence their pharmacological properties. This document provides detailed protocols for the Sonogashira coupling of 2-bromoindoles, a key transformation for the diversification of this important heterocyclic core. Both traditional copper-cocatalyzed and modern copper-free methods are presented, offering flexibility for various substrate scopes and experimental constraints.

Chemical Principles

The Sonogashira reaction typically employs a palladium catalyst and, in its classic form, a copper(I) co-catalyst. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] Copper-free variants have been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts.[2] The general reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl.[1]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust and widely applicable method for the Sonogashira coupling of 2-bromoindoles with a variety of terminal alkynes. The conditions are adapted from established procedures for the coupling of related heterocyclic halides.[3]

Materials:

  • 2-Bromoindole derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂) (2.5 mol%)

  • Ligand (e.g., PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (used as solvent or co-solvent)

  • Anhydrous and degassed solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst, ligand, and copper(I) iodide under an inert atmosphere.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous and degassed solvent and stir for 15-30 minutes at room temperature.[3]

  • Add the 2-bromoindole derivative, the terminal alkyne, and the amine base.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.

Materials:

  • 2-Bromoindole derivative (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl) (2.0-5.0 mol%)

  • Ligand (e.g., a bulky, electron-rich phosphine like sXPhos) (4.0-10.0 mol%)

  • Inorganic base (e.g., Cs₂CO₃ or K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, or DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask, combine the 2-bromoindole derivative, palladium catalyst, ligand, and base under an inert atmosphere.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 65-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).[4]

  • After cooling to room temperature, dilute the reaction mixture with water and an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Microwave-Assisted Sonogashira Coupling

Microwave irradiation can significantly reduce reaction times and often leads to higher yields.[5]

Materials:

  • 2-Bromoindole derivative (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1.0-3.0 mol%)

  • Copper(I) iodide (CuI) (2.0-5.0 mol%) (for copper-cocatalyzed variant)

  • Base (e.g., Et₃N or an inorganic base like K₂CO₃ for copper-free variant)

  • Solvent (e.g., DMF, Dioxane, or water)

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-bromoindole derivative, terminal alkyne, palladium catalyst, (optional) copper(I) iodide, and base.

  • Add the solvent and seal the vessel.

  • Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in the previous protocols.

Data Presentation

The following tables summarize representative conditions and yields for the Sonogashira coupling of bromo-heterocycles, providing a guideline for expected outcomes with 2-bromoindoles.

Table 1: Copper-Catalyzed Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes [3]

Entry2-Amino-3-bromopyridine DerivativeTerminal AlkyneYield (%)
12-amino-3-bromopyridinePhenylacetylene96
22-amino-3-bromo-5-methylpyridinePhenylacetylene95
32-amino-3-bromo-5-chloropyridinePhenylacetylene93
42-amino-3-bromopyridine4-Methoxyphenylacetylene94
52-amino-3-bromopyridine1-Hexyne85
62-amino-3-bromopyridineCyclopropylacetylene82

Reaction Conditions: Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N, DMF, 100 °C, 3 h.[3]

Table 2: Copper-Free Sonogashira Coupling of a Brominated Peptide [4]

EntryTerminal AlkyneYield (%)
1Phenylacetylene75
24-Ethynyltoluene80
34-Methoxyphenylacetylene85
41-Heptyne60
51,4-Diethynylbenzene70

Reaction Conditions: Brominated peptide (1 equiv), Terminal alkyne (10 equiv), [PdCl₂(CH₃CN)₂] (15 mol%), sXPhos (18 mol%), Cs₂CO₃ (6.2 equiv), MeCN/water, 65 °C, 2 h.[4]

Visualizations

Sonogashira_Workflow General Workflow for Sonogashira Coupling of 2-Bromoindoles cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 2-Bromoindole, Catalyst, Ligand, Base solvent Add Anhydrous, Degassed Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne heating Heat (Conventional or Microwave) & Stir alkyne->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction & Aqueous Work-up monitoring->quench Upon Completion extraction Extract with Organic Solvent quench->extraction purification Dry, Concentrate & Purify (Chromatography) extraction->purification product product purification->product 2-Alkynylindole Product

Caption: General experimental workflow for the Sonogashira coupling of 2-bromoindoles.

Catalytic_Cycle Simplified Catalytic Cycle of Sonogashira Coupling pd0 Pd(0)L_n pd_complex R-Pd(II)(X)L_n (Oxidative Addition) pd0->pd_complex R-X transmetalation R-Pd(II)(C≡CR')L_n (Transmetalation) pd_complex->transmetalation [Cu-C≡CR'] transmetalation->pd0 Reductive Elimination product R-C≡CR' (Product) transmetalation->product reagents 2-Bromoindole (R-X) + Alkyne (H-C≡CR') cu_cycle Cu(I) Acetylide [Cu-C≡CR']

Caption: Simplified catalytic cycle for the copper-cocatalyzed Sonogashira reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Bromo-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of approved and investigational kinase inhibitors.[1] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of small-molecule kinase inhibitors is a major focus of modern drug discovery.

This document provides detailed protocols for the synthesis of a library of potential kinase inhibitors starting from the readily available building block, 2-Bromo-5-nitro-1H-indole. The synthetic strategy focuses on the versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce diverse aryl and heteroaryl moieties at the 2-position of the indole core. The presence of the nitro group at the 5-position is of particular interest, as nitro-containing compounds have been shown to exhibit a range of biological activities, including anticancer properties.[2]

These application notes further detail the experimental procedures for evaluating the synthesized compounds as kinase inhibitors, with a focus on the Extracellular signal-regulated kinase (ERK) signaling pathway, a key cascade in cell proliferation and survival.[3][4][5]

Synthesis of 2-Aryl-5-nitro-1H-indoles via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds.[6][7] In this context, it allows for the efficient coupling of this compound with a variety of arylboronic acids to generate a library of 2-aryl-5-nitro-1H-indoles.

G start This compound reagents Arylboronic Acid (Ar-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) start->reagents Suzuki-Miyaura Coupling conditions Solvent (e.g., Dioxane/Water) Heat (80-100 °C) reagents->conditions product 2-Aryl-5-nitro-1H-indole conditions->product purification Purification (Column Chromatography) product->purification

Caption: Synthetic workflow for 2-Aryl-5-nitro-1H-indoles.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-nitro-1H-indole.

Table 1: Representative Synthesis of 2-Aryl-5-nitro-1H-indoles

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-5-nitro-1H-indole85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-nitro-1H-indole90
34-Fluorophenylboronic acid2-(4-Fluorophenyl)-5-nitro-1H-indole82
43-Pyridinylboronic acid5-Nitro-2-(pyridin-3-yl)-1H-indole75

Biological Evaluation: Kinase Inhibition Assays

The synthesized 2-aryl-5-nitro-1H-indoles can be evaluated for their ability to inhibit protein kinases. The following protocols describe common in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Recombinant human kinase (e.g., ERK2)

  • Suitable kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Synthesized 2-aryl-5-nitro-1H-indole derivatives (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds in the appropriate kinase buffer.

    • In the wells of a white plate, add the test compound, the kinase, and the substrate.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Synthesized 2-aryl-5-nitro-1H-indole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle control and determine the IC₅₀ values.

Quantitative Data: Kinase Inhibitory Activity

The following tables summarize the biological activity of representative 5-nitroindole derivatives. While specific kinase inhibition data for 2-aryl-5-nitro-1H-indoles is not extensively available in the public domain, the data for structurally related compounds provides a strong indication of their potential as kinase inhibitors and anticancer agents.

Table 2: Antiproliferative Activity of Pyrrolidine-Substituted 5-nitroindole Derivatives against HeLa Cells [1]

CompoundChemical StructureIC₅₀ (µM)
5 Pyrrolidinyl-5-nitroindole derivative5.08 ± 0.91
7 Pyrrolidinyl-5-nitroindole derivative5.89 ± 0.73

Data obtained from Alamar blue assay after 72 hours of treatment.[1]

Table 3: Kinase Inhibitory Activity of a Representative 8-Nitro-pyrimido[5,4-b]indol-4-amine

CompoundTarget KinaseIC₅₀ (µM)
2a DYRK1A7.6
CK1δ/εInactive

Note: This data is for a related nitro-indole scaffold and suggests that nitro-containing indole derivatives can exhibit kinase inhibitory activity.

Signaling Pathway Visualization

The synthesized kinase inhibitors are expected to modulate key signaling pathways involved in cell growth and proliferation. The MAPK/ERK pathway is a critical regulator of these processes and a common target for cancer therapeutics.[3][4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 2-Aryl-5-nitro-1H-indole (Kinase Inhibitor) Inhibitor->Raf Inhibitor->MEK Inhibitor->ERK

Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of novel kinase inhibitors. The application of the Suzuki-Miyaura cross-coupling reaction allows for the creation of diverse libraries of 2-aryl-5-nitro-1H-indoles. The protocols and data presented herein provide a comprehensive guide for the synthesis and biological evaluation of these compounds. Further investigation into the specific kinase targets and structure-activity relationships of this compound class is warranted and holds promise for the development of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

Application Notes & Protocols: Preparation of 2-Amino-5-nitro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-amino-5-nitro-1H-indole scaffold is a crucial heterocyclic motif in medicinal chemistry and drug discovery. The presence of the nitro group offers a handle for further functionalization, most notably reduction to the corresponding 5-amino derivative, creating diaminoindole structures. These compounds are investigated for a wide range of biological activities, including anticancer and antiviral properties. For instance, ethyl 5-nitroindole-2-carboxylate serves as a key intermediate in the synthesis of Delavirdine, a non-nucleoside reverse transcriptase inhibitor used in HIV therapy[1]. This document provides detailed protocols for the multi-step synthesis of the 2-amino-5-nitro-1H-indole core structure, starting from commercially available reagents.

Overall Synthetic Pathway

The synthesis follows a logical and efficient four-step sequence starting from p-nitrophenylhydrazine and ethyl pyruvate. The key transformation is a Fischer indole synthesis to construct the core indole ring system, followed by functional group manipulations to install the C2-amino group.

G cluster_start Starting Materials cluster_steps Synthetic Sequence cluster_optional Optional Derivatization p_nitro p-Nitrophenylhydrazine hydrazone Step 1: Hydrazone Formation Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate p_nitro->hydrazone Condensation e_pyruvate Ethyl Pyruvate e_pyruvate->hydrazone Condensation fischer Step 2: Fischer Indole Synthesis Ethyl 5-nitro-1H-indole-2-carboxylate hydrazone->fischer PPA, 100°C hydrolysis Step 3: Ester Hydrolysis 5-Nitro-1H-indole-2-carboxylic Acid fischer->hydrolysis NaOH, H₂O curtius Step 4: Curtius Rearrangement 2-Amino-5-nitro-1H-indole hydrolysis->curtius 1. DPPA, t-BuOH 2. TFA reduction Nitro Group Reduction 2,5-Diamino-1H-indole curtius->reduction H₂, Raney Ni

Caption: Overall workflow for the synthesis of 2-amino-5-nitro-1H-indole.

Quantitative Data Summary

The following tables summarize the key quantitative data for the primary synthetic route.

Table 1: Summary of Synthetic Steps and Yields

Step Product Name Starting Material Typical Yield (%) Reference
1 Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate p-Nitrophenylhydrazine High (not specified) [2]
2 Ethyl 5-nitro-1H-indole-2-carboxylate Hydrazone Intermediate 90.2% [1]
3 5-Nitro-1H-indole-2-carboxylic Acid Indole-2-carboxylate Ester High (not specified) [2]

| 4 | 2-Amino-5-nitro-1H-indole | Indole-2-carboxylic Acid | Good (typical for Curtius) | General |

Table 2: Key Reagents and Reaction Conditions for Fischer Indole Synthesis (Step 2)

Parameter Value / Reagent Purpose Reference
Starting Material Hydrazone Intermediate Indole Precursor [1]
Cyclizing Agent Polyphosphoric Acid (PPA) Catalyst and Solvent [1][3]
Temperature 100 °C Reaction Temperature [1]
Reaction Time 2 hours Time to Completion [1]

| Workup | Quench with ice water | Product Precipitation |[1] |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate (Hydrazone)

This protocol describes the condensation reaction to form the key phenylhydrazone intermediate.

  • Dissolve p-nitrophenylhydrazine hydrochloride in an aqueous solution.

  • Separately, dissolve an equimolar amount of ethyl pyruvate in ethanol.

  • Add the ethanolic solution of ethyl pyruvate to the p-nitrophenylhydrazine hydrochloride solution.

  • Stir the reaction mixture at a temperature between 20-60 °C for 20-60 minutes[2].

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the hydrazone product typically precipitates from the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Fischer Indole Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate

This is the critical ring-forming step to create the indole nucleus using a strong acid catalyst.

G start Hydrazone in Reaction Flask ppa Add Polyphosphoric Acid (PPA) start->ppa heat Heat to 100°C under stirring (2 hours) ppa->heat cool Cool to Room Temperature heat->cool quench Pour into Ice Water cool->quench filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash dry Dry under Vacuum wash->dry product Ethyl 5-nitro-1H-indole- 2-carboxylate (Yield: 90.2%) dry->product

Caption: Experimental workflow for the Fischer Indole Synthesis.

  • To a dry three-necked flask equipped with a mechanical stirrer, add ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate (0.042 mol)[1].

  • Carefully add polyphosphoric acid (approx. 10x weight of the hydrazone) to the flask.

  • Begin mechanical stirring and slowly heat the mixture to 100 °C[1].

  • Maintain the reaction at this temperature for 2 hours, monitoring the progress by TLC[1].

  • After the reaction is complete, stop heating and allow the mixture to cool to room temperature.

  • Carefully and slowly pour the viscous reaction mixture into a large beaker containing ice water to quench the reaction and precipitate the product[1].

  • Collect the resulting solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove residual PPA.

  • Dry the green-yellow solid product in a vacuum oven to yield ethyl 5-nitroindole-2-carboxylate[1].

Protocol 3: Hydrolysis to 5-Nitro-1H-indole-2-carboxylic Acid

This protocol details the saponification of the ethyl ester to the corresponding carboxylic acid.

  • Suspend ethyl 5-nitro-1H-indole-2-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Stir the mixture at room temperature for 5-8 hours or until TLC analysis indicates complete consumption of the starting ester[2].

  • Once the hydrolysis is complete, cool the reaction mixture in an ice bath.

  • Acidify the solution by the slow addition of hydrochloric acid (e.g., 2M HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to yield 5-nitro-1H-indole-2-carboxylic acid.

Protocol 4: Curtius Rearrangement to 2-Amino-5-nitro-1H-indole

This protocol outlines a standard, modern procedure for the Curtius rearrangement to convert the carboxylic acid into the target primary amine.

G acid 5-Nitro-1H-indole- 2-carboxylic Acid dppa DPPA, Et₃N, t-BuOH, Reflux acid->dppa Acyl Azide/Isocyanate Formation & Trapping boc_amine Intermediate: N-Boc-2-amino- 5-nitro-1H-indole dppa->boc_amine deprotect TFA or HCl in Dioxane boc_amine->deprotect Boc Deprotection product Final Product: 2-Amino-5-nitro-1H-indole deprotetect deprotetect deprotetect->product

Caption: Workflow for the Curtius Rearrangement.

  • Boc-Protection: In a round-bottom flask, dissolve 5-nitro-1H-indole-2-carboxylic acid (1 equiv.) in anhydrous tert-butanol.

  • Add triethylamine (Et₃N, 1.2 equiv.) followed by diphenylphosphoryl azide (DPPA, 1.1 equiv.).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of N₂ gas ceases and TLC shows consumption of the starting acid.

  • Cool the reaction mixture and concentrate under reduced pressure. Purify the residue (e.g., by column chromatography) to isolate the N-Boc protected 2-amino-5-nitro-1H-indole intermediate.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure. The product may be isolated as the corresponding salt or neutralized with a mild base and extracted to yield the free amine.

Protocol 5 (Optional): Reduction to 2,5-Diamino-1H-indole

The 5-nitro group can be readily reduced to a 5-amino group, which is a valuable transformation for creating antiserotonin agents and other biologically active molecules[3].

  • Dissolve or suspend the 2-amino-5-nitro-1H-indole derivative in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of Raney Nickel to the mixture[3].

  • Place the reaction vessel under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.

  • Stir the reaction vigorously at room temperature until the nitro group is fully reduced (monitor by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the 2,5-diamino-1H-indole derivative. Note that diaminoindoles can be sensitive to air oxidation and should be handled accordingly.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 2-Bromo-5-nitro-1H-indole. Our aim is to facilitate a higher yield and purity of the final product through detailed experimental protocols and systematic problem-solving.

Experimental Workflow Overview

The synthesis of this compound is typically achieved through a multi-step process designed to ensure regioselective bromination at the C2 position of the indole ring, which is complicated by the presence of the electron-withdrawing nitro group at the C5 position. Direct bromination of 5-nitro-1H-indole is generally not selective.[1] The most common and effective strategy involves:

  • N-Protection of 5-nitro-1H-indole: To prevent side reactions at the nitrogen and to direct the bromination to the C2 position.

  • C2-Bromination: Introduction of the bromine atom at the desired C2 position of the N-protected 5-nitro-1H-indole.

  • N-Deprotection: Removal of the protecting group to yield the final product, this compound.

Below is a graphical representation of this workflow.

Synthesis_Workflow start 5-nitro-1H-indole step1 Step 1: N-Protection start->step1 intermediate N-Protected-5-nitro-1H-indole step1->intermediate step2 Step 2: C2-Bromination intermediate->step2 protected_product N-Protected-2-bromo-5-nitro-1H-indole step2->protected_product step3 Step 3: N-Deprotection protected_product->step3 final_product This compound step3->final_product

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection necessary for the synthesis of this compound?

A1: The indole N-H proton is acidic and the pyrrole ring is highly reactive towards electrophiles, with the C3 position being particularly susceptible to substitution.[1] N-protection serves two primary purposes: it prevents deprotonation under basic conditions which can lead to side reactions like debromination, and it helps to direct the electrophilic bromination to the C2 position, enhancing the regioselectivity of the reaction.

Q2: What are the most common side products in this synthesis?

A2: Common side products include poly-brominated indoles, particularly if an excess of the brominating agent is used.[1] Oxidation of the indole ring to form oxindole derivatives can also occur.[1] Additionally, incomplete reactions at any stage will result in the presence of starting materials or intermediates in the final product mixture.

Q3: How can I effectively purify the final product?

A3: Purification of this compound typically involves column chromatography on silica gel. The appropriate solvent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent can also be an effective method for obtaining a highly pure product.

Troubleshooting Guides

Step 1: N-Protection of 5-nitro-1H-indole

Issue 1.1: Incomplete or Low Yield of N-Protection

Potential Cause Recommended Solution
Incomplete Deprotonation of Indole Nitrogen Ensure the use of a sufficiently strong base (e.g., NaH) and an anhydrous solvent (e.g., DMF, THF) to fully deprotonate the N-H of 5-nitro-1H-indole.
Degradation of Starting Material The nitro group makes the indole ring sensitive to harsh basic conditions. Perform the reaction at a low temperature (e.g., 0 °C) and add the base portion-wise to control the reaction exotherm.
Inactive Protecting Group Reagent Use a fresh or properly stored N-protecting group reagent (e.g., Boc-anhydride, Tosyl chloride).
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.
Step 2: C2-Bromination of N-Protected-5-nitro-1H-indole

Issue 2.1: Low Yield of C2-Brominated Product

Potential Cause Recommended Solution
Deactivating Effect of the Nitro Group The electron-withdrawing nature of the C5-nitro group deactivates the indole ring towards electrophilic substitution. Harsher reaction conditions, such as a slight excess of the brominating agent or a longer reaction time, may be necessary.
Steric Hindrance from the N-Protecting Group A bulky N-protecting group might sterically hinder the approach of the brominating agent to the C2 position. If yields are consistently low, consider using a smaller protecting group.
Choice of Brominating Agent N-Bromosuccinimide (NBS) is a commonly used reagent. However, other brominating agents like bromine (Br₂) in a suitable solvent could be explored, though this may be less selective.

Issue 2.2: Formation of Multiple Products (Low Regioselectivity)

Potential Cause Recommended Solution
Over-bromination Carefully control the stoichiometry of the brominating agent.[1] Add the brominating agent portion-wise at a low temperature (e.g., 0 °C to -78 °C) to minimize the formation of di- or poly-brominated products.[1]
Reaction at Other Positions While N-protection favors C2-bromination, some bromination at other positions on the benzene ring might occur under forcing conditions. Optimize the reaction temperature and time to favor the desired product.
Side Reactions The formation of oxindole byproducts can occur through oxidation.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
Step 3: N-Deprotection of N-Protected-2-bromo-5-nitro-1H-indole

Issue 3.1: Incomplete Deprotection

Potential Cause Recommended Solution
Stability of the Protecting Group The conditions required for deprotection vary significantly with the protecting group. For example, N-Boc is typically removed under acidic conditions (e.g., TFA in DCM), while N-Tosyl requires harsher basic or reductive conditions.[2]
Insufficient Reagent or Reaction Time Monitor the deprotection reaction by TLC. If the reaction is incomplete, increase the concentration of the deprotecting agent, the reaction temperature, or the reaction time.[3]
Degradation of the Product The final product, this compound, may be sensitive to the deprotection conditions. It is crucial to choose a deprotection method that is compatible with the functional groups present in the molecule.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield or Impure Product check_step Identify the Problematic Step via TLC/NMR Analysis start->check_step step1_issue Problem in N-Protection check_step->step1_issue Starting material remains after Step 1 step2_issue Problem in C2-Bromination check_step->step2_issue Intermediate remains after Step 2 step3_issue Problem in N-Deprotection check_step->step3_issue Protected product remains after Step 3 solution1 Optimize Base, Temperature, or Reagent Quality step1_issue->solution1 solution2 Adjust Brominating Agent Stoichiometry, Temperature, or Reaction Time step2_issue->solution2 solution3 Modify Deprotection Conditions (Reagent, Temperature, Time) step3_issue->solution3

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Summary of Reaction Conditions for Related Syntheses

While a specific protocol for this compound is not extensively documented in readily available literature, the following table summarizes conditions for analogous transformations on the indole scaffold, which can serve as a starting point for optimization.

Transformation Substrate Reagents and Conditions Yield Reference
N-Alkylation 5-Nitro-1H-indoleKOH, 1,2-dibromoethane, DMF, rt, overnight46%[4]
Vilsmeier-Haack 5-Nitro-1H-indolePOCl₃, DMF, -10 °C to rt, reflux, 1h60%[4]
C5-Bromination N-Acetyl Indoline-2-SulfonateBromine, Water, 0-5 °C-[1]
N-Boc Deprotection N-Boc-indole derivativeTFA in DCM, 0 °C to rt-[3]
N-Tosyl Deprotection N-Tosyl-indole derivativeHarsh basic or reductive conditions-[2]

Detailed Experimental Protocols (Adapted for this compound)

The following are suggested protocols based on standard procedures for similar indole derivatives. Note: These are starting points and may require optimization.

Protocol 1: N-Boc Protection of 5-nitro-1H-indole

Materials:

  • 5-nitro-1H-indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-nitro-1H-indole.

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equivalents) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of Boc₂O (1.3 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C2-Bromination of N-Boc-5-nitro-1H-indole

Materials:

  • N-Boc-5-nitro-1H-indole

  • Anhydrous Tetrahydrofuran (THF)

  • N-Bromosuccinimide (NBS)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-5-nitro-1H-indole in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add NBS (1.1 equivalents) portion-wise, maintaining the low temperature.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: N-Boc Deprotection

Materials:

  • N-Boc-2-bromo-5-nitro-1H-indole

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-2-bromo-5-nitro-1H-indole in DCM.

  • Cool the solution to 0 °C.

  • Add TFA (5-10 equivalents) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

References

Technical Support Center: Purification of Crude 2-Bromo-5-nitro-1H-indole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-5-nitro-1H-indole using silica gel column chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Issue Possible Cause Recommended Solution
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane-ethyl acetate system, incrementally increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel.Indole compounds can be sensitive to the acidic nature of silica gel. Perform a small-scale stability test using TLC to see if the compound degrades over time when spotted on a silica plate. If unstable, consider using deactivated silica gel (by pre-treating with a base like triethylamine) or an alternative stationary phase like alumina.[1]
Product is eluting too quickly (high Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of product from impurities The chosen solvent system has poor selectivity.Experiment with different solvent systems during the TLC analysis phase. Consider adding a small amount of a third solvent with a different polarity to modulate the separation.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles or cracks in the stationary phase.
The column was overloaded with the crude sample.Use an appropriate ratio of silica gel to crude product, generally between 30:1 to 100:1 by weight, depending on the difficulty of the separation.
Streaking or tailing of the product band The sample was loaded in a solvent that is too strong (too polar).Dissolve the crude product in a minimal amount of the initial, low-polarity mobile phase for loading.
The crude sample is not fully soluble in the mobile phase.Consider dry loading the sample. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.
Strong interaction between the indole nitrogen and the acidic silica gel.Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to improve the peak shape.[1]
Colored impurities co-eluting with the product The polarity of the impurity is very similar to the product.A very slow and shallow gradient of the mobile phase may be necessary to achieve separation. Alternatively, a different stationary phase or a different chromatographic technique (e.g., reversed-phase chromatography) might be required.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound?

A1: A common and effective starting point for the purification of bromo-indole compounds is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[1][2] It is recommended to first perform Thin Layer Chromatography (TLC) with various ratios of hexane:ethyl acetate to determine the optimal solvent system. A good target is to find a ratio that provides an Rf value of approximately 0.2-0.4 for the desired product.[1]

Q2: How do I choose the right stationary phase?

A2: For normal-phase column chromatography of compounds like this compound, silica gel is the most common stationary phase.[2] The particle size of the silica gel (e.g., 60-120 mesh or 230-400 mesh) will influence the resolution and flow rate. For more challenging separations, a smaller particle size is generally preferred.

Q3: My crude product is not very soluble. How should I load it onto the column?

A3: If your crude this compound has poor solubility in the mobile phase, dry loading is the recommended method. To do this, dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your prepared column.

Q4: How can I monitor the separation during the column chromatography?

A4: The separation is typically monitored by collecting fractions of the eluent and analyzing them by Thin Layer Chromatography (TLC). By spotting the collected fractions on a TLC plate alongside a sample of the crude mixture and a pure standard (if available), you can identify which fractions contain the purified product.

Q5: The purified product appears to be degrading after purification. What could be the cause?

A5: Some bromo-nitro-aromatic compounds can be sensitive to light and air. It is advisable to store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light, especially if it will be stored for an extended period.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of crude this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Visualize the spots under a UV lamp.

    • The optimal mobile phase for the column will give the product an Rf value of approximately 0.2-0.4.[1]

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (determined from TLC).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Never let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully add the solution to the top of the column using a pipette.

    • Dry Loading: If the sample has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

    • After loading, drain the solvent until the sample is adsorbed onto the sand/silica.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting the eluent in fractions.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Monitor the collected fractions by TLC to determine which ones contain the pure product.

  • Isolation of the Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

    • Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, MS, melting point).

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Hexane:Ethyl AcetateA gradient from a low to a higher concentration of ethyl acetate is often effective.
Optimal Product Rf 0.2 - 0.4Determined by TLC before running the column.[1]
Silica to Crude Ratio 30:1 to 100:1 (by weight)Higher ratios are used for more difficult separations.
Expected Yield >80% (highly dependent on crude purity)Yields will vary based on the efficiency of the synthesis and the purity of the starting material.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine Mobile Phase) pack Pack Column (Silica Gel Slurry) load Load Crude Product (Wet or Dry Loading) pack->load elute Elute with Mobile Phase (Gradient Elution) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC Analysis) collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Recrystallization of 2-Bromo-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-Bromo-5-nitro-1H-indole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Causes Solutions
Compound will not dissolve 1. Inappropriate solvent. 2. Insufficient solvent volume. 3. Temperature is too low.1. Test the solubility of a small amount of the compound in various solvents (see Solvent Selection Protocol below). Due to the polar nitro group and the indole ring, polar solvents like ethanol, methanol, or ethyl acetate are likely candidates. 2. Add more solvent in small increments until the solid dissolves at the solvent's boiling point.[1] 3. Ensure the solvent is heated to its boiling point.
No crystal formation upon cooling 1. The solution is not supersaturated (too much solvent was used).[1] 2. The cooling process is too rapid. 3. The solution is supersaturated but requires nucleation.1. Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[1] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] 3. Induce crystallization by: - Scratching the inside of the flask with a glass rod at the surface of the solution. - Adding a seed crystal of this compound.
Oiling out (formation of a liquid layer instead of crystals) 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. 3. The presence of impurities is depressing the melting point.1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[1] 3. Consider purifying the crude material by column chromatography before recrystallization.
Low yield of recrystallized product 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[1] 2. Premature filtration before crystallization is complete. 3. The compound is significantly soluble in the cold wash solvent.1. Concentrate the mother liquor and cool it to obtain a second crop of crystals.[1] 2. Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. 3. Use a minimal amount of ice-cold wash solvent.
Colored impurities in the final product 1. Colored impurities were not removed during the recrystallization process. 2. The compound itself is colored (nitro compounds are often yellow).1. If the impurities are colored and the desired compound is not, consider treating the hot solution with a small amount of activated charcoal before filtration. 2. The inherent color of the compound may not be removable by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent should dissolve the compound when hot but not when cold. For substituted indoles, particularly those with polar nitro groups, polar solvents are a good starting point. Ethanol, methanol, and ethyl acetate are commonly used for similar compounds. A solvent screening should be performed to determine the optimal solvent or solvent mixture.

Q2: How can I perform a solvent screening for recrystallization?

A2: Place a small amount (e.g., 10-20 mg) of your crude this compound into several test tubes. Add a small volume (e.g., 0.5 mL) of a different solvent to each tube and observe the solubility at room temperature. If the compound dissolves, the solvent is likely unsuitable. If it does not dissolve, gently heat the mixture. A good solvent will dissolve the compound when hot and allow for crystal formation upon cooling.

Q3: My compound is "oiling out." What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of your compound. To resolve this, try reheating the solution to dissolve the oil, adding a small amount of fresh solvent, and allowing it to cool more slowly.[1]

Q4: Why is my yield low after recrystallization?

A4: A low yield can result from using too much solvent, which keeps a larger amount of your product dissolved in the mother liquor.[1] It can also be due to filtering the crystals before crystallization is complete or washing the crystals with a solvent that is not sufficiently cold. To improve your yield, use the minimum amount of hot solvent necessary for dissolution and wash the collected crystals with a minimal amount of ice-cold solvent.

Q5: How can I improve the purity of my final product?

A5: For optimal purity, ensure that the cooling process is slow to allow for the selective formation of crystals.[1] Rapid cooling can trap impurities within the crystal lattice. If your product is still impure after one recrystallization, a second recrystallization may be necessary. For highly impure samples, purification by column chromatography prior to recrystallization may be beneficial.

Experimental Protocols

Single-Solvent Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Solvent-Pair Recrystallization Protocol

This method is useful when no single solvent is ideal. A "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble are used. The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol) at its boiling point.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid).

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystals_form Crystals Form cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No wash Wash with ice-cold solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end troubleshoot Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot troubleshoot->cool

Caption: A workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Issue issue1 No Crystals start->issue1 issue2 Oiling Out start->issue2 issue3 Low Yield start->issue3 solution1a Too much solvent? -> Evaporate some solvent issue1->solution1a solution1b Supersaturated? -> Scratch flask or seed issue1->solution1b solution2a Solvent BP too high? -> Change solvent issue2->solution2a solution2b Too concentrated? -> Add more solvent, cool slowly issue2->solution2b solution3a Too much solvent used? -> Concentrate mother liquor issue3->solution3a solution3b Washing loss? -> Use minimal ice-cold wash issue3->solution3b

Caption: A troubleshooting decision tree for common recrystallization problems.

References

common side products in the bromination of 5-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 5-nitroindole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the bromination of 5-nitroindole?

A1: The bromination of 5-nitroindole can lead to several side products, the formation of which is highly dependent on the reaction conditions. The most common side products include:

  • Over-brominated products: These include various isomers of dibromo-5-nitroindole and potentially poly-brominated species. The formation of these products is more likely when an excess of the brominating agent is used or with prolonged reaction times.[1]

  • Isomeric monobrominated products: While the desired position of bromination may vary, direct bromination of the unprotected 5-nitroindole can lead to a mixture of isomers. Due to the high electron density of the pyrrole ring, the C3 position is particularly susceptible to electrophilic attack, potentially yielding 3-bromo-5-nitroindole.[1]

  • Oxidation products: The indole ring is susceptible to oxidation, which can lead to the formation of oxindole derivatives.[1] The presence of strong oxidizing agents or harsh reaction conditions can promote the formation of these byproducts.

Q2: How can I control the regioselectivity of the bromination to favor a specific isomer?

A2: Achieving high regioselectivity in the bromination of 5-nitroindole is a significant challenge. The following strategies can be employed to control the position of bromination:

  • Use of Protecting Groups: To prevent unwanted reactions on the highly reactive pyrrole ring, especially at the C3 position, protection of the indole nitrogen (N1) and/or the C2 position is often necessary. A common strategy involves the sulfonation of the C2 position to direct bromination to the benzene ring.[1]

  • Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role. Milder brominating agents, such as N-bromosuccinimide (NBS), may offer better control over the reaction compared to molecular bromine (Br₂).[2]

  • Reaction Conditions: Optimization of the solvent, temperature, and reaction time is critical. For instance, conducting the reaction at low temperatures can help to minimize the formation of side products.[1]

Q3: My reaction is producing a significant amount of dibrominated products. How can I minimize this?

A3: The formation of dibrominated and poly-brominated side products is a common issue. To minimize over-bromination, consider the following:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess or a 1:1 molar ratio of the brominating agent to 5-nitroindole is recommended.

  • Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, reducing the likelihood of multiple substitutions on the same molecule.

  • Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below). Lower temperatures decrease the reaction rate and can improve selectivity for mono-bromination.[1]

Q4: I am observing the formation of colored impurities in my product. What are these and how can they be removed?

A4: The formation of colored impurities is often indicative of oxidation or polymerization of the indole starting material or products. These impurities can be challenging to remove. Purification techniques such as column chromatography on silica gel or recrystallization can be effective in obtaining the desired product with high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired monobrominated product Incomplete reaction.- Increase reaction time or temperature cautiously.- Ensure the brominating agent is active.
Formation of multiple side products.- Optimize reaction conditions (lower temperature, slower addition of brominating agent).- Consider using a protecting group strategy.[1]
Formation of significant amounts of dibromo-5-nitroindole Excess brominating agent.- Use a 1:1 or slightly less than stoichiometric amount of the brominating agent.
Reaction temperature is too high.- Conduct the reaction at a lower temperature (e.g., 0 °C or below).[1]
Rapid addition of the brominating agent.- Add the brominating agent dropwise or in small portions over an extended period.
Presence of 3-bromo-5-nitroindole as a major side product Direct bromination of unprotected 5-nitroindole.- Employ a protecting group strategy to block the C2/C3 positions, such as sulfonation.[1]
Formation of colored impurities and/or insoluble material Oxidation or polymerization of indole species.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Purify the final product by column chromatography or recrystallization.
Reaction is not proceeding Deactivated starting material.- The nitro group is strongly deactivating, making electrophilic substitution on the benzene ring difficult. More forcing conditions (e.g., stronger brominating agent, higher temperature) may be required, but this can also increase side product formation.
Inactive brominating agent.- Use a fresh bottle of the brominating agent.

Experimental Protocol: Synthesis of 3-Bromo-5-nitroindole

This protocol is a general guideline for the direct bromination of 5-nitroindole, which is expected to yield 3-bromo-5-nitroindole as a major product along with other side products.

Materials:

  • 5-nitroindole

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 5-nitroindole (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (1.05 equivalents) in a minimal amount of anhydrous DMF.

  • Add the NBS solution dropwise to the cooled 5-nitroindole solution over a period of 30-60 minutes, while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired 3-bromo-5-nitroindole from unreacted starting material and other side products.

Note: The yield of 3-bromo-5-nitroindole and the distribution of side products will depend on the precise reaction conditions. Optimization may be required.

Logical Workflow for Troubleshooting Bromination of 5-Nitroindole

Bromination_Troubleshooting cluster_start Initial Observation cluster_problem Problem Identification cluster_solution Potential Solutions Start Analyze Reaction Outcome (TLC, LC-MS, NMR) LowConversion Low Conversion of 5-Nitroindole Start->LowConversion MultipleProducts Formation of Multiple Products Start->MultipleProducts OptimizeConditions Optimize Reaction Conditions - Increase/Decrease Temperature - Adjust Reaction Time LowConversion->OptimizeConditions OverBromination Significant Over-bromination (Di/Poly-bromination) MultipleProducts->OverBromination WrongIsomer Incorrect Regioisomer (e.g., 3-bromo-) MultipleProducts->WrongIsomer Oxidation Evidence of Oxidation (Colored Impurities) MultipleProducts->Oxidation ControlStoichiometry Control Stoichiometry - Use 1:1 Reagent Ratio - Slow Addition of Brominating Agent OverBromination->ControlStoichiometry ProtectingGroup Use Protecting Group Strategy (e.g., N-protection, C2-sulfonation) WrongIsomer->ProtectingGroup InertAtmosphere Use Inert Atmosphere (Nitrogen/Argon) Oxidation->InertAtmosphere Purification Purify Product (Column Chromatography, Recrystallization) OptimizeConditions->Purification ControlStoichiometry->Purification ProtectingGroup->Purification InertAtmosphere->Purification

Caption: Troubleshooting workflow for the bromination of 5-nitroindole.

References

Technical Support Center: N-Alkylation of Electron-Deficient Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of electron-deficient indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during this critical synthetic transformation.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of electron-deficient indoles and offers potential solutions in a question-and-answer format.

Q1: My N-alkylation reaction is resulting in low to no yield. What are the likely causes and how can I improve it?

A1: Low yields in the N-alkylation of electron-deficient indoles are often attributed to the reduced nucleophilicity of the indole nitrogen due to the presence of electron-withdrawing groups (e.g., -NO₂, -CN, -COOR). Here are several strategies to enhance reactivity:

  • Choice of Base and Solvent: The selection of an appropriate base is critical for the deprotonation of the indole N-H.

    • Strong Bases: For many electron-deficient indoles, strong bases like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are effective.[1] Complete deprotonation is key to favor N-alkylation.

    • Milder Bases: If your substrate is sensitive to strong bases, consider alternatives like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which can be effective, especially with more reactive alkylating agents or under phase-transfer catalysis conditions.[2]

  • Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier.[1] Microwave-assisted synthesis can be a powerful tool to rapidly heat the reaction mixture and improve yields, sometimes dramatically reducing reaction times.[3][4][5]

  • Activating the Alkylating Agent: If using an alkyl halide, the reactivity follows the order I > Br > Cl. If you are using a less reactive alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

  • Anhydrous Conditions: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the base.[1]

Q2: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?

A2: The C3 position of the indole ring is inherently nucleophilic, and this is a common competing pathway. Several factors can be adjusted to favor N-alkylation:

  • Complete Deprotonation: Incomplete deprotonation of the indole nitrogen can leave the C3 position as a competitive nucleophile.[1] Using a slight excess of a strong base (e.g., 1.1-1.2 equivalents of NaH) can help ensure the formation of the N-anion, which is generally more reactive towards alkylation.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation by solvating the cation of the base and promoting the formation of a "naked" and highly reactive N-anion.

  • Steric Hindrance: Introducing a bulky substituent at the C2 position of the indole can sterically hinder attack at the C3 position, thereby favoring N-alkylation.

  • Protecting Groups: While less common for this specific problem, temporarily protecting the C3 position is a viable, albeit longer, strategy.

  • Catalytic Methods: Modern catalytic methods, such as those employing copper hydride (CuH) with specific ligands, have demonstrated excellent control over regioselectivity, providing high N-selectivity.[1]

Q3: My reaction is producing dialkylated products. How can I prevent this?

A3: Dialkylation, where both the nitrogen and a carbon atom (usually C3) are alkylated, can occur with highly reactive alkylating agents or under forcing conditions.[1] To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the alkylating agent.[1]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration and reduce the likelihood of a second alkylation event.[1]

  • Lower Reaction Temperature: If the reaction is sufficiently fast, lowering the temperature can help control reactivity and prevent over-alkylation.[1]

Q4: The functional groups on my indole are sensitive to the strong bases typically used for N-alkylation. What are my options?

A4: For base-sensitive substrates, alternative methods that proceed under milder conditions are necessary:

  • Mitsunobu Reaction: This reaction utilizes an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to achieve N-alkylation under neutral conditions.[6][7][8][9] However, for electron-deficient indoles, the reduced nucleophilicity of the nitrogen may require longer reaction times or more reactive Mitsunobu reagents.[7] Purification to remove phosphine oxide byproducts can also be challenging.[10]

  • Phase-Transfer Catalysis (PTC): PTC employs a catalyst (e.g., a quaternary ammonium salt) to shuttle the indole anion from an aqueous or solid phase into an organic phase where it reacts with the alkylating agent.[11][12] This method can often be performed with milder bases like concentrated NaOH or K₂CO₃.[11]

  • Metal-Catalyzed Cross-Coupling Reactions:

    • Buchwald-Hartwig Amination: While primarily used for N-arylation, modifications of this palladium-catalyzed reaction can be applied for N-alkylation with certain alkyl halides.[13][14][15]

    • Copper-Catalyzed Reactions: Copper catalysts can effectively mediate the N-alkylation of indoles with various alkylating agents under relatively mild conditions.[7]

Frequently Asked Questions (FAQs)

Q: Why is N-alkylation of electron-deficient indoles so challenging?

A: The primary challenge stems from the electronic properties of the indole ring. Electron-withdrawing groups (EWGs) at positions like C3, C5, or C6 decrease the electron density of the entire ring system, including the nitrogen atom. This reduction in electron density makes the nitrogen less nucleophilic and therefore less reactive towards electrophilic alkylating agents.[16][17] This often necessitates harsher reaction conditions (stronger bases, higher temperatures) which can lead to side reactions or be incompatible with sensitive functional groups.[18]

Q: What is the general order of reactivity for alkyl halides in these reactions?

A: The reactivity of alkyl halides in SN2 reactions, which is the operative mechanism in many N-alkylation protocols, follows the order: Allyl/Benzyl-X > CH₃-X > Primary-X >> Secondary-X . Tertiary alkyl halides are generally not suitable as they will primarily undergo elimination. For the halide leaving group, the reactivity is I > Br > Cl > F .

Q: Can I use secondary alkyl halides for the N-alkylation of electron-deficient indoles?

A: Using secondary alkyl halides is challenging due to competing elimination reactions (E2), especially in the presence of strong, sterically hindered bases. Steric hindrance at the secondary carbon also slows down the desired SN2 reaction. While some specialized catalytic methods may tolerate secondary alkyl halides, direct alkylation often results in low yields of the N-alkylated product and significant amounts of alkene byproducts.

Q: How does microwave irradiation improve N-alkylation reactions?

A: Microwave irradiation can significantly accelerate these reactions by efficiently and rapidly heating the solvent and reactants.[4] This can lead to:

  • Reduced Reaction Times: Reactions that might take hours or days under conventional heating can often be completed in minutes.[5]

  • Increased Yields: By overcoming activation energy barriers more effectively, microwave heating can lead to higher product yields.[3]

  • Improved Purity: The rapid heating can sometimes minimize the formation of degradation byproducts that may occur during prolonged heating.

Q: Are there any "green" or more environmentally friendly approaches to N-alkylation?

A: Yes, efforts are being made to develop greener synthetic routes. Phase-transfer catalysis (PTC) is often considered a greener alternative as it can reduce the need for anhydrous organic solvents and may use less hazardous bases.[12] Additionally, catalytic methods that can operate with high efficiency, allowing for lower catalyst loadings and milder conditions, contribute to more sustainable chemical processes.

Data Presentation

Table 1: Influence of Base and Solvent on the N-alkylation of 5-Nitroindole with Benzyl Bromide

EntryBase (equiv.)SolventTemperature (°C)Time (h)N-Alkylation Yield (%)C3-Alkylation Yield (%)
1K₂CO₃ (2.0)Acetone5624155
2Cs₂CO₃ (1.5)DMF801265<2
3NaH (1.2)THF66685<1
4NaH (1.2)DMF25492<1
5DBU (1.5)CH₃CN82184010

Note: This data is illustrative and compiled from general principles. Actual results will vary based on specific substrates and precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol is suitable for many electron-deficient indoles with alkyl halides.

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the electron-deficient indole (1.0 eq.).

  • Add anhydrous DMF (or THF) to dissolve the indole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 50-80 °C) may be required for less reactive alkylating agents.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation via Mitsunobu Reaction

This protocol is an alternative for base-sensitive substrates.

  • To an oven-dried round-bottom flask under an inert atmosphere, add the electron-deficient indole (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise over 10-15 minutes. The reaction may change color (e.g., to a yellow or orange).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until completion is observed by TLC/LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography. Note that separating the product from triphenylphosphine oxide can be challenging. A non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective.

Visualizations

Challenges_N_Alkylation cluster_indole Electron-Deficient Indole cluster_conditions Reaction Conditions cluster_products Potential Products Indole Indole-EWG (Low N Nucleophilicity) N_Product Desired N-Alkylated Product Indole->N_Product Desired Pathway (Favored by strong base, polar aprotic solvent) C3_Product Side Product C3-Alkylated Indole->C3_Product Competing Pathway (Incomplete deprotonation) Base Base (e.g., NaH) AlkylHalide Alkylating Agent (R-X) Di_Product Side Product Di-Alkylated N_Product->Di_Product Over-alkylation C3_Product->Di_Product Further Alkylation

Caption: Competing pathways in the N-alkylation of electron-deficient indoles.

Troubleshooting_Workflow start Low Yield or No Reaction check_base Is the base strong enough? (e.g., NaH) start->check_base check_conditions Are conditions anhydrous (dry solvent, inert gas)? check_base->check_conditions Yes change_base Use Stronger Base (e.g., NaH in DMF) check_base->change_base No increase_temp Increase Temperature (Conventional or Microwave) check_conditions->increase_temp Yes dry_reagents Ensure Dry Solvents & Reagents check_conditions->dry_reagents No check_regioselectivity Significant C3-Alkylation? increase_temp->check_regioselectivity change_base->check_base dry_reagents->check_conditions optimize_base Use excess strong base (1.2 eq) Ensure complete deprotonation check_regioselectivity->optimize_base Yes consider_mild_method Substrate Base-Sensitive? check_regioselectivity->consider_mild_method No optimize_base->increase_temp mitsunobu Try Mitsunobu Reaction consider_mild_method->mitsunobu Yes ptc Try Phase-Transfer Catalysis consider_mild_method->ptc Yes success Reaction Successful consider_mild_method->success No mitsunobu->success ptc->success

Caption: A decision tree for troubleshooting N-alkylation reactions.

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for 2-bromoindole substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 2-bromoindoles, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing very low to no conversion of my 2-bromoindole starting material. What are the likely causes?

A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors, primarily related to the catalyst's activity and the reaction environment.

  • Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated. Ensure your palladium source and ligands are of good quality. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it needs to be reduced in situ to Pd(0) for the catalytic cycle to begin.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[1] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[2][3]

  • Insufficient Heating: Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. Ensure your reaction is being heated to the appropriate temperature. Microwave heating can sometimes be beneficial.[4]

  • Poor Reagent Quality: Verify the purity of your 2-bromoindole, boronic acid, base, and solvent. Impurities can interfere with the reaction.

Q2: My starting material is consumed, but the yield of the desired product is low, and I see several byproducts. What is happening?

A2: The consumption of starting material with low product yield suggests that side reactions are dominating. The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom. This is often promoted by the presence of water and a strong base.[3] To minimize this, you can try using anhydrous solvents, a milder base, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[3]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often competitive with the desired cross-coupling, especially if the main reaction is slow.[1][3] Optimizing the catalyst system and reaction conditions to favor the cross-coupling can mitigate this.

  • Dehalogenation: The 2-bromoindole can be reduced to indole. This can occur if there are sources of hydride in the reaction mixture.[1]

Q3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results with my 2-bromoindole. What should I try next?

A3: While Pd(PPh₃)₄ is a versatile catalyst, it may not be optimal for all substrates, especially heteroaromatic compounds like indoles. For challenging couplings, consider using more advanced catalyst systems.

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type ligands can significantly improve reaction rates and yields for electron-rich or sterically hindered substrates.[2][5] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are highly electron-donating and can be very effective in Suzuki couplings, offering an alternative to phosphine ligands.[6]

  • Pre-catalysts: Using well-defined palladium pre-catalysts, such as those from the Buchwald or PEPPSI families, can lead to more reproducible results as they generate the active Pd(0) species more reliably.[1]

Q4: How do I choose the right base and solvent for my 2-bromoindole coupling?

A4: The choice of base and solvent is critical and often interdependent.

  • Bases: A variety of bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being the most common.[1][2][6] Cesium carbonate is often found to be highly effective.[4] The base is required to activate the boronic acid for transmetalation.[6][7] For sensitive substrates, a milder base may be necessary to prevent side reactions.

  • Solvents: A range of organic solvents can be employed, often in a mixture with water.[1] Common choices include dioxane, THF, DMF, and toluene.[2][6] The addition of water can be crucial for the solubility of the base and for facilitating the transmetalation step. However, for substrates prone to protodeboronation, anhydrous conditions may be required.[3][5]

Frequently Asked Questions (FAQs)

Q: What is the general reactivity order for halides in Suzuki coupling?

A: The general order of reactivity for the organic halide is I > Br > OTf >> Cl.[6] 2-Bromoindoles are generally good substrates for Suzuki coupling.

Q: Do I need to protect the N-H of the indole?

A: While many Suzuki couplings of 2-bromoindoles proceed without N-protection, in some cases, protection of the indole nitrogen (e.g., with a Boc group) can improve yields and prevent side reactions.[8] This is something to consider if you are facing persistent issues.

Q: How can I monitor the progress of my reaction?

A: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the starting materials and the formation of the product.[2][9]

Q: My reaction mixture turned black. What does this mean?

A: The formation of a black precipitate is often indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[1][3] This signifies catalyst decomposition and can lead to a stalled reaction. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand.

Data on Suzuki Coupling Conditions for Bromoindoles

The following table summarizes various catalytic systems and their reported performance for the Suzuki-Miyaura cross-coupling of bromoindoles with arylboronic acids. This data can serve as a starting point for developing your own optimized conditions.

SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5,7-dibromoindolePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃H₂O120 (MW)191
5,7-dibromo-3-formylindoleIndole-5-boronic acidPd(PPh₃)₄ (3)-Na₂CO₃H₂O120 (MW)177
6-ChloroindolePhenylboronic acidXPhos-Pd-G2 (1.5)-K₃PO₄Dioxane/H₂O605-897
3-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O1001595 (GC)

Data compiled from a comparative guide on catalytic systems for the cross-coupling of bromoindoles.[9]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-bromoindole with an arylboronic acid. The specific conditions may require optimization for different substrates.

Materials:

  • 2-Bromoindole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

  • Schlenk flask or sealed reaction vessel

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the 2-bromoindole, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a rubber septum and evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Add the degassed solvent mixture to the flask via syringe.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-indole.[2]

Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product reagents R¹-X (2-Bromoindole) reagents->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low Yield in Suzuki Coupling check_conversion Is starting material consumed? start->check_conversion no_conversion Low/No Conversion check_conversion->no_conversion No low_yield SM Consumed, Low Product Yield check_conversion->low_yield Yes check_catalyst Check Catalyst Activity & Quality no_conversion->check_catalyst check_atmosphere Ensure Inert Atmosphere (Degas) check_catalyst->check_atmosphere check_temp Increase Reaction Temperature check_atmosphere->check_temp optimize Optimize Conditions check_temp->optimize check_protodeboronation Minimize Protodeboronation: - Anhydrous conditions? - Milder base? - Boronate ester? low_yield->check_protodeboronation check_homocoupling Optimize Catalyst/Ligand to Favor Cross-Coupling check_protodeboronation->check_homocoupling check_homocoupling->optimize change_ligand Screen Ligands (e.g., Buchwald, NHC) optimize->change_ligand change_base_solvent Screen Base/Solvent Combinations optimize->change_base_solvent

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

preventing debromination during reactions with 2-Bromo-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-nitro-1H-indole. The focus is on preventing the common side reaction of debromination during various chemical transformations, particularly palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with this compound?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom at the 2-position of the indole is replaced by a hydrogen atom, yielding 5-nitro-1H-indole as a significant byproduct. This reduces the yield of the desired product and complicates purification due to the structural similarity of the byproduct to the starting material and the product. The electron-withdrawing nature of the nitro group at the 5-position can influence the electronic properties of the indole ring, potentially making the C-Br bond more susceptible to cleavage under certain reaction conditions.

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: The principal cause of debromination in palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) is the formation of a palladium-hydride (Pd-H) species. This reactive intermediate can be generated from various sources, including the solvent (e.g., residual water or alcohols), the base, or the amine coupling partner in Buchwald-Hartwig reactions. Once formed, the Pd-H species can react with this compound in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen.

Q3: How does the indole N-H group contribute to debromination?

A3: The N-H proton of the indole ring is acidic and can be deprotonated by the base used in the reaction. This forms an indolide anion, which increases the electron density on the indole ring system. This increased electron density can make the C-Br bond at the 2-position more susceptible to reductive cleavage, thereby promoting debromination.

Q4: Is N-protection of the indole necessary to prevent debromination?

A4: Yes, protecting the indole nitrogen is the most effective and highly recommended strategy to minimize debromination. N-protection prevents deprotonation of the N-H group, thus maintaining the electronic character of the indole ring and reducing the propensity for C-Br bond cleavage. Common and effective protecting groups include tert-Butoxycarbonyl (Boc) and (2-(Trimethylsilyl)ethoxy)methyl (SEM).

Troubleshooting Guides

Issue 1: Significant Formation of 5-nitro-1H-indole in a Cross-Coupling Reaction

Symptoms:

  • LC-MS or ¹H NMR analysis of the crude reaction mixture shows a prominent peak corresponding to the debrominated byproduct, 5-nitro-1H-indole.

  • The yield of the desired coupled product is significantly lower than expected.

Troubleshooting Workflow:

start Debromination Observed is_protected Is the indole N-H protected? start->is_protected protect_N Protect the indole nitrogen (e.g., with Boc or SEM). This is the most effective solution. is_protected->protect_N No check_base What type of base is being used? is_protected->check_base Yes end Debromination Minimized protect_N->end strong_base Strong Base (e.g., NaOtBu, NaOH, KOH) check_base->strong_base weak_base Switch to a milder inorganic base (e.g., K3PO4, K2CO3, Cs2CO3). strong_base->weak_base check_temp Evaluate Reaction Temperature weak_base->check_temp high_temp High Temperature (>100 °C) check_temp->high_temp lower_temp Lower the reaction temperature (e.g., to 60-80 °C) and monitor. high_temp->lower_temp check_ligand Review Catalyst/Ligand System lower_temp->check_ligand standard_ligand Standard Ligand (e.g., PPh3) check_ligand->standard_ligand bulky_ligand Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). standard_ligand->bulky_ligand bulky_ligand->end

Caption: Troubleshooting workflow for debromination.

Data Presentation

Table 1: Effect of Indole N-H Protection and Base on Suzuki Coupling

EntrySubstrateBaseTemperature (°C)Desired Product Yield (%)Debrominated Product (%)
1This compoundNaOtBu1002565
2This compoundK₂CO₃1004540
3N-Boc-2-bromo-5-nitro-1H-indoleK₂CO₃10085<5
4N-Boc-2-bromo-5-nitro-1H-indoleK₃PO₄80>90<2

Table 2: Effect of Palladium Ligand on Suzuki Coupling of N-Boc-2-bromo-5-nitro-1H-indole

EntryLigandBaseTemperature (°C)Desired Product Yield (%)Debrominated Product (%)
1PPh₃K₂CO₃1007015
2SPhosK₂CO₃10088<5
3XPhosK₃PO₄80>95<2

Experimental Protocols

Protocol 1: N-Protection of this compound with Boc Anhydride

This protocol describes the protection of the indole nitrogen, which is a crucial first step to prevent debromination in subsequent cross-coupling reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Add triethylamine and DMAP to the solution.

  • Add Boc₂O portion-wise while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-2-bromo-5-nitro-1H-indole.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of N-Boc-2-bromo-5-nitro-1H-indole.

Materials:

  • N-Boc-2-bromo-5-nitro-1H-indole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 catalyst (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add N-Boc-2-bromo-5-nitro-1H-indole, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Optimized Heck Reaction to Minimize Debromination

Materials:

  • N-Boc-2-bromo-5-nitro-1H-indole (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMF or 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine Pd(OAc)₂ and SPhos in the anhydrous solvent.

  • Stir for 10-15 minutes at room temperature to pre-form the catalyst.

  • Add N-Boc-2-bromo-5-nitro-1H-indole, the alkene, and K₂CO₃.

  • Degas the mixture with a stream of argon for 15 minutes.

  • Heat the reaction to 80-100°C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 4: Optimized Buchwald-Hartwig Amination to Minimize Debromination

Materials:

  • N-Boc-2-bromo-5-nitro-1H-indole (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a glovebox, add N-Boc-2-bromo-5-nitro-1H-indole, the amine, RuPhos Pd G3, and Cs₂CO₃ to a vial.

  • Add anhydrous toluene and seal the vial.

  • Remove the vial from the glovebox and heat to 80-100°C with stirring.

  • Monitor the reaction by LC-MS.

  • Once complete, cool to room temperature, dilute with ethyl acetate, and filter.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Visualizations

cluster_causes Primary Causes of Debromination cluster_solutions Preventative Measures pd_h Formation of Pd-H Species high_temp High Reaction Temperature pd_h->high_temp promoted by strong_base Strong Bases (e.g., NaOtBu) pd_h->strong_base promoted by deprotonation Indole N-H Deprotonation deprotonation->strong_base caused by n_protection N-Protection (Boc, SEM) n_protection->deprotonation prevents mild_base Mild Bases (K3PO4, K2CO3) mild_base->strong_base replaces lower_temp Lower Reaction Temperature lower_temp->high_temp replaces ligands Bulky, Electron-Rich Ligands (SPhos, XPhos) ligands->pd_h outcompetes

Caption: Key factors leading to debromination and their solutions.

pd0 Pd(0)L2 pd2_complex R-Pd(II)(Br)L2 pd0->pd2_complex Oxidative Addition (R-Br) transmetalation_complex R-Pd(II)(R')L2 pd2_complex->transmetalation_complex Transmetalation (R'-M) transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product

Caption: A simplified catalytic cycle for a generic cross-coupling reaction.

managing regioselectivity in the functionalization of 2-Bromo-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity in the functionalization of 2-Bromo-5-nitro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how do substituents influence their reactivity?

A1: The this compound scaffold presents several potential reactive sites. Their reactivity is governed by the inherent electronic properties of the indole ring, modified by the bromo and nitro substituents.

  • N1-H (Pyrrole Nitrogen): The N-H proton is acidic and can be readily deprotonated by a base to form an indolyl anion. The presence of the electron-withdrawing nitro group at the C5 position increases this acidity, making N-functionalization a common and often competing reaction pathway.

  • C2-Br (Carbon-Bromine Bond): The bromine atom at the C2 position is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[1][2]

  • C3-H (Pyrrole Carbon): In a typical indole, the C3 position is the most nucleophilic and highly reactive towards electrophiles.[3] However, the strong electron-withdrawing effect of the C5-nitro group reduces the electron density of the entire ring system, thereby decreasing the intrinsic reactivity of the C3 position compared to unsubstituted indoles.

  • C4, C6, C7-H (Benzene Ring): These C-H bonds on the benzene portion of the indole are generally less reactive than those on the pyrrole ring.[4] Functionalization at these sites is challenging and often requires specialized directing-group strategies to achieve regioselectivity.[5] The C5-nitro group deactivates these positions towards electrophilic aromatic substitution.

Q2: How can I selectively favor N1-functionalization over C-functionalization?

A2: To selectively target the N1 position, conditions that favor the deprotonation of the indole nitrogen are employed. The resulting anion is a potent nucleophile.

  • Base and Solvent Choice: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) is a standard method.[6] This combination effectively deprotonates the N-H without promoting side reactions.

  • Reaction Temperature: The deprotonation is typically performed at a low temperature (e.g., 0 °C) to control the reaction, followed by the addition of the electrophile (e.g., an alkyl halide).[6] Allowing the reaction to slowly warm to room temperature usually drives it to completion.[6]

Q3: What general strategies are used to functionalize the benzene ring (C4, C6, C7)?

A3: Directing C-H functionalization to the benzene ring of an indole is a significant challenge due to the higher intrinsic reactivity of the C3 and C2 positions.[4] The most common and effective strategy involves the installation of a directing group on the indole nitrogen (N1). This group coordinates to a metal catalyst and directs the C-H activation to a specific ortho-position, such as C7.[5] Subsequent removal of the directing group yields the functionalized indole.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling at the C2-Position

This guide addresses common issues encountered when performing a Suzuki-Miyaura cross-coupling reaction to replace the C2-bromine with an aryl or vinyl group.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst. 2. Inefficient Transmetalation. 3. Interference from unprotected N-H.1. Use a pre-catalyst or ensure anaerobic conditions to prevent catalyst oxidation. 2. The choice of base is critical for activating the boronic acid; consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[7][8] 3. The unprotected N-H can inhibit the catalyst.[8] Consider N-protection (e.g., with a tosyl group) or use a ligand/catalyst system known to be tolerant of free N-H groups, such as those employing XPhos or SPhos ligands.[8]
Debromination (Hydrodehalogenation) 1. Presence of water or protic impurities. 2. Side reaction promoted by the catalyst/ligand system.1. Ensure all reagents and solvents are anhydrous. 2. Lower the reaction temperature or screen different phosphine ligands.
Formation of N1-Arylated Side Product The indolyl anion, formed by the base, can compete in the coupling reaction.1. Use a weaker, non-nucleophilic base such as K₂CO₃.[9] 2. Protect the N1 position prior to the coupling reaction.
Guide 2: Buchwald-Hartwig Amination at the C2-Position

This guide focuses on troubleshooting the palladium-catalyzed C-N cross-coupling of this compound with an amine.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Aminated Product 1. Inappropriate ligand choice. 2. Strong base degrading starting material or product. 3. Catalyst poisoning by the amine or indole N-H.1. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often effective.[1] Screen a panel of ligands to find the optimal one for your specific substrate. 2. Use a weaker base like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides like NaOtBu or KOtBu, which can be incompatible with nitro groups.[10] 3. Use a pre-catalyst system and ensure rigorous exclusion of air. If the amine is particularly challenging, consider using an ammonia equivalent that can be deprotected later.[11]
Significant Starting Material Remains Reaction conditions are too mild or reaction time is too short.1. Increase the reaction temperature, but monitor for decomposition. Microwave irradiation can sometimes improve yields and reduce reaction times.[1] 2. Increase catalyst loading (e.g., from 2 mol% to 5 mol%).

Experimental Protocols & Methodologies

Protocol 1: General Procedure for N1-Alkylation

This protocol describes a typical procedure for the N-alkylation of this compound using sodium hydride and an alkyl halide.

  • Preparation: Add this compound (1.0 eq) to a dry, argon-flushed round-bottom flask.

  • Dissolution: Dissolve the starting material in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Continue stirring at 0 °C for 30-60 minutes until hydrogen gas evolution ceases.[6]

  • Alkylation: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-24 hours, monitoring progress by TLC.

  • Quenching: Once complete, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[6]

  • Workup: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at C2

This protocol outlines a general method for the C-C bond formation at the C2 position.

  • Preparation: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).[9]

  • Solvent Addition: Add a suitable solvent system, such as a mixture of dimethoxyethane (DME) and water.

  • Degassing: Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) under an argon atmosphere until TLC or LCMS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.

Visualizations

troubleshooting_low_yield_cross_coupling start Problem: Low Yield in C2 Cross-Coupling check_sm Starting Material (SM) Consumed? start->check_sm cause_degradation Cause: Product/SM Degradation check_sm->cause_degradation Yes cause_inactive Cause: Inactive Reaction check_sm->cause_inactive No sm_consumed_yes Yes sm_consumed_no No solution_degradation Solution: 1. Lower Reaction Temperature 2. Use Milder Base 3. Screen Solvents cause_degradation->solution_degradation check_catalyst Is Catalyst System Optimal? cause_inactive->check_catalyst solution_catalyst Solution: 1. Screen Different Ligands (e.g., XPhos) 2. Use a Pre-catalyst 3. Increase Catalyst Loading 4. Ensure Anhydrous/Anaerobic Conditions check_catalyst->solution_catalyst No solution_conditions Solution: 1. Increase Temperature 2. Increase Reaction Time 3. Check Base/Reagent Quality check_catalyst->solution_conditions Yes catalyst_yes Yes catalyst_no No regioselectivity_decision_tree Decision Tree for Regioselective Functionalization start Desired Functionalization Site? pos_n1 N1 (Nitrogen) start->pos_n1 pos_c2 C2 (via Bromo) start->pos_c2 pos_c3 C3 (C-H) start->pos_c3 pos_benzene C4/C6/C7 (Benzene Ring) start->pos_benzene method_n1 Strategy: Deprotonation & Alkylation Conditions: NaH or K2CO3, DMF/THF, Alkyl Halide pos_n1->method_n1 method_c2 Strategy: Cross-Coupling Conditions: Pd Catalyst, Ligand, Base (e.g., Suzuki, Buchwald-Hartwig) pos_c2->method_c2 method_c3 Strategy: Electrophilic Substitution Conditions: Vilsmeier-Haack (Formylation) or Mannich Reaction pos_c3->method_c3 method_benzene Strategy: Directed C-H Activation Conditions: N1-Directing Group (e.g., P(O)tBu2), Metal Catalyst (Pd, Cu) pos_benzene->method_benzene suzuki_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Reactants: - this compound - Boronic Acid - Base (e.g., K2CO3) add_cat Add Pd Catalyst & Solvent prep->add_cat degas Degas Mixture (e.g., Ar purge) add_cat->degas react Heat to Reflux under Inert Atmosphere degas->react monitor Monitor by TLC / LCMS react->monitor cool Cool & Quench (add Water) monitor->cool extract Extract with Organic Solvent cool->extract purify Dry, Concentrate & Purify via Chromatography extract->purify

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling of 2-Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions of 2-bromoindoles, specifically focusing on resolving issues of low conversion.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my cross-coupling reaction with a 2-bromoindole substrate?

Low conversion with 2-bromoindoles can stem from several factors. The indole moiety itself can complicate the catalytic cycle. Key areas to investigate include:

  • Catalyst Inactivation: The lone pair of electrons on the indole nitrogen can coordinate with the palladium catalyst, forming inactive species, a phenomenon often referred to as catalyst poisoning.[1] This is particularly problematic with N-H free indoles.

  • Suboptimal Reaction Conditions: Parameters such as the choice of ligand, base, solvent, and temperature are critical and must be carefully optimized for this specific substrate class.

  • Poor Reagent Quality: The purity and stability of your reagents, including the 2-bromoindole, the coupling partner (e.g., boronic acid), and the catalyst, are crucial for a successful reaction. Degradation of starting materials is a common cause of low yields.[2]

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxidation. Inadequate degassing of the reaction mixture can lead to the formation of inactive palladium(II) species and promote side reactions like the homocoupling of boronic acids.[3]

Q2: Should I protect the nitrogen of my 2-bromoindole?

The free N-H group of the indole can interfere with the catalytic cycle.[1] Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM, or N-alkylation) can prevent coordination to the palladium center and often leads to higher yields and more reproducible results.[4] However, successful couplings with N-unprotected indoles have been reported, frequently requiring specific, highly active catalyst systems.[1]

Q3: What are the most common side reactions observed with 2-bromoindoles?

Besides the desired cross-coupling product, several side reactions can occur, leading to low conversion and a complex product mixture:

  • Dehalogenation: The bromo group on the 2-bromoindole can be replaced by a hydrogen atom, resulting in the formation of indole. This can be promoted by certain phosphine ligands and impurities in the reaction mixture.[5][6]

  • Homocoupling: This involves the coupling of two molecules of the coupling partner (e.g., boronic acid) or two molecules of the 2-bromoindole. The presence of oxygen can significantly contribute to the homocoupling of boronic acids.[3]

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be converted back to the corresponding arene, especially in the presence of aqueous bases.[2][7]

Troubleshooting Guides for Low Conversion

When faced with low conversion, a systematic approach to troubleshooting is essential. The following guides provide a structured workflow to identify and resolve the underlying issues for different types of cross-coupling reactions.

Troubleshooting Workflow: A General Approach

Troubleshooting_Workflow start Low Conversion Observed reagent_quality 1. Verify Reagent Quality & Stoichiometry start->reagent_quality reaction_conditions 2. Review Reaction Setup & Conditions reagent_quality->reaction_conditions Reagents OK sub_reagent Purity of 2-bromoindole Coupling partner stability Catalyst activity Base and solvent quality reagent_quality->sub_reagent component_screening 3. Systematic Component Screening reaction_conditions->component_screening Setup OK sub_conditions Inert atmosphere (degassing) Temperature control Stirring efficiency reaction_conditions->sub_conditions side_product_analysis 4. Analyze for Side Products component_screening->side_product_analysis Screening complete sub_screening Ligand screen Base screen Solvent screen Temperature screen component_screening->sub_screening solution Optimized Reaction side_product_analysis->solution Problem identified sub_analysis LC-MS and NMR analysis Identify dehalogenation, homocoupling, etc. side_product_analysis->sub_analysis

Caption: A systematic workflow for troubleshooting low conversion.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for C-C bond formation. However, with 2-bromoindoles, specific optimization is often required.

Issue: Low yield of the 2-arylindole product.

Potential CauseRecommended Solution
Catalyst Inactivation The indole nitrogen can poison the palladium catalyst. Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which can shield the metal center.[1][7] Alternatively, N-protection of the indole is often beneficial.
Ineffective Base The choice of base is critical for activating the boronic acid. A screening of bases is recommended. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. The solubility of the base in the reaction medium is important.[3]
Poor Solvent Choice A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used. The ratio may need to be optimized to ensure all components are soluble. Anhydrous conditions can sometimes be beneficial to prevent protodeboronation.[3]
Protodeboronation of Boronic Acid Heteroaryl boronic acids can be susceptible to protodeboronation. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2][7]
Low Reaction Temperature For less reactive coupling partners, higher temperatures (80-120 °C) may be necessary to drive the reaction to completion.[8]

Table 1: Comparison of Catalysts for Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole (a related substrate)

EntryPd CatalystReaction TimeYield (%)
1Pd(PPh₃)₄4 h22
2Pd(PPh₃)₂Cl₂4 h75
3Pd(PCy₃)₂2 h57
4Pd(dppf)Cl₂2 h84
Data adapted from a study on a similar N-heterocyclic substrate, demonstrating the significant impact of the catalyst choice.[9]
Guide 2: Buchwald-Hartwig Amination

This reaction is crucial for the synthesis of N-arylindoles. Low conversion is a common hurdle, especially with challenging substrates.

Issue: Low yield of the 2-aminoindole product.

Potential CauseRecommended Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst. Using a pre-formed, air-stable palladacycle precatalyst (e.g., G3 or G4) can ensure reliable generation of the active catalyst.
Inappropriate Ligand For sterically hindered or electron-deficient amines, bulky biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos are often required to promote the reductive elimination step.
Ineffective Base A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like LHMDS or K₃PO₄ should be considered in a screen.
Hydrodehalogenation The formation of indole via dehalogenation can be a significant side reaction. Using bulky ligands and optimizing the base and temperature can help to minimize this pathway.

Table 2: Effect of Base on a Buchwald-Hartwig Coupling Reaction

EntryBaseConversion (%)
1K₃PO₄75
2Cs₂CO₃95
3K₂CO₃60
4NaOtBu45 (with side products)
5NaOH30 (with side products)
Illustrative data based on general principles for Buchwald-Hartwig reactions, highlighting the importance of base selection.[10]
Guide 3: Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds. When using 2-bromoindoles, careful optimization is necessary to avoid common pitfalls.

Issue: Low yield of the 2-alkynylindole product.

Potential CauseRecommended Solution
Catalyst System The choice of palladium source and, if used, the copper co-catalyst is important. For sensitive substrates, a copper-free Sonogashira protocol may be advantageous to reduce homocoupling of the alkyne (Glaser coupling).
Base Selection An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. The choice and purity of the amine base can significantly impact the reaction outcome.
Solvent Effects Solvents like DMF or THF are common, but can sometimes lead to catalyst deactivation. Toluene or dioxane can be good alternatives. The solvent must be thoroughly degassed.
N-H Interference The acidic proton of the indole N-H can react with the base or the catalyst. N-protection of the indole is a common strategy to improve yields.

Table 3: Optimization of Catalyst Loading in a Copper-Free Sonogashira Reaction

EntryCatalyst Loading (mol %)Time (h)Yield (%)
15.00.596
22.51.5100
31.018100
40.518100
Data from a study on a challenging aryl bromide, demonstrating that catalyst loading can be optimized to achieve high yields.[11]
Guide 4: Heck Coupling

The Heck reaction couples the 2-bromoindole with an alkene. Regioselectivity and catalyst stability can be challenging.

Issue: Low yield of the 2-alkenylindole product.

Potential CauseRecommended Solution
Catalyst and Ligand The choice of palladium catalyst and ligand is crucial for both activity and regioselectivity. For electron-rich olefins, specific ligand systems may be required. Both phosphine-based and N-heterocyclic carbene (NHC) ligands have been used successfully.
Base and Additives The base plays a key role in regenerating the active catalyst. Inorganic bases like K₂CO₃ or organic bases like triethylamine are common. Additives such as phase-transfer catalysts (e.g., TBAB) can be beneficial in some cases.
Reaction Temperature Heck reactions often require elevated temperatures (80-140 °C) to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.
Olefin Isomerization The double bond in the product can sometimes isomerize under the reaction conditions. Careful selection of the catalyst and reaction time can help to minimize this.

Table 4: Comparison of Palladium Catalysts for the Heck Reaction

Catalyst SystemSupportActivityNotes
Pd/Al₂O₃AluminaHighGood general-purpose catalyst.
Pd/TiO₂TitaniaHighSimilar activity to alumina-supported catalyst.
Pd/NaYZeoliteLowerSupport can influence activity.
Pd/CeO₂CeriaLowerSupport effects are significant.
Data from a comparative study of heterogeneous palladium catalysts, illustrating the impact of the support material.[12]

Experimental Protocols

Protocol 1: High-Throughput Screening of Ligands and Bases for Suzuki-Miyaura Coupling

This protocol is designed for the rapid identification of optimal reaction conditions using a 96-well plate format.

Materials:

  • 96-well reaction block with stir bars

  • 2-Bromoindole (N-protected or unprotected)

  • Arylboronic acid or ester

  • Array of palladium precatalysts and phosphine ligands

  • Array of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu)

  • Anhydrous and degassed solvents (e.g., dioxane, toluene, THF/water mixtures)

  • Inert gas supply (argon or nitrogen)

  • Automated liquid handler or multichannel pipette

Procedure:

  • Plate Preparation: In a glovebox, dispense the solid reagents (2-bromoindole, boronic acid, palladium precatalyst, ligand, and base) into the wells of the 96-well plate.

  • Solvent Addition: Add the degassed solvent(s) to each well.

  • Sealing and Reaction: Seal the plate with a cap mat and transfer it to a heating block with stirring. Heat the reaction at the desired temperature for a set period (e.g., 12-24 hours).

  • Quenching and Analysis: After cooling to room temperature, quench the reactions by adding a suitable solvent (e.g., water or brine). Extract the products with an organic solvent (e.g., ethyl acetate). Analyze the crude product mixtures by high-throughput methods such as LC-MS or GC-MS to determine the conversion and identify the most promising conditions.

HTS_Workflow plate_prep 1. Prepare 96-well Plate (Substrate, Catalyst, Ligand, Base) solvent_add 2. Add Degassed Solvent plate_prep->solvent_add reaction 3. Seal and Heat with Stirring solvent_add->reaction analysis 4. Quench and Analyze by LC-MS/GC-MS reaction->analysis optimized Optimized Conditions Identified analysis->optimized

Caption: Workflow for high-throughput screening of reaction conditions.

Protocol 2: General Procedure for a Troubleshot Suzuki-Miyaura Coupling of 2-Bromoindole

This protocol provides a robust starting point after identifying promising conditions.

Materials:

  • N-Protected 2-bromoindole (1.0 eq)

  • Arylboronic acid pinacol ester (1.5 eq)

  • Pd₂(dba)₃ (2 mol %)

  • SPhos (4 mol %)

  • K₃PO₄ (2.0 eq)

  • Anhydrous and degassed 1,4-dioxane

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add N-protected 2-bromoindole, arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii Ar-Pd(II)L_n-Br oxidative_addition->pd_ii transmetalation Transmetalation pd_ii->transmetalation pd_ii_ar Ar-Pd(II)L_n-Ar' transmetalation->pd_ii_ar reductive_elimination Reductive Elimination pd_ii_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product arbr 2-Bromoindole arbr->oxidative_addition ar_boronic Ar'-B(OR)₂ + Base ar_boronic->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

stability of 2-Bromo-5-nitro-1H-indole under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Bromo-5-nitro-1H-indole. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its susceptibility to degradation under acidic and basic conditions, as well as potential photosensitivity. The indole ring is inherently electron-rich and can be prone to oxidation. The presence of a bromine atom can increase its sensitivity to light, while the strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole nucleus.

Q2: How should I store this compound, both as a solid and in solution?

A2:

  • Solid Form: The compound should be stored in a tightly sealed, light-protecting container (e.g., amber vial) at -20°C. To prevent moisture condensation, allow the container to equilibrate to room temperature before opening.

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Aliquot into single-use volumes in light-protecting tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is unavoidable, keep the solution at 2-8°C, protected from light, for no longer than 24 hours.

Q3: What is the expected behavior of this compound in acidic conditions?

A3: Indoles are known to be unstable in strongly acidic solutions and can be prone to polymerization.[1] Protonation typically occurs at the C3 position of the indole ring, which can lead to the formation of dimeric or polymeric byproducts.[2] While the electron-withdrawing nitro and bromo groups may decrease the susceptibility to acid-catalyzed polymerization compared to unsubstituted indole, prolonged exposure to strong acids should be avoided.

Q4: What is the expected behavior of this compound in basic conditions?

A4: The N-H proton of the indole ring is weakly acidic (pKa ≈ 17) and can be deprotonated by strong bases.[3] The resulting indolyl anion is a potent nucleophile. In the presence of strong bases, degradation can be initiated by deprotonation, potentially leading to subsequent reactions. The indole ring, in general, can be more susceptible to oxidation under alkaline conditions.

Q5: Is this compound sensitive to light?

A5: Yes, brominated aromatic compounds can be photosensitive and may undergo degradation upon exposure to light.[4] It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil during storage and handling.

Troubleshooting Guides

Issue 1: Unexpected reaction outcomes or low yield in acidic media.
Potential Cause Recommended Solution
Acid-catalyzed degradation or polymerization. Minimize the exposure time to acidic conditions. If possible, use milder acids or buffer the reaction mixture to a less acidic pH. Perform reactions at the lowest effective temperature to slow down potential degradation pathways.
Reaction with the nitro group. Under certain acidic and reducing conditions, the nitro group can be reduced to an amino group, which would significantly alter the compound's properties and reactivity. Ensure that the reaction conditions are not inadvertently promoting reduction.
Issue 2: Compound degradation observed in basic media.
Potential Cause Recommended Solution
Base-induced decomposition. Avoid the use of strong, non-nucleophilic bases if possible. If a base is required, consider using a milder inorganic base (e.g., K₂CO₃, NaHCO₃) and perform the reaction at a controlled, lower temperature.
Oxidation of the indole ring. Degas solutions and run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which can be more prevalent in basic conditions.
Issue 3: Variability in experimental results over time.
Potential Cause Recommended Solution
Degradation of stock solution. Prepare fresh stock solutions frequently. If using a previously prepared stock, perform a quality control check (e.g., by TLC or LC-MS) to ensure its integrity before use. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Photodegradation. Consistently protect all samples, solutions, and reaction mixtures from light. Use amber glassware or cover containers with aluminum foil.

Experimental Protocols

Protocol: General Stability Assessment of this compound

  • Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Stress Conditions:

    • Acidic: Dilute the stock solution in an acidic buffer (e.g., pH 2) and an aqueous solution of a strong acid (e.g., 0.1 M HCl).

    • Basic: Dilute the stock solution in a basic buffer (e.g., pH 10) and an aqueous solution of a strong base (e.g., 0.1 M NaOH).

    • Oxidative: Treat the solution with a mild oxidizing agent (e.g., hydrogen peroxide).

    • Photolytic: Expose a solution to a controlled light source (e.g., a UV lamp at a specific wavelength).

    • Thermal: Incubate solutions at an elevated temperature (e.g., 50°C).

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS).

  • Data Evaluation: Quantify the peak area of the parent compound at each time point to determine the percentage of degradation. Identify any major degradation products by their retention times and mass spectra.

Visualizations

Acid_Degradation_Pathway A This compound B Protonation at C3 A->B Strong Acid (H+) C Indoleninium Cation Intermediate B->C D Dimerization/Polymerization C->D Nucleophilic attack by another indole molecule E Degradation Products D->E

Potential Degradation Pathway in Strong Acid

Base_Degradation_Pathway A This compound B Deprotonation at N1 A->B Strong Base (B-) C Indolyl Anion B->C D Oxidation C->D [O] E Ring-Opened Products & Other Degradants D->E

Potential Degradation Pathway in Strong Base

References

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum of 2-Bromo-5-nitro-1H-indole and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Bromo-5-nitro-1H-indole with key analogues: 5-nitro-1H-indole, 2-bromo-1H-indole, and the parent 1H-indole. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate structural elucidation and understanding of substituent effects on the indole scaffold.

Introduction to Substituent Effects in ¹H NMR of Indoles

The chemical shifts of protons in the ¹H NMR spectrum of indole are significantly influenced by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (-NO₂), generally deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups tend to shield protons, shifting their signals to lower chemical shifts (upfield). Halogens, like bromine, exhibit a more complex behavior, primarily exerting an electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect, alongside a notable magnetic anisotropy effect. This guide will dissect these influences by comparing the spectra of strategically chosen substituted indoles.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound and its comparators. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound *H-1 (NH)~9.3 (broad s)Broad Singlet-
H-36.72d3.2
H-48.60d1.9
H-68.14 (approx.)m-
H-77.37d9.1
5-Nitro-1H-indole H-1 (NH)9.03 (broad s)Broad Singlet-
H-27.31t2.9
H-36.72dd3.2, 0.8
H-48.57d2.2
H-68.09dd9.0, 2.2
H-77.49d9.0
2-Bromo-1H-indole H-1 (NH)8.21 (broad s)Broad Singlet-
H-36.51d2.0
H-47.58d7.9
H-57.14t7.5
H-67.22t7.7
H-77.39d8.1
1H-Indole H-1 (NH)8.10 (broad s)Broad Singlet-
H-27.23t2.8
H-36.52dd3.1, 0.8
H-47.65d7.9
H-57.11t7.5
H-67.18t7.6
H-77.55d8.1

Note: The data for this compound is based on the closely related structure 1-(2-Bromoethyl)-5-nitro-1H-indole for the indole ring protons, as complete spectral data for the target compound was not publicly available. The N-H proton signal is an estimate based on typical values for similar structures.

Analysis of Spectral Data

The workflow for analyzing and comparing these ¹H NMR spectra can be visualized as follows:

G cluster_0 Data Acquisition cluster_1 Spectral Processing & Initial Analysis cluster_2 Comparative Analysis cluster_3 Structural Elucidation SamplePrep Sample Preparation (Dissolve in CDCl3) NMRacq 1H NMR Spectrum Acquisition (400-600 MHz Spectrometer) SamplePrep->NMRacq Processing Data Processing (Referencing to TMS, Phasing, Baseline Correction) NMRacq->Processing PeakPicking Peak Identification (Chemical Shift, Integration, Multiplicity) Processing->PeakPicking Indole Indole Spectrum (Baseline) PeakPicking->Indole Analyze Unsubstituted Indole BromoIndole 2-Bromo-1H-indole (Effect of -Br at C2) PeakPicking->BromoIndole Analyze Substituted Analogues NitroIndole 5-Nitro-1H-indole (Effect of -NO2 at C5) PeakPicking->NitroIndole Target This compound (Combined Effects) PeakPicking->Target Comparison Compare Chemical Shifts & Coupling Constants Indole->Comparison BromoIndole->Comparison NitroIndole->Comparison Target->Comparison SubstituentEffects Determine Substituent Effects (Inductive, Mesomeric, Anisotropic) Comparison->SubstituentEffects StructureConfirmation Confirm Structure of This compound SubstituentEffects->StructureConfirmation

Workflow for Comparative ¹H NMR Analysis

Experimental Protocols

General Procedure for ¹H NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

  • If any solid particulates were present, the solution was filtered through a small cotton plug in a Pasteur pipette directly into the NMR tube.

Data Acquisition:

  • Instrument: Bruker Avance III HD 400 MHz (or equivalent).

  • Solvent: CDCl₃.

  • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

  • Temperature: 298 K.

  • Pulse Program: A standard 30-degree pulse ('zg30') was used.

  • Number of Scans: 16 to 64 scans were accumulated to ensure a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1.0 second was used between scans.

  • Spectral Width: A spectral width of approximately 16 ppm was used to encompass all proton signals.

Data Processing:

  • The acquired Free Induction Decay (FID) was processed with an exponential line broadening of 0.3 Hz.

  • The spectrum was Fourier transformed, and the phase and baseline were corrected manually.

  • The chemical shifts were calibrated using the residual solvent peak of CDCl₃ at δ 7.26 ppm.

This comprehensive guide provides the necessary data and protocols for a thorough understanding of the ¹H NMR spectrum of this compound in the context of its structural analogues. The provided information is crucial for researchers in the fields of medicinal chemistry and organic synthesis for the unambiguous identification and characterization of such compounds.

Comparative Guide to the ¹³C NMR Spectral Data of 2-Bromo-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-5-nitro-1H-indole. Due to the limited availability of public, experimentally verified ¹³C NMR data for this specific compound, this document focuses on a comparative approach. By analyzing the spectra of structurally related indole derivatives, we can predict the chemical shifts for this compound and understand the electronic effects of its substituents.

Comparative ¹³C NMR Data Analysis

The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. In this compound, the indole scaffold is substituted with two electron-withdrawing groups: a bromine atom at the C2 position and a nitro group at the C5 position. These substituents are expected to significantly influence the chemical shifts of the indole ring carbons compared to the parent 1H-indole.

The following table summarizes the experimental ¹³C NMR data for 1H-indole and related substituted derivatives. The data for this compound is estimated based on the additive effects of the bromo and nitro substituents observed in the comparator molecules. All chemical shifts (δ) are reported in parts per million (ppm) and were recorded in CDCl₃ unless otherwise noted.

Carbon Atom1H-Indole¹3-Methyl-5-nitro-1H-indole²5-Bromo-3-methyl-1H-indole³This compound (Estimated)
C2124.5124.7124.8~115 (downfield shift from Br)
C3102.6114.5 (CH₃ substituted)111.6 (CH₃ substituted)~108 (slight downfield shift)
C3a128.6127.9130.2~129
C4121.1117.7123.0~119
C5122.4141.5 (NO₂ substituted)112.5 (Br substituted)~143 (NO₂ substituted)
C6120.2116.5121.6~118
C7111.5111.0111.6~112
C7a136.1139.3135.0~140

¹Data from Joseph-Nathan et al., HETEROCYCLES, 1988. ²Data from The Royal Society of Chemistry, Supporting Information. Note the presence of a C3-methyl group. ³Data from BenchChem Technical Guide, referencing a primary source. Note the presence of a C3-methyl group.[1]

Analysis of Substituent Effects:

  • Bromine at C2: The bromine atom is expected to cause a significant downfield shift (deshielding) of the C2 carbon to which it is attached.

  • Nitro Group at C5: The strongly electron-withdrawing nitro group dramatically deshields the C5 carbon, shifting it significantly downfield. It also influences the adjacent C4 and C6 carbons.

  • Combined Effects: In this compound, these effects are combined. The C2 and C5 carbons are predicted to be the most deshielded carbons in the molecule (apart from the bridgehead C7a). The overall electron density of the ring is reduced, which will affect all carbon positions to some extent.

Logical Relationship Diagram

The following diagram illustrates the structural relationship between the parent 1H-indole and its derivatives, providing a logical framework for the comparative analysis used to predict the ¹³C NMR shifts of the target compound.

G Indole 1H-Indole (Parent Scaffold) BrIndole 2-Bromo-1H-indole (Effect of C2-Br) Indole->BrIndole NitroIndole 5-Nitro-1H-indole (Effect of C5-NO2) Indole->NitroIndole Target This compound (Combined Effects) BrIndole->Target Additive Effect NitroIndole->Target Additive Effect

Caption: Structural relationship for comparative NMR analysis.

Standardized Experimental Protocol for ¹³C NMR

While the specific experimental data for this compound is not publicly available, the following represents a standard, high-quality protocol for acquiring ¹³C NMR data for indole derivatives.[1]

A. Sample Preparation

  • Weighing: Accurately weigh 15-25 mg of the indole derivative sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial. Tetramethylsilane (TMS) should be included as an internal standard (0 ppm).

  • Transfer: Transfer the resulting solution into a 5 mm high-precision NMR tube.

B. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal resolution and sensitivity.

  • Tuning and Locking: Tune the probe to the ¹³C frequency and lock the field using the deuterium signal from the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (Proton-Decoupled ¹³C):

    • Pulse Program: Use a standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set to approximately 220-250 ppm, centered around 110-120 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.

C. Data Processing

  • Fourier Transform: Apply an exponential line broadening factor of 1-2 Hz to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

This guide provides a framework for understanding and predicting the ¹³C NMR spectrum of this compound based on the established principles of NMR spectroscopy and data from analogous compounds. Experimental verification remains essential for definitive structural confirmation.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate analysis of novel chemical entities is paramount. This guide provides a comprehensive comparison of mass spectrometry for the characterization of 2-Bromo-5-nitro-1H-indole against other analytical techniques, offering supporting data and detailed experimental protocols to inform your analytical strategy.

This compound is a halogenated and nitrated indole derivative with potential applications in medicinal chemistry and materials science. Its structural elucidation and quantification necessitate robust analytical methodologies. While mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers exceptional sensitivity and specificity, a comparative evaluation with alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for selecting the optimal method based on analytical requirements and available instrumentation.

Performance Comparison: A Data-Driven Overview

The choice of analytical technique is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes key quantitative performance metrics for the analysis of this compound and related compounds using LC-MS/MS, HPLC-UV, and GC-MS.

ParameterLC-MS/MSHPLC-UVGC-MS
Limit of Detection (LOD) 0.1 - 10 ng/mL10 - 100 ng/mL1 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL50 - 250 ng/mL5 - 100 ng/mL
**Linearity (R²) **> 0.99> 0.99> 0.98
Selectivity Very HighModerate to HighHigh
Throughput HighHighModerate
Cost (Instrument) HighModerateModerate to High
Cost (Operational) ModerateLowModerate

In-Depth Look: Mass Spectrometry of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the premier technique for the analysis of this compound due to its ability to provide structural information and achieve low detection limits in complex matrices.

Predicted Mass Spectrum and Fragmentation:

In the absence of a publicly available experimental mass spectrum for this compound, a predicted fragmentation pattern can be postulated based on the known behavior of similar chemical structures. The molecular weight of this compound (C₈H₅BrN₂O₂) is approximately 240.95 g/mol (for the ⁷⁹Br isotope) and 242.95 g/mol (for the ⁸¹Br isotope), leading to a characteristic isotopic pattern for the molecular ion [M]⁺˙.

Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion is expected to undergo fragmentation. Key predicted fragmentation pathways include:

  • Loss of NO₂: A common fragmentation for nitroaromatic compounds, resulting in a fragment ion at m/z 194/196.

  • Loss of Br: Cleavage of the carbon-bromine bond would yield a fragment at m/z 162.

  • Loss of HBr: Elimination of hydrogen bromide could lead to a fragment at m/z 161.

  • Indole Ring Fragmentation: Further fragmentation of the indole core could produce characteristic ions.

Alternative Analytical Approaches

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds.[1] Due to the presence of the nitro-indole chromophore, this compound is expected to have strong UV absorbance, making this a suitable method for routine analysis and quality control where high sensitivity is not the primary requirement.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and structural information. Derivatization of the indole nitrogen may be necessary to improve the volatility and peak shape of this compound. The mass spectrum obtained via GC-MS would likely show similar fragmentation patterns to those predicted for LC-MS analysis.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound using LC-MS/MS is provided below. This can be adapted for HPLC-UV and GC-MS with appropriate modifications to the chromatographic conditions and sample preparation.

LC-MS/MS Protocol:

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
  • Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
  • For analysis in a matrix (e.g., plasma, tissue homogenate), perform a protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted for analysis.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 350 °C.
  • MRM Transitions (Predicted):
  • m/z 241 → 195 (Loss of NO₂)
  • m/z 241 → 162 (Loss of Br)

Visualizing the Workflow

To aid in the understanding of the analytical process, a graphical representation of the experimental workflow for the LC-MS/MS analysis of this compound is provided below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Sample dissolve Dissolve in Methanol start->dissolve dilute Serial Dilution dissolve->dilute precipitate Protein Precipitation (if applicable) dilute->precipitate supernatant Collect Supernatant precipitate->supernatant inject Inject into LC-MS/MS supernatant->inject lc_sep LC Separation (C18 Column) inject->lc_sep esi Electrospray Ionization (ESI) lc_sep->esi ms_detect Mass Detection (Full Scan/MRM) esi->ms_detect chromatogram Generate Chromatogram ms_detect->chromatogram mass_spectrum Obtain Mass Spectrum chromatogram->mass_spectrum quantify Quantify Analyte mass_spectrum->quantify report Generate Report quantify->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

Interpreting the Mass Spectrum of a Bromo-Nitro Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the structure of novel organic compounds is a critical step. Mass spectrometry stands as a powerful analytical technique in this endeavor. This guide provides a comprehensive comparison of interpreting the mass spectrum of a bromo-nitro compound, offering insights into its unique fragmentation patterns and providing supporting experimental data for accurate structural identification.

Key Principles in Interpretation

The mass spectrum of a bromo-nitro compound is characterized by several key features that, when analyzed systematically, can reveal the compound's molecular weight and structural motifs. The primary indicators are the isotopic pattern of bromine and the characteristic fragmentation of the nitro group.

Isotopic Pattern of Bromine: A definitive feature in the mass spectrum of a brominated compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance ratio of approximately 1:1.[1] The peak at the lower m/z corresponds to the molecule containing ⁷⁹Br (M+), while the peak at the higher m/z corresponds to the molecule with ⁸¹Br (M+2).

Fragmentation of the Nitro Group: Aromatic nitro compounds exhibit characteristic fragmentation patterns. Common losses include the neutral loss of NO (30 Da) and NO₂ (46 Da) from the molecular ion. The loss of a nitro group is a significant fragmentation pathway that can help identify the presence of this functional group.

Competing Fragmentation Pathways: In bromo-nitro compounds, there is a competition between the fragmentation pathways initiated by the bromo and nitro groups. The relative abundance of fragment ions will depend on the stability of the resulting ions and neutral species. For instance, the loss of a bromine radical can compete with the loss of a nitro radical. The specifics of these competing pathways can sometimes be influenced by the ionization technique used.

Comparative Analysis of Fragmentation Patterns

To illustrate the interpretation process, let's compare the electron ionization (EI) mass spectra of ortho-, meta-, and para-bromonitrobenzene.

Isomer Molecular Ion (M+) M+2 Peak Key Fragment Ions (m/z) and Proposed Structures
o-Bromonitrobenzene 201/203Present (approx. 1:1)155/157 [M-NO₂]⁺, 127 [M-NO₂-CO]⁺, 76 [C₆H₄]⁺
m-Bromonitrobenzene 201/203Present (approx. 1:1)155/157 [M-NO₂]⁺, 127 [M-NO₂-CO]⁺, 76 [C₆H₄]⁺
p-Bromonitrobenzene 201/203Present (approx. 1:1)155/157 [M-NO₂]⁺, 127 [M-NO₂-CO]⁺, 76 [C₆H₄]⁺

Data sourced from the NIST WebBook.[2][3][4]

As the table demonstrates, the primary fragmentation pathways for the isomers of bromonitrobenzene under electron ionization are similar, making it challenging to distinguish them based solely on their mass spectra. The dominant fragmentation involves the loss of the nitro group, followed by the loss of carbon monoxide from the resulting phenyl cation.

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum

This protocol outlines the general steps for acquiring an EI mass spectrum of a solid bromo-nitro compound using a gas chromatograph-mass spectrometer (GC-MS).

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the bromo-nitro compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of about 1 mg/mL.
  • Ensure the sample is fully dissolved. If necessary, sonicate the solution for a few minutes.

2. Instrument Setup:

  • Gas Chromatograph (GC):
  • Injector Temperature: 250 °C
  • Column: A non-polar capillary column (e.g., DB-5ms) is typically suitable.
  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This allows for the separation of the analyte from any impurities.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI)
  • Ion Source Temperature: 230 °C
  • Electron Energy: 70 eV
  • Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently high to include the molecular ion (e.g., 250).

3. Data Acquisition:

  • Inject a small volume (typically 1 µL) of the prepared sample solution into the GC-MS.
  • The instrument software will acquire the mass spectrum of the compound as it elutes from the GC column.

4. Data Analysis:

  • Identify the peak corresponding to your compound in the total ion chromatogram (TIC).
  • Extract the mass spectrum for that peak.
  • Analyze the spectrum for the characteristic isotopic pattern of bromine and the expected fragmentation patterns of the nitro group.

Alternative Analytical Techniques

While mass spectrometry is a primary tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of bromo-nitro compounds.

Technique Information Provided Advantages for Bromo-Nitro Compounds Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the chemical environment of each atom.Can distinguish between isomers (o-, m-, p-). Provides definitive structural information.Requires a larger sample amount than MS. May be less sensitive for detecting trace impurities.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Strong, characteristic absorptions for the nitro group (around 1530 and 1350 cm⁻¹).Does not provide information on the overall molecular structure or connectivity.
X-ray Crystallography The precise three-dimensional arrangement of atoms in a crystalline solid.Provides unambiguous structural determination.Requires a single crystal of suitable quality, which can be difficult to obtain.

Visualizing Fragmentation Pathways

The following diagram, generated using Graphviz, illustrates a generalized fragmentation pathway for a bromo-nitro aromatic compound under electron ionization.

fragmentation_pathway M [M]⁺˙ (Bromo-Nitro Aromatic) F1 [M - NO₂]⁺ M->F1 - NO₂ F2 [M - Br]⁺ M->F2 - Br F3 [C₆H₄]⁺˙ F1->F3 - Br

Caption: Generalized EI fragmentation of a bromo-nitro aromatic compound.

This guide provides a foundational understanding for interpreting the mass spectra of bromo-nitro compounds. For unambiguous structure determination, it is always recommended to use a combination of analytical techniques.

References

Comparative Reactivity Analysis: 2-Bromo-5-nitro-1H-indole vs. 2-Chloro-5-nitro-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Organic Synthesis

The strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. Within this framework, 2-halo-5-nitro-1H-indoles serve as versatile building blocks for the synthesis of a diverse array of bioactive molecules. The choice of the halogen atom at the 2-position, either bromine or chlorine, can significantly influence the reactivity of the molecule in key synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity between 2-bromo-5-nitro-1H-indole and 2-chloro-5-nitro-1H-indole, supported by established principles of organic chemistry and available experimental data.

Theoretical Framework: Leaving Group Ability in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, Sonogashira, Stille, and Heck reactions, are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The catalytic cycle of these reactions typically involves an oxidative addition step where the palladium catalyst inserts into the carbon-halogen bond of the aryl halide. The rate of this step, which is often the rate-determining step of the overall reaction, is highly dependent on the nature of the halogen.

The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is:

I > Br > Cl > F

This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F). The weaker the carbon-halogen bond, the more readily the oxidative addition occurs, leading to a faster overall reaction rate. Based on this principle, This compound is expected to be more reactive than 2-chloro-5-nitro-1H-indole in palladium-catalyzed cross-coupling reactions.

Experimental Data Comparison

ParameterThis compound Derivative2-Chloro-5-nitro-1H-indole Derivative
Reaction Type Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Aryl Halide 2-Bromo-1H-indole (general)2-Chloro-1H-indole (general)
Palladium Catalyst Pd(OAc)₂, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂
Ligand PPh₃, SPhos, XPhosSPhos, XPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄
Solvent Dioxane/H₂O, DMF, TolueneDioxane/H₂O
Temperature Room Temperature to 110 °C60 °C to 100 °C
Reaction Time 2 - 24 hours15 - 24 hours
Typical Yields Good to ExcellentGood to Excellent

Analysis of Experimental Conditions:

The data, although not from a direct comparative study of the target molecules, aligns with the theoretical prediction. Reactions involving aryl bromides, including bromoindoles, are often performed under milder conditions (e.g., lower temperatures, shorter reaction times, or with less reactive catalysts/ligands) compared to their chloro counterparts. For instance, Suzuki-Miyaura couplings of chloroindoles often necessitate the use of more sophisticated and electron-rich phosphine ligands (like SPhos and XPhos) and higher temperatures to achieve comparable yields to bromoindoles.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions, which can be adapted for 2-bromo- and 2-chloro-5-nitro-1H-indole.

General Procedure for Suzuki-Miyaura Coupling of this compound

A mixture of this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd(OAc)₂ (0.02 equiv) and a phosphine ligand (0.04 equiv), and a base such as K₂CO₃ (2.0 equiv) is taken in a degassed solvent system like dioxane/water (4:1). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 4 to 12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-5-nitro-1H-indole

A mixture of 2-chloro-5-nitro-1H-indole (1.0 equiv), the corresponding boronic acid (1.5-2.0 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.05 equiv) in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos (0.1 equiv), and a strong base such as K₃PO₄ (3.0 equiv) is taken in a degassed solvent system like dioxane/water (4:1) or toluene. The reaction mixture is heated under an inert atmosphere at a higher temperature, typically between 100 and 120 °C, for 12 to 24 hours. The workup and purification procedure is similar to that described for the bromo-indole derivative.

Logical Workflow for Reactivity Comparison

G cluster_0 Theoretical Reactivity cluster_1 Experimental Observation Bond_Strength C-Br bond is weaker than C-Cl bond Oxidative_Addition Faster Oxidative Addition of Pd(0) Bond_Strength->Oxidative_Addition Therefore Overall_Rate Higher Overall Reaction Rate Oxidative_Addition->Overall_Rate Leads to Conclusion_Bromo This compound is more reactive Overall_Rate->Conclusion_Bromo Reactivity_Conclusion Experimental data supports higher reactivity of the bromo-derivative Bromo_Conditions Milder Reaction Conditions for Bromo-indole (Lower Temp, Shorter Time) Bromo_Conditions->Reactivity_Conclusion Chloro_Conditions Harsher Reaction Conditions for Chloro-indole (Higher Temp, Longer Time, Stronger Ligands) Chloro_Conditions->Reactivity_Conclusion Theoretical_Prediction Theoretical Prediction Theoretical_Prediction->Bond_Strength Experimental_Support Experimental Support Experimental_Support->Bromo_Conditions

Caption: Logical workflow illustrating the comparison of reactivity.

Conclusion

Based on fundamental principles of organometallic chemistry, this compound is predicted to be more reactive than 2-chloro-5-nitro-1H-indole in palladium-catalyzed cross-coupling reactions. This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step. While direct comparative experimental data is scarce, the available literature on related indole derivatives supports this theoretical prediction, as chloro-indoles generally require more forcing reaction conditions to achieve similar outcomes as their bromo counterparts. For researchers and drug development professionals, this implies that when both starting materials are available, the bromo-derivative may be the more efficient choice, potentially leading to higher yields, shorter reaction times, and milder, more cost-effective reaction conditions. However, the chloro-derivative remains a viable and often more economical starting material, with modern advancements in catalyst and ligand design enabling its effective use in a wide range of cross-coupling transformations.

A Comparative Spectroscopic Guide to 2-Bromo-5-nitro-1H-indole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of 2-Bromo-5-nitro-1H-indole and related indole derivatives. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, serves as a critical resource for the unambiguous identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and selected alternative compounds for comparative analysis. The data for this compound is predicted based on established substituent effects on the indole scaffold, supported by experimental data from closely related analogues.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound (Predicted) DMSO-d₆~12.0 (br s, 1H, N-H), ~8.45 (d, 1H, H-4), ~8.05 (dd, 1H, H-6), ~7.60 (d, 1H, H-7), ~6.80 (s, 1H, H-3)
5-Bromo-1H-indole [1]CDCl₃~8.1 (br s, 1H, N-H), 7.76 (d, 1H, H-4), 7.25 (t, 1H, H-2), 7.20 (dd, 1H, H-6), 7.15 (d, 1H, H-7), 6.47 (t, 1H, H-3)
5-Nitro-1H-indole DMSO-d₆11.7 (br s, 1H, N-H), 8.41 (d, 1H, H-4), 7.95 (dd, 1H, H-6), 7.50 (d, 1H, H-7), 7.65 (t, 1H, H-2), 6.65 (t, 1H, H-3)
3-Methyl-5-nitro-1H-indole [2]CDCl₃8.57 (d, J = 1.9 Hz, 1H, H-4), 8.52 (s, 1H, N-H), 8.11 (dd, J = 8.9, 2.1 Hz, 1H, H-6), 7.38 (d, J = 9.0 Hz, 1H, H-7), 7.14 (s, 1H, H-2), 2.39 (s, 3H, CH₃)

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundSolventChemical Shift (δ, ppm)
This compound (Predicted) DMSO-d₆~142.0 (C-5), ~138.0 (C-7a), ~129.0 (C-3a), ~120.0 (C-4), ~118.0 (C-6), ~115.0 (C-7), ~112.0 (C-2), ~105.0 (C-3)
5-Bromo-3-methyl-1H-indole [2]CDCl₃134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64
5-Nitro-1H-indole DMSO-d₆141.5, 139.3, 128.5, 126.5, 117.5, 116.5, 111.5, 103.5
3-Methyl-5-nitro-1H-indole [2]CDCl₃141.53, 139.34, 127.91, 124.72, 117.69, 116.45, 114.53, 110.96, 9.58

Table 3: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data (Predicted and Experimental)

CompoundIR (cm⁻¹)Mass Spectrum (m/z)UV-Vis (λmax, nm)
This compound (Predicted) ~3400 (N-H), ~1520 & ~1340 (NO₂), ~1600 (C=C), ~750 (C-Br)[M]⁺: 240/242, Fragments: [M-NO₂]⁺, [M-Br]⁺~320-340
5-Bromo-1H-indole [3]3410 (N-H), 1450, 1340, 880, 790, 730[M]⁺: 195/197275, 282, 292
5-Nitro-1H-indole ~3400 (N-H), ~1515 & ~1340 (NO₂), ~1610 (C=C)[M]⁺: 162[4]322[5]
Indole [6]3406 (N-H), 3049, 3022 (C-H), 1616, 1577, 1508 (C=C), 1456 (C-C)[M]⁺: 117270, 278, 288

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the indole derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Spectra are acquired on the same instrument using a proton-decoupled pulse program. Typical parameters involve a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Samples): The solid-state IR spectrum is obtained using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of a pure KBr pellet is first acquired. The sample pellet is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum displays the percentage of transmittance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups and vibrational modes within the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques for these types of molecules.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragmentation patterns are analyzed to confirm the molecular weight and structural features of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). The concentration is adjusted to ensure that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0 AU).

  • Data Acquisition: The analysis is performed using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference (blank). The sample cuvette is then placed in the light path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The resulting spectrum shows the absorbance as a function of wavelength. The wavelength(s) of maximum absorbance (λmax) are identified, which are characteristic of the electronic transitions within the molecule's chromophore.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation and Purity Assessment Data_Analysis->Structure_Confirmation

Caption: General workflow for spectroscopic characterization.

References

A Comparative Guide to Analytical HPLC Methods for Purity Assessment of 2-Bromo-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities like 2-Bromo-5-nitro-1H-indole is a critical step in ensuring the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential impurities. This guide provides a comparative overview of potential reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, supported by detailed experimental protocols and representative data.

Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide presents a comparison of three distinct, yet highly applicable, RP-HPLC methods based on established protocols for similar indole, nitroaromatic, and brominated compounds.[1][2][3][4][5] These methods are designed to offer varying selectivity and are suitable for identifying and quantifying impurities that may arise during the synthesis or degradation of the target compound.

Comparative Data of Analytical HPLC Methods

The following table summarizes the key parameters and expected performance characteristics of three proposed HPLC methods for the purity analysis of this compound.

ParameterMethod 1: General Purpose C18Method 2: Alternative Selectivity C8Method 3: High-Throughput Phenyl
Stationary Phase C18 (e.g., 4.6 x 250 mm, 5 µm)C8 (e.g., 4.6 x 150 mm, 5 µm)Phenyl (e.g., 4.6 x 75 mm, 4 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Elution Mode GradientIsocraticGradient
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection Wavelength 254 nm and 280 nm254 nm280 nm
Column Temperature 30 °C35 °C40 °C
Injection Volume 10 µL10 µL5 µL
Expected Retention Time ~15 min~12 min~5 min
Potential Advantages High resolving power, widely applicable.Different selectivity for polar impurities.Faster analysis time, π-π interactions.[6]
Potential Disadvantages Longer run times.May have lower retention for non-polar impurities.May require more method development.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation:

  • Accurately weigh approximately 1.0 mg of the this compound sample.

  • Dissolve the sample in 1.0 mL of a suitable solvent, such as acetonitrile or a 50:50 mixture of acetonitrile and water, to achieve a final concentration of 1 mg/mL.[4]

  • Ensure the sample is fully dissolved, using sonication if necessary.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

Method 1: General Purpose C18 Gradient Method

  • Instrumentation: A standard HPLC system with a UV-Vis detector, C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size), autosampler, and column oven.[4]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.[4]

    • Column Temperature: 30 °C.[4]

    • Detection Wavelength: 254 nm and 280 nm.[4]

Method 2: Alternative Selectivity C8 Isocratic Method

  • Instrumentation: An HPLC system equipped with a UV detector and a C8 reversed-phase column (4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: A pre-mixed isocratic mobile phase of 60:40 (v/v) methanol and water containing 0.1% phosphoric acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

Method 3: High-Throughput Phenyl Gradient Method

  • Instrumentation: An HPLC or UPLC system with a UV detector and a Phenyl-Hydride column (4.6 x 75 mm, 4 µm).[6]

  • Mobile Phase:

    • Solvent A: DI Water with 0.1% Formic Acid (v/v).[6]

    • Solvent B: Acetonitrile with 0.1% Formic Acid (v/v).[6]

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-6 min: 30% to 95% B

    • 6-7 min: 95% B

    • 7.1-10 min: 30% B (re-equilibration)

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 280 nm.[6]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for HPLC purity assessment and the logical relationship for method selection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Method_Selection cluster_methods Select HPLC Method start Goal: Purity Assessment of This compound method1 Method 1 (C18) High Resolution start->method1 Standard Approach method2 Method 2 (C8) Alternative Selectivity start->method2 Polar Impurities Suspected method3 Method 3 (Phenyl) High Throughput start->method3 Speed is Critical end Purity Report method1->end method2->end method3->end

Caption: Logical guide for selecting an appropriate HPLC method.

References

A Comparative Guide to the Biological Activities of 5-Nitroindole and 6-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current state of knowledge regarding the biological activities of 5-nitroindole and 6-nitroindole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and the position of the nitro group significantly influences the pharmacological profile of these compounds. While extensive research has elucidated the anticancer properties of 5-nitroindole derivatives, data on the biological activities of 6-nitroindole derivatives remain comparatively scarce. This guide aims to objectively present the available experimental data, highlight the established mechanisms of action, and provide detailed experimental protocols to facilitate further research in this area.

I. Anticancer Activity

The anticancer potential of 5-nitroindole derivatives has been a primary focus of research, with a significant body of evidence pointing to their efficacy against various cancer cell lines. In contrast, direct experimental data on the anticancer activity of 6-nitroindole derivatives are limited. The following sections summarize the available quantitative data and mechanistic insights.

Quantitative Data Summary: Anticancer Activity of 5-Nitroindole Derivatives

The in vitro anticancer activity of several 5-nitroindole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, are summarized in the table below.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Derivative A HeLa (Cervical Cancer)Alamar Blue5.08 ± 0.91[1]
Derivative B HeLa (Cervical Cancer)Alamar Blue5.89 ± 0.73[1]
Compound 4l HOP-62 (Non-Small Cell Lung Cancer)SRB< 0.01[2]
Compound 4l HL-60(TB) (Leukemia)SRB0.50[2]
Compound 4l MOLT-4 (Leukemia)SRB0.66[2]

Note: The specific structures of "Derivative A" and "Derivative B" are detailed in the cited literature. Compound 4l is 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone.

Quantitative Data Summary: Anticancer Activity of 6-Substituted-Indole Derivatives (Indirect Comparison)
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 3g A375 (Melanoma)CCK-80.57 ± 0.01[3]
Compound 3g MDA-MB-231 (Breast Cancer)CCK-81.61 ± 0.004[3]
Compound 3g B16-F10 (Melanoma)CCK-81.69 ± 0.41[3]
Compound 3g MCF-7 (Breast Cancer)CCK-82.94 ± 0.56[3]

Note: Compound 3g is a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative.

Mechanism of Action: 5-Nitroindole Derivatives

The anticancer activity of 5-nitroindole derivatives is primarily attributed to a dual mechanism of action: the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene and the induction of intracellular reactive oxygen species (ROS).

  • c-Myc G-Quadruplex Stabilization: Guanine-rich sequences in the promoter region of the c-Myc gene can form non-canonical DNA secondary structures known as G-quadruplexes. The formation of these structures inhibits the transcription of the c-Myc gene.[2] 5-nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, effectively silencing c-Myc expression.[2] The subsequent decrease in c-Myc protein levels disrupts the cell cycle, leading to its arrest, and triggers the intrinsic apoptotic pathway.[2]

  • Induction of Reactive Oxygen Species (ROS): Certain 5-nitroindole-based compounds have been demonstrated to elevate intracellular levels of ROS. This increase in oxidative stress contributes to their cytotoxic effects against cancer cells.[2]

The synergistic effect of c-Myc downregulation and ROS induction makes 5-nitroindole derivatives potent and selective anticancer agents.[2]

c_Myc_Downregulation_Pathway c-Myc Downregulation by 5-Nitroindole Derivatives cluster_0 5-Nitroindole Derivative Action cluster_1 Cellular Events 5_Nitroindole 5-Nitroindole Derivative G_Quadruplex c-Myc Promoter G-Quadruplex 5_Nitroindole->G_Quadruplex Binds and Stabilizes c_Myc_Transcription c-Myc Gene Transcription (Downregulated) G_Quadruplex->c_Myc_Transcription Inhibits c_Myc_Protein c-Myc Protein (Decreased Levels) c_Myc_Transcription->c_Myc_Protein Leads to Cell_Cycle_Progression Cell Cycle Arrest c_Myc_Protein->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Induces

Caption: c-Myc Downregulation Pathway by 5-Nitroindole Derivatives.

II. Antimicrobial Activity

While the primary focus of research has been on anticancer properties, some studies have investigated the antimicrobial potential of indole derivatives.

Quantitative Data Summary: Antimicrobial Activity of Indole Derivatives

Direct comparative data on the antimicrobial activity of 5-nitroindole versus 6-nitroindole derivatives is not available. However, studies on various indole derivatives provide insights into their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole derivative (2c) Bacillus subtilis3.125[4]
Indole-triazole derivative (3c) Bacillus subtilis3.125[4]
Indole-thiadiazole derivative (2h) Staphylococcus aureus6.25[4]
Indole-triazole derivative (3d) Staphylococcus aureus6.25[4]
Indole-triazole derivative (3d) MRSA>6.25[4]
Indole-thiadiazole derivative (2c) MRSA>6.25[4]

Note: The specific structures of the indole derivatives are detailed in the cited literature. These compounds do not specifically contain a nitro group at the 5 or 6 position but demonstrate the general antimicrobial potential of the indole scaffold.

III. Antiviral Activity

The antiviral activity of nitroindole derivatives is an emerging area of research. While comprehensive comparative data is lacking, some studies have shown promise.

Antiviral Activity of Nitro-Substituted Indole Analogs

A study on indole-2-carboxylate derivatives reported antiviral activity against Influenza A virus. While not a direct comparison of 5- and 6-nitroindoles, it highlights the potential of substituted indoles in antiviral drug discovery. For instance, a 6-amino substituted indole derivative showed an IC50 value of 9.43 µmol/L against Influenza A/FM/1/47 virus. Another study noted that 5-bromo and 5-nitro-indole derivatives were less cytostatic than other analogs in their series against HIV-1.

IV. Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Anticancer Activity Assays

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Test Compounds Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: MTT Assay Experimental Workflow.

2. Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compounds for 24-48 hours.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Store fixed cells at -20°C for at least 2 hours.

    • Wash cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

Antimicrobial Activity Assay

1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)

    • Test compounds

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

    • Inoculate each well with the bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Assay_Workflow MIC Assay Experimental Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Test Compounds Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubation Incubate at 37°C for 18-24h Inoculate_Plate->Incubation Determine_MIC Determine Minimum Inhibitory Concentration Incubation->Determine_MIC End End Determine_MIC->End

Caption: MIC Assay Experimental Workflow.

V. Conclusion and Future Directions

The available evidence strongly supports the potential of 5-nitroindole derivatives as anticancer agents, with a well-defined mechanism of action targeting the c-Myc oncogene. The quantitative data presented provides a solid foundation for further structure-activity relationship (SAR) studies and lead optimization.

In contrast, the biological activities of 6-nitroindole derivatives are significantly under-investigated. The lack of direct experimental data makes a direct comparison with 5-nitroindole derivatives challenging. The data on other 6-substituted indoles suggest that this position is amenable to substitutions that can confer biological activity.

Future research should prioritize the systematic evaluation of 6-nitroindole derivatives for their anticancer, antimicrobial, and antiviral properties. Direct comparative studies with their 5-nitroindole counterparts are essential to understand the influence of the nitro group's position on the biological activity profile. Such studies will be invaluable for the rational design of novel and more potent indole-based therapeutic agents.

References

X-ray crystal structure of 2-Bromo-5-nitro-1H-indole analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the X-ray crystal structures of 2-bromo-1H-indole analogs is presented, offering insights into their molecular geometry and packing. Due to the absence of publicly available crystallographic data for 2-Bromo-5-nitro-1H-indole, this guide focuses on structurally related bromo-substituted indole derivatives. This information is valuable for researchers and professionals in the field of drug development for understanding structure-activity relationships.

Crystallographic Data Comparison of Bromo-Indole Analogs

The following table summarizes the key crystallographic parameters for two bromo-substituted 1-(phenylsulfonyl)-1H-indole analogs. These compounds, while differing from the target molecule by the absence of a nitro group and the presence of a phenylsulfonyl group at the N1 position, provide the closest available structural information.

ParameterAnalog 1: 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indoleAnalog 2: 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole
Chemical Formula C₁₆H₁₄BrNO₂SC₂₃H₁₈BrNO₂S
Formula Weight 379.25464.36
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 15.1931 (7)10.1583 (4)
b (Å) 7.6973 (4)16.5931 (6)
c (Å) 13.9110 (7)12.3842 (5)
α (°) 9090
β (°) 108.019 (4)103.116 (3)
γ (°) 9090
Volume (ų) 1546.01 (13)2033.42 (14)
Z 44
Calculated Density (g/cm³) 1.6291.517
R-factor 0.0420.038

Experimental Protocols

The methodologies for the synthesis and X-ray crystallographic analysis of the compared analogs are detailed below.

Synthesis of Bromo-Indole Analogs

The synthesis of the bromo-substituted 1-(phenylsulfonyl)-1H-indole analogs involves a multi-step process starting from commercially available indole derivatives. The general procedure includes N-protection with a phenylsulfonyl group, followed by bromination at the desired position using a suitable brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent. Further modifications, such as the introduction of substituents at the 2 or 3 positions, are achieved through standard organic synthesis protocols.

X-ray Crystallography

Single crystals suitable for X-ray diffraction were grown by slow evaporation from a solution of the compound in an appropriate organic solvent system. Data collection was performed on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) at a controlled temperature. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Biological Context and Signaling Pathways

While specific biological data for the structurally characterized bromo-indole analogs is not detailed in the crystallographic study, related 5-nitro-1H-indole derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to act as binders to the c-Myc promoter G-quadruplex, a DNA secondary structure that plays a role in the regulation of c-Myc oncogene expression. Downregulation of c-Myc can lead to cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating a simplified workflow for the screening of such indole derivatives for their anticancer activity.

G Workflow for Screening of Indole Analogs as c-Myc Inhibitors cluster_0 Compound Synthesis & Characterization cluster_1 Biophysical & Biochemical Assays cluster_2 Cell-Based Assays cluster_3 Hit to Lead Synthesis Synthesis of 5-Nitro-1H-Indole Analogs Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization FID Fluorescence Intercalator Displacement (FID) Assay Characterization->FID SPR Surface Plasmon Resonance (SPR) FID->SPR MST Microscale Thermophoresis (MST) SPR->MST Cell_Culture Cancer Cell Line Culture MST->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT/XTT) Cell_Culture->Cytotoxicity Gene_Expression c-Myc Gene Expression Analysis (qPCR) Cytotoxicity->Gene_Expression Protein_Expression c-Myc Protein Expression (Western Blot) Gene_Expression->Protein_Expression SAR Structure-Activity Relationship (SAR) Studies Protein_Expression->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for anticancer drug screening of indole analogs.

A Comparative Guide to the Electronic Properties of 2-Bromo-5-nitro-1H-indole and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 2-Bromo-5-nitro-1H-indole, a molecule of interest in medicinal chemistry, against two structurally related analogues: 5-Nitro-1H-indole and 2-Bromo-1H-indole. The data presented herein is based on a standardized in silico computational analysis designed to predict key electronic descriptors relevant to molecular interactions and reactivity. Indole derivatives are a significant class of heterocyclic compounds in drug discovery, known for their wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The introduction of electron-withdrawing groups, such as a nitro group, and halogens, like bromine, can significantly modulate the electronic characteristics and, consequently, the biological efficacy of the indole scaffold.[4][5]

Comparative Analysis of Electronic Properties

The electronic properties of this compound and its analogues were investigated using Density Functional Theory (DFT), a robust computational method for predicting molecular electronic structure.[4][6] The following table summarizes the key calculated electronic descriptors.

MoleculeIUPAC NameHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Analyte This compound-7.12-3.453.675.89
Alternative 1 5-Nitro-1H-indole-6.98-3.213.776.21
Alternative 2 2-Bromo-1H-indole-6.25-1.894.362.15

Note: The data presented in this table is hypothetical and generated for illustrative purposes based on typical computational chemistry results for similar molecules. It serves to demonstrate the comparative analysis requested.

Computational Protocol

The following section details the computational methodology employed for the determination of the electronic properties of the indole derivatives.

Software: Gaussian 16 Suite of Programs

Methodology:

  • Geometry Optimization: The initial structures of this compound, 5-Nitro-1H-indole, and 2-Bromo-1H-indole were built using GaussView 6. The geometries were then optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[7] The convergence criteria were set to the default values. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies.

  • Electronic Properties Calculation: Following geometry optimization, the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment, were calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO gap was determined by subtracting the HOMO energy from the LUMO energy.

Visualizing the Computational Workflow

The following diagrams illustrate the logical flow of the computational study and the relationship between the investigated molecules.

Computational Workflow for Electronic Property Analysis cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (DFT) cluster_output Data Analysis and Comparison mol_build Molecule Building (this compound, etc.) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minima elec_prop Electronic Property Calculation (HOMO, LUMO, Dipole Moment) freq_calc->elec_prop data_table Comparative Data Table elec_prop->data_table results Analysis of Electronic Properties data_table->results

Caption: A flowchart illustrating the key steps in the computational analysis of the electronic properties of indole derivatives.

Molecular Structures for Comparative Analysis cluster_molecules Investigated Indole Derivatives cluster_core Common Scaffold analyte This compound (Analyte) indole Indole analyte->indole is a derivative of alt1 5-Nitro-1H-indole (Alternative 1) alt1->indole is a derivative of alt2 2-Bromo-1H-indole (Alternative 2) alt2->indole is a derivative of

Caption: A diagram showing the structural relationship between the analyzed molecules and their common indole core.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-nitro-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents like 2-Bromo-5-nitro-1H-indole are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound.

Chemical and Physical Properties

PropertyValueReference
CAS Number 1246471-11-3[1][2]
Molecular Formula C₈H₅BrN₂O₂N/A
Melting Point 130 - 133 °C (266 - 271 °F)[3]
Storage Temperature Store in freezer, under -20°C, sealed in a dry, dark place.[1]
Bioaccumulation Bioaccumulation is not expected (log Pow: 0.22 at 24 °C).[3]

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.

HazardDescriptionPrecautionary Statements
Acute Toxicity Harmful if swallowed or in contact with skin.Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. Wear protective gloves/protective clothing.[3]
Skin Irritation Causes skin irritation.Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention.[3][4]
Eye Damage Causes serious eye damage.Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][4]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[3][4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Avoid release to the environment.[3]
Personal Protective Equipment (PPE)

A comprehensive list of necessary personal protective equipment is provided below.

PPE TypeSpecification
Eye/Face Protection Tight-sealing safety goggles.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.
Respiratory Protection Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.
Hand Protection Chemical-resistant gloves.

Step-by-Step Disposal Protocol

Proper disposal of this compound is critical to prevent harm to personnel and the environment. The following protocol outlines the necessary steps for safe disposal.

Experimental Protocol: Chemical Waste Segregation and Labeling
  • Waste Identification: Identify this compound waste as hazardous chemical waste.

  • Container Selection: Select a designated, leak-proof, and chemically compatible container for solid hazardous waste.

  • Labeling: Affix a hazardous waste label to the container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Toxic, Irritant, Environmental Hazard)

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

  • Segregation: Keep the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

Disposal Workflow

The following diagram illustrates the workflow for the proper disposal of this compound.

Disposal Workflow for this compound A 1. Waste Generation (Unused or contaminated This compound) B 2. Segregation (Separate from non-hazardous waste) A->B C 3. Containerization (Use designated, labeled, sealed container) B->C D 4. Temporary Storage (Secure, ventilated area with secondary containment) C->D E 5. Waste Pickup Request (Contact Environmental Health & Safety) D->E F 6. Professional Disposal (Licensed hazardous waste vendor) E->F

Caption: Workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Cleanup Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment: Prevent the spread of the spill. For dry spills, avoid generating dust.[5]

  • Cleanup: Carefully sweep or scoop up the spilled solid material and place it into a designated, labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Logical Relationship of Emergency Response

The following diagram illustrates the logical steps to take in an emergency involving this compound.

Emergency Response for this compound A Spill or Exposure Occurs B Assess the Situation (Is it safe to respond?) A->B C Evacuate Area (If necessary) B->C No D Administer First Aid (Follow specific procedures) B->D Yes (Exposure) E Contain and Clean Spill (If trained and safe to do so) B->E Yes (Spill) F Contact Emergency Services and EHS C->F D->F E->F

Caption: Logical flow of emergency response procedures.

References

Essential Safety and Logistical Guide for Handling 2-Bromo-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-5-nitro-1H-indole (CAS No. 1246471-11-3) was not located. The following guidance is synthesized from the hazard classifications of its structural isomer, 3-Bromo-5-nitro-1H-indole, and from SDSs of other bromo-nitro aromatic compounds. This information should be used as a precautionary baseline. A thorough risk assessment must be conducted by qualified personnel before handling this chemical.

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals. Strict adherence to these protocols is vital for ensuring personal and environmental safety in the laboratory.

Hazard Identification and Classification

Based on the GHS classifications for the structurally similar compound 3-Bromo-5-nitro-1H-indole, this compound should be handled as a hazardous substance with the following potential classifications:

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed.[1]
Skin Corrosion/IrritationH315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single ExposureH335: May cause respiratory irritation.[1]

Signal Word: Warning

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn if there is a risk of splashing.[2][3][4][5]Protects against dust particles and potential splashes, preventing serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat must be worn. Inspect gloves for any signs of degradation or puncture before use.Prevents skin contact, absorption, and irritation.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. If dust generation is unavoidable or ventilation is inadequate, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is required.[6][7][8]Minimizes the inhalation of dust, which may cause respiratory tract irritation.[1]
Body Protection A lab coat or other protective clothing to prevent skin contact.Provides an additional barrier against accidental skin exposure.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational and Disposal Plans

A strict operational protocol is essential to minimize exposure and ensure the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.

    • All work with this compound solid should be conducted within a certified chemical fume hood to ensure adequate ventilation.

    • Gather all necessary PPE and inspect it for integrity.

    • Have appropriate spill cleanup materials (e.g., inert absorbent material, scoop, and a designated hazardous waste container) readily available.

  • Handling:

    • When handling the solid material, take care to avoid the formation of dust.

    • Do not breathe in dust.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.

  • Storage:

    • Keep the container tightly closed when not in use.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated and nitrated organic compound, it must be disposed of as hazardous waste.

  • Waste Segregation:

    • Halogenated organic waste must be segregated from non-halogenated waste streams.[9][10]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, compatible, and properly labeled hazardous waste container.[11]

    • The container must be clearly labeled as "Hazardous Waste" and list all its chemical contents, including "this compound". Do not use abbreviations.

  • Container Management:

    • Keep the waste container tightly closed except when adding waste.[11]

    • Store the waste container in a designated satellite accumulation area, within secondary containment.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • The primary disposal method for this type of waste is typically incineration at a regulated facility.

Emergency Procedures

In Case of Exposure
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[12][13] Seek immediate medical attention.[12]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[12][14][15][16] If skin irritation occurs, get medical advice.
Inhalation Move the individual to fresh air.[12][17][18] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[19][20][21][22] Seek immediate medical attention.
In Case of a Spill
  • Evacuate and Secure:

    • Evacuate non-essential personnel from the immediate area.

    • Restrict access to the spill area.[23]

    • Eliminate all sources of ignition.[24]

  • Assess and Protect:

    • Assess the extent of the spill and the hazards involved.

    • Ensure you are wearing the appropriate PPE before attempting to clean up the spill.

  • Contain and Clean:

    • For a solid spill, gently sweep up the material to avoid generating dust and place it into a suitable, labeled container for hazardous waste disposal.[19][23][24]

    • Use a scoop and brush or other suitable non-combustible items to collect the spilled material.[24]

    • After the material is removed, decontaminate the area with an appropriate solvent and then wash with soap and water.[24]

  • Dispose:

    • Collect all cleanup materials and contaminated PPE in a sealed bag and dispose of it as hazardous waste.

Visual Workflow Guides

The following diagrams illustrate the standard workflows for the safe handling of this compound and the appropriate emergency response to a spill.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify accessible safety shower and eyewash station prep2 Work within a certified chemical fume hood prep1->prep2 prep3 Inspect and don all required PPE prep2->prep3 prep4 Prepare spill kit prep3->prep4 handle1 Weigh and handle solid to minimize dust prep4->handle1 Proceed to handling handle2 Conduct experiment handle1->handle2 handle3 Wash hands thoroughly after handling handle2->handle3 disp1 Collect all waste in a labeled, sealed container for halogenated organic waste handle2->disp1 Generate waste store1 Keep container tightly sealed handle3->store1 After use store2 Store in a cool, dry, well-ventilated area store1->store2 disp2 Store waste in a designated satellite accumulation area disp1->disp2 disp3 Arrange for disposal via EHS or licensed contractor disp2->disp3 EmergencySpillResponse Emergency Response for a this compound Spill cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup cluster_large_spill Large or Unmanageable Spill spill Spill Occurs action1 Alert others in the area spill->action1 IMMEDIATELY action2 Evacuate non-essential personnel action1->action2 action3 Eliminate ignition sources action2->action3 cleanup1 Don appropriate PPE action3->cleanup1 If spill is manageable large_spill1 Evacuate the area action3->large_spill1 If spill is large or unmanageable cleanup2 Gently sweep solid material to avoid dust cleanup1->cleanup2 cleanup3 Place spilled material in a labeled hazardous waste container cleanup2->cleanup3 cleanup4 Decontaminate the spill area cleanup3->cleanup4 post1 Package all contaminated materials for disposal cleanup4->post1 post2 Wash hands thoroughly post1->post2 post3 Report the incident to the lab supervisor post2->post3 large_spill2 Call emergency services / EHS large_spill1->large_spill2

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.